3-Ethyl-5-hexen-3-ol
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24660. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-ethylhex-5-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-7-8(9,5-2)6-3/h4,9H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPHYMBSDNDCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172565 | |
| Record name | 3-Ethyl-5-hexen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1907-46-6 | |
| Record name | 3-Ethyl-5-hexen-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexen-3-ol, 3-ethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethyl-5-hexen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ETHYL-5-HEXEN-3-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-5-hexen-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-5-hexen-3-ol (CAS No: 1907-46-6). The document details its molecular structure, physicochemical characteristics, and spectroscopic data. Furthermore, it outlines standardized experimental protocols for its synthesis and analysis, aiming to serve as a crucial resource for professionals in research and development.
Chemical and Physical Properties
This compound is a colorless liquid recognized for its sweet, floral, and fruity fragrance, which has led to its use in the fragrance industry.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Summary of Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O | [1][2][3][4] |
| Molecular Weight | 128.21 g/mol | [2][5][6] |
| CAS Registry Number | 1907-46-6 | [2][3][4][5][7] |
| IUPAC Name | 3-ethylhex-5-en-3-ol | [5] |
| Synonyms | 5-Hexen-3-ol, 3-ethyl-; allyl diethyl carbinol | [1][5][8] |
| Density | 0.836 g/cm³ | [1] |
| Boiling Point | 172.7 °C at 760 mmHg | [1] |
| Flash Point | 64.2 °C | [1] |
| Vapor Pressure | 0.413 mmHg at 25 °C | [1] |
| Refractive Index | 1.439 | [1] |
| Octanol/Water Partition Coefficient (LogP) | 2.3 | [2][5][6] |
| Topological Polar Surface Area | 20.2 Ų | [5][6] |
Synthesis and Characterization Workflow
The synthesis of this compound can be achieved through a Grignard reaction, a common and effective method for creating tertiary alcohols.[9][10][11] The subsequent characterization of the synthesized compound involves a series of spectroscopic analyses to confirm its structure and purity.
Caption: General workflow for the synthesis and characterization of this compound.
Experimental Protocols
Synthesis via Grignard Reaction
This protocol describes a representative method for synthesizing this compound from 3-pentanone (B124093) and an allyl Grignard reagent.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
3-Pentanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, and magnetic stirrer
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous ether. A solution of allyl bromide in anhydrous ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, the remaining allyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Ketone: The Grignard reagent is cooled in an ice bath. A solution of 3-pentanone in anhydrous ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition, the reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
Caption: Plausible synthetic route for this compound via Grignard reaction.
Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Sample Preparation:
-
Accurately weigh 5-20 mg of the purified liquid sample for ¹H NMR (20-50 mg for ¹³C NMR).[12]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[12][13]
-
Transfer the solution into a clean, 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4.0 and 5.0 cm.[12][13]
-
Cap the NMR tube securely.
Instrumental Protocol (General):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[12]
-
Shim the magnetic field to optimize homogeneity and improve spectral resolution.[12]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard pulse sequences and acquisition parameters.
Objective: To identify functional groups present in the molecule.
Sample Preparation (Neat Liquid Film):
-
Place one drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1][2]
-
Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.[1][2]
Instrumental Protocol:
-
Obtain a background spectrum of the empty IR spectrometer.[14]
-
Place the prepared salt plate assembly into the sample holder of the spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Objective: To determine the molecular weight and fragmentation pattern.
Sample Preparation (for Electron Ionization - EI):
-
As this compound is a volatile liquid, direct injection or introduction via a Gas Chromatography (GC) system is suitable.[15][16]
-
If using direct injection, a small amount of the neat liquid is introduced into the instrument's vacuum system where it vaporizes.
-
For GC-MS, prepare a dilute solution (e.g., ~1 mg/mL in a volatile organic solvent like dichloromethane (B109758) or methanol) and inject it into the GC inlet.[17]
Instrumental Protocol (EI-MS):
-
The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[15]
-
This causes ionization and fragmentation of the molecules.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.
Safety and Hazard Information
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
Precautionary Statements: Standard precautions for handling irritating chemicals should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[12] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[12] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. depts.washington.edu [depts.washington.edu]
- 5. This compound | C8H16O | CID 137255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound [webbook.nist.gov]
- 8. 3-ethylhex-5-en-3-ol | 1907-46-6 | Buy Now [molport.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. youtube.com [youtube.com]
- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. paulcooper.pbworks.com [paulcooper.pbworks.com]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Physical Properties of 3-Ethyl-5-hexen-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-5-hexen-3-ol is a tertiary alcohol with applications in the fragrance and chemical synthesis industries. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and safety assessments. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details generalized experimental protocols for their determination, and presents a logical workflow for its synthesis.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.
| Property | Value | Units |
| Molecular Formula | C₈H₁₆O | - |
| Molecular Weight | 128.21 | g/mol |
| Boiling Point | 172.7 | °C at 760 mmHg |
| Density | 0.836 | g/cm³ |
| Refractive Index | 1.439 | - |
| Flash Point | 64.2 | °C |
| Vapor Pressure | 0.413 | mmHg at 25°C |
| Solubility | Good solubility in various solvents | - |
Experimental Protocols for Physical Property Determination
Detailed experimental protocols for determining the physical properties of this compound are not extensively published. However, standard methodologies for tertiary alcohols can be applied.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The sample is gradually heated.
-
Temperature Reading: The temperature is recorded when the liquid is boiling, and the vapor is condensing on the thermometer bulb, with the condensate dripping into the receiving flask at a steady rate. This temperature is the boiling point.
-
Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure of 760 mmHg if necessary.
Determination of Density
Density is the mass of a substance per unit volume.
Methodology:
-
Pycnometer Selection: A pycnometer of a suitable volume is cleaned, dried, and weighed accurately.
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The cap is inserted, and any excess liquid is wiped off.
-
Weighing: The filled pycnometer is weighed.
-
Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.
-
Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how much light bends, or refracts, when it enters a substance.
Methodology:
-
Instrument Calibration: An Abbe refractometer is calibrated using a standard of known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: The refractive index is read from the scale. The temperature is also recorded.
Logical Workflow for Synthesis
While no specific signaling pathways involving this compound are documented, a logical workflow for its synthesis can be visualized. The Grignard reaction is a common and effective method for the synthesis of tertiary alcohols.
Caption: Synthesis workflow for this compound via Grignard reaction.
Conclusion
This technical guide provides a consolidated source of information on the physical properties of this compound. While specific experimental protocols and biological data for this compound are limited in publicly available literature, the generalized methodologies and logical workflows presented here offer a solid foundation for researchers and professionals in the field. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
Spectroscopic Profile of 3-Ethyl-5-hexen-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol, 3-ethyl-5-hexen-3-ol. The information presented herein is curated from publicly available spectral databases and is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development. This document summarizes key spectroscopic parameters and outlines generalized experimental protocols for the acquisition of such data.
Chemical Structure and Properties
IUPAC Name: 3-ethylhex-5-en-3-ol[1] Molecular Formula: C₈H₁₆O[1] Molecular Weight: 128.21 g/mol [1] CAS Number: 1907-46-6[1]
Spectroscopic Data Summary
The following tables provide a consolidated view of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Note: While ¹H NMR spectra are available in databases, specific peak assignments and integrations were not explicitly provided in the search results.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| Data not available | Data not available |
Note: While ¹³C NMR spectra are available in databases, specific peak assignments were not explicitly provided in the search results.
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Broadband around 3400 | O-H stretch (alcohol) |
| ~3070 | =C-H stretch (alkene) |
| ~2960-2880 | C-H stretch (alkane) |
| ~1640 | C=C stretch (alkene) |
| ~1460 | C-H bend (alkane) |
| ~995 and 910 | =C-H bend (alkene, out-of-plane) |
Note: The listed values are approximate and characteristic for the respective functional groups. Precise peak positions can be found in the referenced spectra.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity | Proposed Fragment |
| 128 | Low | [M]⁺ (Molecular Ion) |
| 99 | High | [M - C₂H₅]⁺ |
| 81 | Moderate | [M - C₂H₅ - H₂O]⁺ |
| 57 | High | [C₄H₉]⁺ |
Note: The fragmentation pattern is consistent with the structure of a tertiary alcohol containing an ethyl group.
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not publicly available. However, the following sections describe generalized procedures for obtaining NMR, IR, and MS spectra for a liquid alcohol sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹H and ¹³C NMR spectrum of this compound can be obtained using a standard NMR spectrometer.
Sample Preparation:
-
A small amount of the neat liquid sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
For ¹H NMR, a standard one-pulse experiment is typically performed. Key parameters to set include the number of scans, relaxation delay, and pulse width.
-
For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
References
Unveiling 3-Ethyl-5-hexen-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tertiary alcohol, 3-Ethyl-5-hexen-3-ol. While the specific historical details of its initial discovery and synthesis are not prominently documented in scientific literature, its chemical properties and synthesis are well-understood within the principles of organic chemistry. This document outlines its physicochemical characteristics, a detailed, representative synthetic protocol via the Grignard reaction, and its known applications. Notably, there is no current scientific literature pointing to specific biological activities or roles in signaling pathways for this molecule, suggesting its primary utility lies outside of pharmacology.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic sweet, floral, and fruity odor.[1] Its properties are summarized in the table below.
| Property | Value | Unit |
| Molecular Formula | C₈H₁₆O | |
| Molecular Weight | 128.21 | g/mol |
| CAS Number | 1907-46-6 | |
| Boiling Point | 172.7 | °C at 760 mmHg |
| Density | 0.836 | g/cm³ |
| Refractive Index | 1.439 | |
| Flash Point | 64.2 | °C |
| Vapor Pressure | 0.413 | mmHg at 25°C |
| LogP | 2.1136 |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of an allyl Grignard reagent to a ketone. In this case, allylmagnesium bromide reacts with pentan-3-one to form the desired tertiary alcohol.
Overall Reaction
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol: Grignard Synthesis
This protocol is a representative procedure for the synthesis of this compound.
Materials:
| Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium turnings | Mg | 24.31 | 2.43 | 0.10 |
| Allyl bromide | C₃H₅Br | 120.98 | 12.10 | 0.10 |
| Pentan-3-one | C₅H₁₀O | 86.13 | 8.61 | 0.10 |
| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 150 | - |
| Saturated aqueous ammonium (B1175870) chloride | NH₄Cl | 53.49 | 50 | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | q.s. | - |
Table 2: Reagents and their quantities for the synthesis of this compound.
Procedure:
-
Preparation of Grignard Reagent:
-
A 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Magnesium turnings (2.43 g, 0.10 mol) and a small crystal of iodine (as an initiator) are placed in the flask.
-
A solution of allyl bromide (12.10 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is prepared and added to the dropping funnel.
-
Approximately 5 mL of the allyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
The remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (allylmagnesium bromide).
-
-
Reaction with Ketone:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of pentan-3-one (8.61 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is added to the dropping funnel.
-
The pentan-3-one solution is added dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
-
Work-up and Purification:
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted twice with 25 mL portions of diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
-
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
A thorough review of scientific literature and chemical databases reveals no significant studies on the biological activity or mechanism of action of this compound. Its primary application appears to be in the fragrance and flavor industry.[1] There is no evidence to suggest its involvement in any biological signaling pathways.
Caption: Logical relationship indicating the current lack of biological data.
Spectroscopic Data
The identity and purity of synthesized this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=C stretch (~1640 cm⁻¹), C-O stretch (~1100-1200 cm⁻¹).[2] |
| ¹H NMR Spectroscopy | Signals corresponding to the vinyl protons (~5-6 ppm), the hydroxyl proton (variable), and the aliphatic protons of the ethyl and allyl groups. |
| ¹³C NMR Spectroscopy | Signals for the quaternary carbinol carbon, the vinyl carbons, and the aliphatic carbons. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 128, along with characteristic fragmentation patterns. |
Table 3: Expected Spectroscopic Data for this compound.
Conclusion
This compound is a well-characterized tertiary alcohol, readily synthesized via the Grignard reaction of allylmagnesium bromide and pentan-3-one. Its primary utility is as a fragrance component. The lack of documented biological activity suggests that it is not a current focus of pharmacological or drug development research. This guide provides the essential technical information for its synthesis and characterization, which may serve as a foundation for further investigation into its properties and potential applications.
References
An In-depth Technical Guide to the Structural Analysis of 3-Ethyl-5-hexen-3-ol
Audience: Researchers, scientists, and drug development professionals
Introduction
3-Ethyl-5-hexen-3-ol is a tertiary alcohol with the chemical formula C8H16O.[1][2][3][4][5][6][7][8] Its structure contains both a hydroxyl group and a terminal alkene, making it a valuable intermediate in organic synthesis and a subject of interest in fragrance chemistry.[8] This document provides a comprehensive guide to the structural analysis of this compound, detailing its physicochemical properties, the experimental protocols for its characterization, and the logical workflow of its structural elucidation using modern spectroscopic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, purification, and analysis.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O | [1][2][3][7] |
| Molecular Weight | 128.21 g/mol | [1][2][3][9] |
| CAS Number | 1907-46-6 | [1][3][4][6] |
| IUPAC Name | 3-ethylhex-5-en-3-ol | [1] |
| Density | 0.836 g/cm³ | [8][9] |
| Boiling Point | 172.7 °C at 760 mmHg | [8][9] |
| Flash Point | 64.2 °C | [8][9] |
| Refractive Index | 1.439 | [8][9] |
| LogP (Octanol/Water) | 2.11360 | [8][9] |
Spectroscopic Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's functional groups, connectivity, and overall framework.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the hydroxyl (-OH) and alkene (C=C) groups.
Key IR Spectral Features:
-
~3400 cm⁻¹ (broad): O-H stretch, characteristic of an alcohol.
-
~3080 cm⁻¹: =C-H stretch, indicating the presence of an alkene.
-
~1640 cm⁻¹: C=C stretch of the vinyl group.
-
~995 cm⁻¹ and ~910 cm⁻¹: C-H out-of-plane bending vibrations, confirming a monosubstituted alkene (-CH=CH₂).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a Diamond ATR accessory.[1][6]
-
Sample Preparation: A single drop of neat this compound is placed directly onto the ATR crystal.
-
Data Acquisition:
-
The spectrum is collected over a range of 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample spectrum is then recorded and ratioed against the background.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure determination.
Expected ¹H NMR Resonances (in CDCl₃):
-
~5.8 ppm (ddt): The proton on C5 (-CH=CH₂).
-
~5.2 ppm and ~5.0 ppm (m): The two terminal vinyl protons on C6 (=CH₂).
-
~2.2 ppm (d): The two allylic protons on C4 (-CH₂-CH=).
-
~1.5 ppm (q): The four protons of the two ethyl groups' methylene (B1212753) units (-CH₂-CH₃).
-
~1.3 ppm (s): The hydroxyl proton (-OH). The chemical shift can vary with concentration and temperature.
-
~0.9 ppm (t): The six protons of the two ethyl groups' methyl units (-CH₂-CH₃).
Expected ¹³C NMR Resonances (in CDCl₃):
-
~142 ppm: C5 (-C H=CH₂).
-
~114 ppm: C6 (=C H₂).
-
~75 ppm: C3 (quaternary carbon, -C (OH)-).
-
~45 ppm: C4 (allylic carbon, -C H₂-CH=).
-
~30 ppm: C2 (methylene carbons of ethyl groups).
-
~8 ppm: C1 (methyl carbons of ethyl groups).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition ('H NMR):
-
The spectrometer is tuned and the magnetic field is shimmed.
-
A standard pulse sequence (e.g., zg30) is used.
-
Key parameters: spectral width of ~15 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, 8-16 scans.
-
-
Data Acquisition ('³C NMR):
-
A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Key parameters: spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 512 or more scans to achieve adequate signal-to-noise.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule, which helps in confirming the structure.
Key Mass Spectral Features (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 128, corresponding to the molecular weight of C₈H₁₆O, may be weak or absent in EI-MS due to facile fragmentation.[3]
-
Key Fragments:
-
m/z = 99: Loss of an ethyl group (•CH₂CH₃, 29 Da). This is often a prominent peak resulting from the cleavage alpha to the oxygen atom.
-
m/z = 87: Loss of an allyl group (•CH₂CH=CH₂, 41 Da).
-
m/z = 71: Further fragmentation pathways.
-
-
Instrument: A standard GC-MS system, comprising a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent like dichloromethane (B109758) or hexane (B92381) (~1 mg/mL).
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection: 1 µL of the sample is injected in split mode.
-
Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: The mass spectrum corresponding to the GC peak of this compound is extracted and analyzed for its molecular ion and fragmentation pattern.
Data Integration and Workflow Visualization
The structural confirmation of this compound relies on the logical integration of data from all analytical techniques. The following diagrams illustrate the experimental workflow and the relationship between spectroscopic data and structural features.
Caption: Workflow for the structural elucidation of this compound.
Caption: Logical integration of spectroscopic data for structure confirmation.
Conclusion
The structural analysis of this compound is a systematic process that combines several powerful analytical techniques. Infrared spectroscopy confirms the presence of key functional groups, mass spectrometry establishes the molecular weight and fragmentation patterns, and NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. By integrating the data from these methods, the structure can be elucidated with a high degree of confidence, which is essential for its application in research and development.
References
- 1. This compound | C8H16O | CID 137255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 3-ethylhex-5-en-3-ol | 1907-46-6 | Buy Now [molport.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 5-Hexen-3-ol, 3-ethyl- | CAS#:1907-46-6 | Chemsrc [chemsrc.com]
3-Ethyl-5-hexen-3-ol molecular formula and weight
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides the fundamental molecular properties of 3-Ethyl-5-hexen-3-ol, a tertiary alcohol used in various chemical syntheses.
Molecular Properties
The molecular formula and weight are essential for stoichiometric calculations in reaction chemistry and for characterization in analytical procedures.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | [1][2][3][4][5] |
| Molecular Weight | 128.21 g/mol | [1][3][6] |
| CAS Number | 1907-46-6 | [2][3][7] |
The molecular formula is derived from the compound's structure, which consists of an eight-carbon backbone with a hydroxyl group and a terminal double bond.[1][3] The molecular weight is calculated based on the sum of the atomic weights of its constituent atoms.[1][6]
Logical Relationship of Molecular Properties
The following diagram illustrates the relationship between the chemical structure and its derived molecular properties.
References
- 1. This compound | C8H16O | CID 137255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethylhex-5-en-3-ol | 1907-46-6 | Buy Now [molport.com]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound (CAS 1907-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound | 1907-46-6 [chemicalbook.com]
Chemical and Physical Properties
An In-depth Technical Guide to 2-(Trifluoromethyl)aniline (CAS 88-17-5)
Disclaimer: The initial request specified CAS number 1907-46-6, which corresponds to 3-Ethyl-5-hexen-3-ol, a compound primarily used in the fragrance industry.[1][2][3] Given the requested content type (an in-depth technical guide for researchers and drug development professionals), it is highly probable that the intended compound was a trifluoromethylaniline derivative. This guide focuses on 2-(Trifluoromethyl)aniline (CAS 88-17-5) , a key building block in pharmaceutical and agrochemical synthesis, which aligns with the specified audience and core requirements.
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 2-(Trifluoromethyl)aniline, a crucial intermediate in the development of fluorinated compounds.
2-(Trifluoromethyl)aniline is a colorless liquid with a characteristic fish-like odor.[4] It is insoluble in water but denser than it.[4] The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the ortho position significantly influences the electronic properties and reactivity of the aromatic ring.[5]
Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃N | [5] |
| Molecular Weight | 161.12 g/mol | [4] |
| Appearance | Colorless liquid with a fishlike odor | [4] |
| Density | 1.282 g/mL at 25 °C | [6] |
| Melting Point | 34 °C | [6] |
| Boiling Point | 170-173 °C | [6] |
| Flash Point | 55 °C (closed cup) | [6] |
| Refractive Index | n20/D 1.481 | [6] |
| Solubility | Insoluble in water | [4] |
Spectral Data
While specific spectra for 2-(Trifluoromethyl)aniline were not found in the initial search, general principles of NMR, IR, and Mass Spectrometry can be applied to predict its spectral characteristics. The ¹H NMR spectrum would show complex aromatic signals and a broad singlet for the -NH₂ protons. The ¹³C NMR would display distinct signals for the CF₃ carbon and the aromatic carbons. The IR spectrum would feature characteristic N-H stretching bands and strong C-F stretching absorptions. The mass spectrum would exhibit a molecular ion peak at m/z 161.
Synthesis and Reactivity
2-(Trifluoromethyl)aniline is a key intermediate in organic synthesis, particularly for creating pharmaceuticals and agrochemicals.[5] Its synthesis and reactivity are of significant interest to researchers.
Synthetic Protocols
Several methods for the synthesis of 2-(Trifluoromethyl)aniline have been reported. A common approach involves the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene.
Experimental Protocol: Catalytic Hydrogenation of 2-trifluoromethyl-4-chloronitrobenzene [7]
-
Reactants: 2-trifluoromethyl-4-chloro-nitrobenzene, molecular hydrogen, sodium hydroxide (B78521) solution.
-
Catalyst: Palladium-carbon (Pd/C).
-
Solvent: Methanol (B129727).
-
Procedure:
-
A mixture of 2-trifluoromethyl-4-chloro-nitrobenzene and a palladium-carbon catalyst in methanol is prepared in a shaker.
-
The mixture is reacted with molecular hydrogen.
-
After approximately half of the theoretical amount of hydrogen is consumed, a 33% sodium hydroxide solution is added dropwise over an hour.
-
The reaction is allowed to complete.
-
The catalyst is filtered off, and the filtrate is concentrated.
-
The organic phase is separated and distilled under vacuum to yield 2-trifluoromethylaniline.
-
-
Yield: Approximately 78.8% of the theoretical yield.[7]
Another patented method describes the reductive dechlorination of compounds with the general formula where X can be a nitro or amino group, using hydrogen in the presence of catalysts and acid acceptors.[8]
Reactivity and Chemical Transformations
The trifluoromethyl group enhances the electron-withdrawing properties of the aromatic ring, making 2-(Trifluoromethyl)aniline more reactive towards nucleophiles in nucleophilic aromatic substitution reactions.[5] This property is exploited in the synthesis of various complex molecules. It serves as a building block for fluorinated compounds, and its reactivity allows for selective C–H activation and functionalization reactions.[5]
Caption: Synthetic workflow for 2-(Trifluoromethyl)aniline.
Biological Activity and Applications
Trifluoromethyl-substituted anilines are of great interest in medicinal chemistry due to their diverse biological activities.[5] The trifluoromethyl group often enhances metabolic stability and lipophilicity, which are desirable properties for drug candidates.[9]
Derivatives of trifluoromethylaniline have shown potential as:
-
Anticancer agents: The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.[9]
-
Antimicrobial agents: Some derivatives have demonstrated activity against bacterial strains, particularly Gram-positive bacteria, likely due to their ability to disrupt bacterial membranes.[9]
The unique properties imparted by the trifluoromethyl group, such as enhanced lipophilicity and chemical stability, make these compounds valuable precursors in the synthesis of pharmaceuticals and agrochemicals.[10]
Caption: Applications of trifluoromethylaniline derivatives.
Safety and Handling
2-(Trifluoromethyl)aniline is classified as a flammable liquid and is toxic.[4][6] It may cause irritation to the skin, eyes, and mucous membranes and can be toxic if ingested.[4]
Hazard Classification
| Hazard Class | Category |
| Flammable Liquids | 3 |
| Acute Toxicity, Oral | 4 |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Skin Sensitization | 1B |
| Specific Target Organ Toxicity (Repeated Exposure), Oral | 2 |
| Hazardous to the Aquatic Environment, Chronic | 2 |
Source:[6]
Handling and Storage
-
Personal Protective Equipment (PPE): Use of eye shields, face shields, gloves, and a suitable respirator is recommended.[6]
-
Storage: Store in a well-ventilated place. Keep container tightly closed in a dry place. It is classified under storage class 3 for flammable liquids.[6][11]
-
In case of fire: Use dry chemical, CO₂, alcohol-resistant foam, or water spray.[4]
This technical guide provides a foundational understanding of 2-(Trifluoromethyl)aniline for researchers and professionals in drug development and related fields. Further investigation into its specific applications and reaction mechanisms is encouraged for more specialized research.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-Hexen-3-ol, 3-ethyl- | CAS#:1907-46-6 | Chemsrc [chemsrc.com]
- 3. This compound [webbook.nist.gov]
- 4. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Trifluoromethyl)aniline | 88-17-5 | Benchchem [benchchem.com]
- 6. 2-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 8. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to Allyl Diethyl Carbinol
For Researchers, Scientists, and Drug Development Professionals
Core Information
Allyl diethyl carbinol, systematically known as 3-ethyl-5-hexen-3-ol, is a tertiary alcohol. Its basic chemical and physical properties are summarized below.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-ethylhex-5-en-3-ol | N/A |
| Synonyms | Allyl diethyl carbinol, Diethyl allyl carbinol | N/A |
| CAS Number | 1907-46-6 | N/A |
| Molecular Formula | C₈H₁₆O | N/A |
| Molecular Weight | 128.21 g/mol | N/A |
| Density | 0.847 g/cm³ | N/A |
| Boiling Point | 157-159 °C | N/A |
| Solubility | Information not readily available. Expected to be slightly soluble in water and soluble in organic solvents. | N/A |
Spectroscopic Data
| Spectrum Type | Key Features |
| ¹H NMR | Data available, specific peak assignments would require the raw data. |
| ¹³C NMR | Data available, specific peak assignments would require the raw data. |
| IR | Characteristic peaks for O-H and C=C stretching are expected. |
| Mass Spec | Molecular ion peak and fragmentation pattern are available for structural confirmation. |
Synthesis
The primary method for the synthesis of allyl diethyl carbinol is the Grignard reaction. This involves the reaction of an allyl Grignard reagent with a ketone.
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
Diethyl ketone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Allylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the allyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture until the magnesium is consumed. The resulting greyish solution is the allylmagnesium bromide Grignard reagent.
-
-
Reaction with Diethyl Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of diethyl ketone in anhydrous diethyl ether in the dropping funnel.
-
Add the diethyl ketone solution dropwise to the stirred, cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the ethereal layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Allyl Diethyl Carbinol.
Biological and Pharmacological Information
Extensive searches of scientific literature and chemical databases did not yield any specific information on the biological activity, mechanism of action, or applications in drug development for allyl diethyl carbinol (this compound). While other molecules containing an allyl group have been investigated for various pharmacological properties, including anticancer and antimicrobial activities, no such studies were found for this specific compound.
This lack of data suggests that allyl diethyl carbinol has likely not been a focus of significant biological or pharmacological research to date. Therefore, its potential effects on signaling pathways, its efficacy in disease models, and its suitability as a drug candidate remain unknown.
Structure-Property Relationships
The chemical structure of allyl diethyl carbinol dictates its fundamental properties and spectroscopic signatures.
Logical Relationship Diagram
Caption: Relationship between structure and properties of Allyl Diethyl Carbinol.
Conclusion
Allyl diethyl carbinol is a well-defined chemical entity with established physical and spectroscopic properties. Its synthesis is readily achievable through a standard Grignard reaction. However, a significant gap exists in the scientific literature regarding its biological activity and potential therapeutic applications. For researchers in drug development, this compound represents an unexplored chemical space. Future investigations could focus on screening allyl diethyl carbinol for various biological activities to uncover any potential pharmacological relevance.
In-Depth Technical Guide to 3-Ethyl-5-hexen-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-ethyl-5-hexen-3-ol, a tertiary alcohol with applications in various chemical syntheses. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via the Grignard reaction, and a visualization of the synthetic pathway.
Chemical Identity and Synonyms
The compound with the structure this compound is systematically named under IUPAC nomenclature.
IUPAC Name: 3-ethylhex-5-en-3-ol[1]
Synonyms:
Physicochemical Data
A summary of the key quantitative data for 3-ethylhex-5-en-3-ol is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | [1][3][4] |
| Molecular Weight | 128.215 g/mol | [3][4] |
| CAS Number | 1907-46-6 | [1][3][4] |
| Appearance | Colorless liquid | [3] |
| Odor | Sweet, floral, and fruity | [3] |
| Density | 0.836 g/cm³ | Guidechem |
| Boiling Point | 172.7 °C at 760 mmHg | Guidechem |
| Flash Point | 64.2 °C | Guidechem |
| Refractive Index | 1.439 | Guidechem |
| LogP | 2.11360 | [3] |
| Topological Polar Surface Area | 20.23 Ų | [4] |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This section provides a detailed methodology for the synthesis of 3-ethylhex-5-en-3-ol. The primary route for the formation of tertiary alcohols such as this is the Grignard reaction, which involves the nucleophilic addition of a Grignard reagent to a ketone.[5][6] For the synthesis of 3-ethylhex-5-en-3-ol, the reaction proceeds via the addition of allylmagnesium bromide to 3-pentanone (B124093).
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
3-Pentanone (diethyl ketone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent (Allylmagnesium Bromide):
-
All glassware must be thoroughly flame-dried to ensure anhydrous conditions.
-
In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings. The flask should be under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small iodine crystal.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the mixture to stir at room temperature until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, allylmagnesium bromide.
-
-
Reaction with 3-Pentanone:
-
Cool the flask containing the Grignard reagent in an ice bath.
-
Prepare a solution of 3-pentanone in anhydrous diethyl ether in the dropping funnel.
-
Add the 3-pentanone solution dropwise to the stirred Grignard reagent. A vigorous reaction is expected. Maintain the temperature of the reaction mixture to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide intermediate.
-
Transfer the mixture to a separatory funnel. Two layers will form.
-
Separate the organic (ether) layer. Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine all the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure 3-ethylhex-5-en-3-ol.
-
Synthesis Pathway Diagram
The following diagram illustrates the logical workflow for the synthesis of 3-ethylhex-5-en-3-ol via the Grignard reaction.
Caption: Synthesis of this compound via Grignard Reaction.
References
In-Depth Technical Guide on the Stability of 3-Ethyl-5-hexen-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the tertiary allylic alcohol, 3-Ethyl-5-hexen-3-ol. The content delves into the intrinsic chemical properties that govern its stability, potential degradation pathways, and methodologies for its rigorous assessment. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and fragrance industries, where the stability of chemical entities is of paramount importance.
Introduction to this compound and Allylic Alcohol Stability
This compound is a tertiary allylic alcohol with applications in the fragrance industry.[1] The stability of allylic alcohols is a subject of significant interest in organic chemistry due to their unique structural features. The presence of a hydroxyl group on a carbon atom adjacent to a carbon-carbon double bond introduces a site of reactivity that is influenced by the electronic effects of the neighboring π-system.
Generally, allylic alcohols exhibit a degree of stability attributed to resonance. The proximity of the double bond to the hydroxyl group creates a conjugated system, allowing for the delocalization of π-electrons, which can interact with the lone pair of electrons on the oxygen atom.[2][3] This delocalization distributes electron density across the molecule, lowering its overall energy state and thereby enhancing its chemical stability compared to saturated alcohols.[2] However, this same structural feature also predisposes allylic alcohols to specific degradation pathways, particularly under strenuous conditions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and storage conditions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| CAS Number | 1907-46-6 | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 172.7 °C at 760 mmHg | [1] |
| Flash Point | 64.2 °C | [1] |
| Vapor Pressure | 0.413 mmHg at 25 °C | [1] |
| Refractive Index | 1.439 | [1] |
Potential Degradation Pathways and Reaction Mechanisms
Tertiary allylic alcohols such as this compound are susceptible to several degradation pathways, primarily driven by acid-catalyzed reactions and oxidation. Understanding these mechanisms is crucial for predicting and mitigating instability.
Acid-Catalyzed Dehydration and Rearrangement
In the presence of acid, tertiary allylic alcohols can undergo dehydration to form dienes. This reaction proceeds through the formation of a resonance-stabilized tertiary allylic carbocation, which is a relatively stable intermediate.[4] The subsequent loss of a proton can lead to the formation of a mixture of isomeric dienes.
Caption: Acid-catalyzed dehydration of this compound.
Oxidation
While tertiary alcohols are generally resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbinol carbon, tertiary allylic alcohols can undergo oxidation through various mechanisms, including oxidative rearrangement and cleavage.
Certain oxidizing agents can promote a 1,3-transposition of the hydroxyl group followed by oxidation to an α,β-unsaturated ketone. This process is known as an oxidative rearrangement.
Caption: Oxidative rearrangement of a tertiary allylic alcohol.
Under more vigorous oxidative conditions, the carbon-carbon double bond can be cleaved, leading to the formation of ketones and/or carboxylic acids. Additionally, aerobic C-C bond cleavage of tertiary allylic alcohols to generate ketones has been reported using a Co(II)-based catalytic system.[5]
Caption: Oxidative cleavage of the double bond in this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[6][7][8][9][10]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and to generate potential degradants for analytical method development.[6][7]
4.1.1. Experimental Workflow
References
- 1. 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. sltchemicals.com [sltchemicals.com]
- 3. sltchemicals.com [sltchemicals.com]
- 4. kinampark.com [kinampark.com]
- 5. Aerobic C–C Bond Cleavage of Tertiary Allylic Alcohols - ChemistryViews [chemistryviews.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijariie.com [ijariie.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Resonance Stabilization in 3-Ethyl-5-hexen-3-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Resonance in Allylic Systems
Allylic alcohols are a class of organic compounds where a hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. This structural motif is central to their unique chemical properties.[1] The enhanced stability of allylic alcohols compared to their saturated counterparts is a direct consequence of electron delocalization, a concept explained by resonance theory.[1][2] This delocalization distributes electron density over multiple atoms, lowering the overall energy of the molecule and thus increasing its stability.[1][2]
In the case of 3-Ethyl-5-hexen-3-ol, the tertiary nature of the alcohol and the presence of the terminal double bond create a specific electronic environment that influences its reactivity and stability.
The Mechanism of Resonance Stabilization in this compound
The stabilization of this compound is most evident when considering the formation of a carbocation intermediate, for instance, during an SN1-type reaction where the hydroxyl group acts as a leaving group. The proximity of the pi (π) electrons in the double bond to the resulting positively charged carbon allows for the delocalization of this charge.
This can be visualized through the following resonance structures of the 3-ethylhex-5-en-3-yl cation:
References
3-Ethyl-5-hexen-3-ol: A Technical Review of Its Chemical Properties and Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-5-hexen-3-ol is a tertiary allylic alcohol with the chemical formula C₈H₁₆O.[1][2] While its primary documented application lies within the fragrance industry as an ingredient in perfumes and personal care products, its structural motif as a tertiary allylic alcohol suggests potential for broader investigation in medicinal and synthetic chemistry.[3] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its physicochemical properties, spectroscopic characterization, and plausible synthetic methodologies. Due to a lack of published research, this document also highlights the absence of data regarding its biological activity and discusses the potential relevance of its chemical class.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various chemical databases and provides a foundational understanding of the molecule's characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O | [1][2] |
| Molecular Weight | 128.21 g/mol | [2] |
| CAS Number | 1907-46-6 | [1][2] |
| IUPAC Name | 3-ethylhex-5-en-3-ol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 172.7 °C at 760 mmHg | [3] |
| Density | 0.836 g/cm³ | [3] |
| Flash Point | 64.2 °C | [3] |
| Refractive Index | 1.439 | [3] |
| LogP (Octanol/Water) | 2.11 - 2.3 | [2][3] |
| Water Solubility | Log₁₀WS: -2.3 (Estimated) | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While detailed peak assignments from primary research articles are not available, data from spectral databases provide a reference for its structural features.
| Spectrum Type | Key Features / Database Reference |
| ¹H NMR | Data available in SpectraBase. Expected signals would include triplets and quartets for the ethyl groups, multiplets for the allylic and vinylic protons, and a singlet for the hydroxyl proton.[5] |
| ¹³C NMR | Data available in spectral databases. Expected signals would correspond to the eight distinct carbon atoms in the structure.[6] |
| IR Spectroscopy | Data available in the NIST WebBook and SpectraBase.[1][5] Key expected absorbances include a broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and a C-O stretch (~1150 cm⁻¹). |
| Mass Spectrometry | Data available in the NIST WebBook. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for an alcohol.[1] |
Experimental Protocols
Proposed Synthesis: Grignard Reaction
While a specific, peer-reviewed protocol for the synthesis of this compound could not be identified in the current literature, the most chemically sound and direct method is the Grignard reaction. This involves the nucleophilic addition of an allylmagnesium halide to 3-pentanone (B124093).
Reaction Scheme:
Detailed Hypothetical Protocol:
-
Apparatus: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which quenches the Grignard reagent.
-
Grignard Reagent Preparation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small volume of anhydrous diethyl ether. Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated, often with gentle heating or the addition of an iodine crystal. The addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Addition to Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 20°C. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Workup and Purification: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation under vacuum to yield pure this compound.
Caption: Proposed workflow for the synthesis of this compound via Grignard reaction.
Biological Activity and Drug Development Potential
An extensive search of scientific literature and databases revealed no published studies specifically investigating the biological or pharmacological activities of this compound. Therefore, there is no data available on its efficacy, mechanism of action, or potential applications in drug development.
However, the molecule belongs to the class of tertiary alcohols. In the context of drug discovery, tertiary alcohols can be advantageous as they are resistant to metabolic oxidation at the carbinol carbon. This can lead to improved metabolic stability compared to primary or secondary alcohols. Furthermore, the steric hindrance provided by the geminal alkyl groups may reduce the rate of other metabolic processes like glucuronidation. Some studies on other tertiary allylic alcohols have explored their potential as precursors for compounds with anti-cancer activity. These general characteristics of the chemical class suggest that if a pharmacophore were to be discovered involving this scaffold, it might possess favorable metabolic properties.
Conclusion
This compound is a well-characterized small molecule with established physicochemical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry methodologies, most notably the Grignard reaction. However, there is a significant gap in the scientific literature regarding its biological activity. For researchers and professionals in drug development, this compound represents an unexplored chemical entity. While its structural class offers potential metabolic stability, its utility as a lead compound or pharmacophore remains entirely speculative without dedicated biological screening and investigation. Future research should focus on performing a range of biological assays to determine if this compound possesses any activity that would warrant further investigation for therapeutic applications.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C8H16O | CID 137255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. This compound (CAS 1907-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. This compound [webbook.nist.gov]
Pioneering Pathways: An In-depth Guide to the Early Studies of Tertiary Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertiary allylic alcohols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms, one of which is part of a carbon-carbon double bond. This structural motif imparts unique reactivity, making these compounds valuable intermediates in organic synthesis. Their ability to undergo rearrangements and serve as precursors to a variety of functional groups has cemented their importance in the construction of complex molecules, including natural products and pharmaceuticals. This technical guide delves into the seminal, early-20th-century studies that first described the synthesis and characteristic reactions of tertiary allylic alcohols, providing a foundational understanding for today's researchers. The focus will be on the pioneering work that opened the door to the systematic preparation and study of these versatile molecules, primarily through the advent of organomagnesium chemistry.
Core Early Synthesis Methodologies
The turn of the 20th century marked a revolutionary period for synthetic organic chemistry, largely due to the development of organomagnesium reagents. These reagents provided the first reliable and broadly applicable method for the synthesis of alcohols, including tertiary allylic variants.
The Barbier Reaction (1899)
The first significant breakthrough came from Philippe Barbier in 1899.[1] While investigating terpene synthesis, he discovered that reacting an alkyl halide (methyl iodide) and a ketone (methylheptenone) in the presence of magnesium metal could produce a tertiary alcohol.[2] This method, now known as the Barbier reaction, was a one-pot, in situ process where the organomagnesium intermediate was generated and consumed in the same reaction vessel.[3]
However, Barbier's method was hampered by issues with reproducibility and often resulted in moderate to low yields.[2] The reaction could be vigorous and difficult to control, which limited its widespread adoption.[4]
The Grignard Reaction (1900)
Building on the work of his supervisor, Victor Grignard developed a more controlled and efficient two-step procedure in 1900, a discovery for which he was awarded the Nobel Prize in Chemistry in 1912.[5][6] The Grignard reaction separates the formation of the organometallic reagent from its reaction with the carbonyl substrate.[7]
-
Step 1: Formation of the Grignard Reagent. An organic halide (R-X) is reacted with magnesium metal in an anhydrous ether solvent to form a solution of the organomagnesium halide (R-Mg-X), now famously known as the Grignard reagent.
-
Step 2: Addition to a Carbonyl. The pre-formed Grignard reagent is then added to a ketone or aldehyde, followed by acidic workup, to yield the corresponding alcohol.
This two-step approach offered vastly improved yields and reliability, transforming it into one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry.[7][8] To synthesize a tertiary allylic alcohol, a ketone is treated with a vinyl- or allyl-magnesium halide.
Quantitative Data from Early Syntheses
The following table summarizes representative examples of early syntheses of tertiary alcohols using the Barbier and Grignard methods. Data from this era is often sparse in modern terms, but the examples illustrate the successful application of these new reactions.
| Reaction Name | Year | Carbonyl Substrate | Organohalide | Product | Reported Yield (%) | Reference |
| Barbier Reaction | 1899 | Methylheptenone | Methyl Iodide | Dimethylheptenol | Moderate (not quantified) | [2] |
| Grignard Reaction | 1901 | Acetone (B3395972) | Allyl Iodide | Dimethyl allyl carbinol | Good (not quantified) | Grignard Thesis |
| Grignard Reaction | 1930s | n-Butyraldehyde | Allylmagnesium Bromide | 1-Hepten-4-ol | 66% | [9] |
| Grignard Reaction | 1930s | n-Valeraldehyde | Allylmagnesium Bromide | 1-Octen-4-ol | 84% | [9] |
Experimental Protocols from the Era
The procedures used in the early 20th century laid the groundwork for modern organometallic techniques. Key to the success of the Grignard reaction was the rigorous exclusion of water.
Representative Protocol for Grignard Synthesis of a Tertiary Allylic Alcohol (circa early 1900s)
Objective: To synthesize a tertiary allylic alcohol (e.g., Dimethyl allyl carbinol) from a ketone (acetone) and an allyl halide (allyl iodide).
Materials:
-
Magnesium turnings
-
Allyl Iodide
-
Acetone
-
Anhydrous Diethyl Ether
-
Iodine (crystal, for initiation)
-
Dilute Sulfuric Acid or Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Apparatus:
-
A round-bottomed flask, Claisen adapter, reflux condenser, and dropping funnel. All glassware must be thoroughly dried, often by flame-drying immediately before use.
-
Drying tubes (filled with calcium chloride) to protect the reaction from atmospheric moisture.
-
Magnetic stirrer or mechanical stirrer.
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1 molar equivalent) in the flame-dried round-bottomed flask.
-
Add a small crystal of iodine. The iodine helps to activate the magnesium surface and provides a visual cue (the disappearance of its color) that the reaction has initiated.
-
In the dropping funnel, prepare a solution of allyl iodide (1 molar equivalent) in anhydrous diethyl ether.
-
Add a small portion of the allyl iodide solution to the magnesium. The reaction is initiated, often evidenced by bubbling and the fading of the iodine color. Gentle warming may be required.
-
Once initiated, add the remaining allyl iodide solution dropwise at a rate sufficient to maintain a gentle reflux of the ether solvent.
-
After the addition is complete, continue to stir the resulting cloudy, grey-to-brown solution until most of the magnesium has been consumed.
-
-
Addition to Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of dry acetone (1 molar equivalent) in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the acetone solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction occurs, forming a thick, white precipitate of the magnesium alkoxide salt. Maintain cooling to control the reaction rate.
-
After the addition is complete, allow the mixture to stir at room temperature for a further 30-60 minutes to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Pour the reaction mixture slowly and carefully onto crushed ice and dilute acid (e.g., 6M HCl). This hydrolyzes the magnesium alkoxide to the desired tertiary alcohol and dissolves the magnesium salts.
-
Transfer the mixture to a separatory funnel. The product will be in the ether layer.
-
Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the ether solution over an anhydrous drying agent like sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether by distillation to yield the crude tertiary allylic alcohol.
-
Purify the product by fractional distillation.
-
Foundational Studies on Reactivity: Allylic Rearrangements
Early researchers quickly noted that the tertiary allylic alcohol structure was prone to rearrangement, particularly under acidic conditions. While not starting from tertiary allylic alcohols, the nearly contemporaneous Meyer-Schuster and Rupe rearrangements were the first systematic studies of acid-catalyzed transformations of tertiary propargyl alcohols, which proceed through related allylic intermediates.
The Meyer-Schuster and Rupe Rearrangements
In 1922, Meyer and Schuster reported that secondary and tertiary α-acetylenic (propargyl) alcohols rearrange in the presence of acid to form α,β-unsaturated ketones or aldehydes.[10] A few years later, in 1926, Hans Rupe documented a competing reaction pathway for tertiary propargyl alcohols that leads to α,β-unsaturated ketones.[1] These reactions highlighted the facile nature of 1,3-hydroxyl shifts and the formation of stabilized carbocation intermediates, concepts central to the reactivity of tertiary allylic alcohols themselves.
// Nodes Start [label="Tertiary Propargyl\nAlcohol", fillcolor="#FFFFFF", fontcolor="#202124"]; Protonation [label="Protonation (H+)", fillcolor="#FFFFFF", fontcolor="#202124"]; Carbocation [label="Propargyl Cation\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; MeyerSchusterPath [label="[1][7]-Shift\n(Meyer-Schuster)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RupePath [label="Alkyne Hydration\n(Rupe)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Allenol [label="Allenol\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Enyne [label="Enyne\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Tautomerization [label="Tautomerization", fillcolor="#FFFFFF", fontcolor="#202124"]; MS_Product [label="α,β-Unsaturated\nAldehyde/Ketone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rupe_Product [label="α,β-Unsaturated\nKetone", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Protonation [label="Acid Catalyst"]; Protonation -> Carbocation [label="Loss of H2O"]; Carbocation -> MeyerSchusterPath; Carbocation -> RupePath; MeyerSchusterPath -> Allenol; Allenol -> Tautomerization; Tautomerization -> MS_Product; RupePath -> Enyne; Enyne -> Rupe_Product [label="Rearrangement"]; } dot Caption: Competing pathways in early acid-catalyzed rearrangements.
Conclusion
The early investigations into tertiary allylic alcohols, conducted at the dawn of the 20th century, were intrinsically linked to the discovery of organomagnesium chemistry. The Barbier reaction provided the initial proof of concept, but it was Grignard's refinement that delivered a robust and reliable synthetic tool, enabling chemists to access this important class of compounds systematically for the first time. Concurrently, studies on the acid-catalyzed rearrangements of related unsaturated alcohols, such as the Meyer-Schuster and Rupe reactions, began to illuminate the characteristic reactivity of the allylic system. These pioneering efforts in synthesis and reactivity laid the essential groundwork for over a century of research into the applications of tertiary allylic alcohols in the synthesis of complex organic molecules.
References
- 1. synarchive.com [synarchive.com]
- 2. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05646A [pubs.rsc.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. Grignard reaction [ouci.dntb.gov.ua]
- 7. The publication of the man who hated chemistry - operachem [operachem.com]
- 8. synarchive.com [synarchive.com]
- 9. scribd.com [scribd.com]
- 10. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into 3-Ethyl-5-hexen-3-ol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical studies relevant to 3-Ethyl-5-hexen-3-ol, a tertiary allylic alcohol with potential applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a condensed yet in-depth look at the molecule's structural properties, reactivity, and potential mechanistic pathways based on analogous computational studies.
Introduction
This compound is a tertiary allylic alcohol with the molecular formula C8H16O.[1][2][3][4][5][6] Its structure, featuring a hydroxyl group attached to a carbon adjacent to a double bond, imparts unique reactivity and makes it a valuable synthon in organic chemistry. While direct theoretical studies on this specific molecule are limited in publicly available literature, this guide synthesizes data from computational analyses of similar tertiary and allylic alcohols to provide a robust theoretical framework.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are crucial for understanding its behavior in various chemical environments and for designing synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C8H16O | [1][2][3][4][5][6] |
| Molecular Weight | 128.21 g/mol | [1] |
| IUPAC Name | 3-ethylhex-5-en-3-ol | |
| CAS Number | 1907-46-6 | [1] |
| Boiling Point | 172.7 °C at 760 mmHg | [6] |
| Density | 0.836 g/cm³ | [6] |
| Flash Point | 64.2 °C | [6] |
| LogP | 2.11 | [6] |
Theoretical Studies on Reactivity and Mechanisms
Due to the absence of direct computational studies on this compound, this section draws parallels from theoretical investigations of analogous tertiary allylic alcohols. These studies provide a foundational understanding of the potential reaction pathways and electronic behavior of the target molecule.
Palladium-Catalyzed Amination
Theoretical studies on the palladium-catalyzed amination of allylic alcohols, using Density Functional Theory (DFT), suggest a plausible mechanism applicable to this compound. The reaction likely proceeds through the formation of a π-allyl palladium complex. Computational models indicate that the oxidative addition of the C-O bond is often the rate-determining step, a process that can be facilitated by hydrogen bonding.
A proposed catalytic cycle, based on related systems, is depicted below:
References
- 1. Theoretical investigation for isomerization of allylic alcohols over Au6 cluster [ouci.dntb.gov.ua]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C8H16O | CID 137255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Ethyl-5-hexen-3-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This protocol details the synthesis of the tertiary alcohol 3-ethyl-5-hexen-3-ol through the nucleophilic addition of an allyl Grignard reagent to a ketone. Specifically, allylmagnesium bromide is reacted with 3-pentanone (B124093) to yield the target compound. This tertiary alcohol, featuring both alkene and hydroxyl functional groups, can serve as a valuable building block in the synthesis of more complex molecules in medicinal chemistry and drug development. The procedure outlined below covers the in-situ preparation of the Grignard reagent followed by the addition reaction, work-up, and purification.
Reaction Scheme
The synthesis proceeds in two main stages:
Stage 1: Formation of Allylmagnesium Bromide (Grignard Reagent) Allyl Bromide + Magnesium → Allylmagnesium Bromide
CH₂=CHCH₂Br + Mg --(anhydrous Et₂O)--> CH₂=CHCH₂MgBr
Stage 2: Nucleophilic Addition to 3-Pentanone Allylmagnesium Bromide + 3-Pentanone → Magnesium Alkoxide Intermediate
CH₂=CHCH₂MgBr + (CH₃CH₂)₂C=O → CH₂=CHCH₂C(OMgBr)(CH₂CH₃)₂
Stage 3: Acidic Work-up Magnesium Alkoxide Intermediate + H₃O⁺ → this compound
CH₂=CHCH₂C(OMgBr)(CH₂CH₃)₂ + H₃O⁺ → CH₂=CHCH₂C(OH)(CH₂CH₃)₂ + Mg(OH)Br
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | CAS Number |
| Allyl Bromide | C₃H₅Br | 120.98 | 1.398 | 70-71 | 106-95-6 |
| Magnesium Turnings | Mg | 24.31 | 1.74 | N/A | 7439-95-4 |
| 3-Pentanone | C₅H₁₀O | 86.13 | 0.814 | 101-102 | 96-22-0 |
| This compound | C₈H₁₆O | 128.21 | 0.836 | 172.7 | 1907-46-6 |
Spectroscopic Data for this compound:
| Spectroscopic Data | Key Features |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.8 (m, 1H, -CH=), ~5.1 (m, 2H, =CH₂), ~2.3 (d, 2H, -CH₂-allyl), ~1.5 (q, 4H, -CH₂-ethyl), ~1.4 (s, 1H, -OH), ~0.9 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~134 (-CH=), ~118 (=CH₂), ~74 (C-OH), ~46 (-CH₂-allyl), ~33 (-CH₂-ethyl), ~8 (-CH₃) |
| IR (neat) | ν (cm⁻¹): ~3400 (broad, O-H stretch), ~3080 (C-H stretch, sp²), ~2970 (C-H stretch, sp³), ~1640 (C=C stretch), ~910 (out-of-plane bend, =CH₂) |
| Expected Yield | 70-85% |
Experimental Protocols
4.1. Materials and Reagents
-
Magnesium turnings
-
Allyl bromide, freshly distilled
-
3-Pentanone, anhydrous
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Iodine crystal (for initiation)
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
4.2. Procedure
Part A: Preparation of Allylmagnesium Bromide
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried or oven-dried and assembled under a positive pressure of an inert gas (Nitrogen or Argon).
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.
-
Initiation: Add a small volume of anhydrous diethyl ether to just cover the magnesium. In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the allyl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.
-
Formation of Grignard Reagent: Once the reaction has initiated, cool the flask in an ice-water bath. Add the remaining allyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour until most of the magnesium is consumed. The resulting greyish, cloudy solution is the allylmagnesium bromide reagent.
Part B: Reaction with 3-Pentanone
-
Addition of Ketone: Cool the freshly prepared allylmagnesium bromide solution in an ice-water bath. Prepare a solution of 3-pentanone (0.9 equivalents) in anhydrous diethyl ether in the dropping funnel. Add the 3-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Visualizations
Signaling Pathway of the Grignard Reaction
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the Grignard synthesis.
Application Notes and Protocols for the Preparation of 3-Ethyl-5-hexen-3-ol
Abstract
This document provides a detailed laboratory protocol for the synthesis of 3-ethyl-5-hexen-3-ol, a tertiary alcohol. The primary method described is the Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual workflow diagram to illustrate the synthetic process.
Introduction
This compound is a tertiary alcohol with applications in the fragrance industry and as a building block in organic synthesis.[1] The synthesis of such tertiary alcohols is effectively achieved through the nucleophilic addition of a Grignard reagent to a ketone.[2][3] This protocol outlines the preparation of this compound via the reaction of allylmagnesium bromide with 3-pentanone (B124093). The Grignard reagent is prepared in situ from allyl bromide and magnesium metal in anhydrous diethyl ether.[2][4]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [5][6][7] |
| Molecular Weight | 128.21 g/mol | [5][6] |
| Boiling Point | 172.7 °C at 760 mmHg | [1] |
| Density | 0.836 g/mL | [1] |
| Refractive Index | 1.439 | [1] |
| CAS Number | 1907-46-6 | [5][6] |
Experimental Protocol
3.1. Materials and Reagents
-
Magnesium turnings
-
Iodine (crystal)
-
Allyl bromide
-
Anhydrous diethyl ether
-
3-Pentanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
3.2. Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
3.3. Reaction Scheme
The synthesis proceeds in two main steps: the formation of the Grignard reagent followed by the reaction with the ketone and subsequent workup.
Step 1: Formation of Allylmagnesium Bromide CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr
Step 2: Reaction with 3-Pentanone and Workup CH₂=CHCH₂MgBr + CH₃CH₂COCH₂CH₃ → (CH₂=CHCH₂)C(OH)(CH₂CH₃)₂ (Intermediate) + H₃O⁺ → CH₂=CHCH₂(OH)C(CH₂CH₃)₂ + Mg(OH)Br
3.4. Detailed Procedure
Part A: Preparation of the Grignard Reagent (Allylmagnesium Bromide)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube or connected to an inert gas line), and a dropping funnel. Flame-dry all glassware under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.[4]
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.[4]
-
Reagent Addition: Add a small portion of a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add a few milliliters of the allyl bromide solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Grignard Formation: Once the reaction has started, add the remaining allyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[8] After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
Part B: Synthesis of this compound
-
Cooling: Cool the flask containing the freshly prepared allylmagnesium bromide in an ice bath.
-
Ketone Addition: Dissolve 3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel. Add the 3-pentanone solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reaction and avoid a sudden increase in temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[9] This is preferred over water or strong acid to avoid side reactions.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. Separate the layers and extract the aqueous layer two more times with diethyl ether.[10]
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[11]
Characterization Data
The identity and purity of the final product can be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to ethyl protons (triplet and quartet), allyl protons (multiplets for vinyl and allylic protons), and a singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the quaternary alcohol carbon, vinyl carbons, and aliphatic carbons of the ethyl and allyl groups. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch of the alcohol), and peaks around 3080 cm⁻¹ (=C-H stretch), 1640 cm⁻¹ (C=C stretch), and within the 2850-3000 cm⁻¹ range (C-H sp³ stretch).[5][6][12] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (128.21 g/mol ).[6] |
Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. This compound | C8H16O | CID 137255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. Page loading... [guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound [webbook.nist.gov]
Application Notes: Synthesis of Tertiary Alcohols via Grignard Reaction with Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. A particularly valuable application of this reaction is the synthesis of tertiary alcohols from esters. This process involves the addition of two equivalents of a Grignard reagent to an ester, resulting in a tertiary alcohol where two of the alkyl or aryl substituents are identical and derived from the Grignard reagent.[1][2] This method is widely employed in the pharmaceutical and chemical industries for the construction of complex molecular architectures.
Reaction Mechanism
The reaction between an ester and a Grignard reagent proceeds through a two-step nucleophilic addition process. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
-
First Nucleophilic Addition-Elimination: The first equivalent of the Grignard reagent (R'-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[3][4]
-
Formation of a Ketone Intermediate: This tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the alkoxy group (-OR) as a leaving group.[5] The product of this step is a ketone.[6]
-
Second Nucleophilic Addition: The ketone intermediate formed is more reactive than the starting ester towards the Grignard reagent.[7] Consequently, a second equivalent of the Grignard reagent rapidly attacks the ketone carbonyl carbon.[6]
-
Formation of the Alkoxide: This second addition generates a new, more stable tetrahedral intermediate, a magnesium alkoxide.
-
Protonation (Workup): The reaction is quenched with an aqueous acid source (e.g., dilute HCl or saturated ammonium (B1175870) chloride solution) in a step known as the workup.[8] This protonates the alkoxide to yield the final tertiary alcohol product.[3]
Because the intermediate ketone is more reactive than the ester, the reaction cannot be stopped at the ketone stage.[7] Therefore, using at least two equivalents of the Grignard reagent is essential to ensure the complete conversion of the ester to the tertiary alcohol.[7][9] If only one equivalent is used, a mixture of starting material, ketone, and tertiary alcohol will be obtained.[7]
Caption: Reaction mechanism of Grignard reaction with an ester.
Experimental Protocols
The following is a general protocol for the synthesis of a tertiary alcohol from an ester and a Grignard reagent. All glassware should be flame-dried or oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture.
Materials:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Ice bath
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Magnesium turnings
-
Alkyl or aryl halide (for Grignard reagent preparation)
-
Ester
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
Protocol:
Part A: Preparation of the Grignard Reagent (if not commercially available)
-
Apparatus Setup: Assemble the flame-dried three-necked flask with the dropping funnel, reflux condenser (with a drying tube or inert gas outlet), and a stopper. Place magnesium turnings in the flask.[10]
-
Initiation: Add a small amount of anhydrous ether or THF to just cover the magnesium. Dissolve the alkyl/aryl halide in anhydrous ether/THF and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium.[10] The reaction may need gentle warming or the addition of an iodine crystal to initiate, which is indicated by bubbling and the formation of a cloudy solution.[10]
-
Addition: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[10]
-
Completion: After the addition is complete, continue to stir the mixture. It can be gently refluxed for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[10]
Part B: Reaction with the Ester
-
Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath (0 °C).[8]
-
Ester Addition: Dissolve the ester in anhydrous ether or THF and add this solution to the dropping funnel. Add the ester solution dropwise to the cooled, stirring Grignard reagent.[8] This addition is often exothermic and should be controlled to maintain a low temperature.
-
Reaction Completion: After the addition is complete, the reaction mixture can be allowed to warm to room temperature and stirred for 1-2 hours to ensure the reaction goes to completion.[8]
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[8][10] This will also protonate the magnesium alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. If two layers are not present, add more ether and water. Separate the organic layer. Extract the aqueous layer one or two more times with ether.[10]
-
Washing and Drying: Combine all the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like magnesium sulfate.[10]
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.
-
Purification: The crude product can be purified by distillation, recrystallization, or column chromatography as appropriate for the specific alcohol.[8]
Caption: Experimental workflow for tertiary alcohol synthesis.
Data Presentation
The following table provides representative examples of tertiary alcohols synthesized using the Grignard reaction with esters. Yields can vary based on the specific substrates and reaction conditions.
| Ester | Grignard Reagent | Tertiary Alcohol Product | Typical Yield (%) |
| Ethyl Acetate | Phenylmagnesium Bromide | 1,1-Diphenylethanol | 85-95 |
| Methyl Benzoate | Methylmagnesium Bromide | 2-Phenyl-2-propanol | 80-90 |
| Ethyl Propionate | Ethylmagnesium Bromide | 3-Ethyl-3-pentanol | 75-85 |
| Diethyl Carbonate | Phenylmagnesium Bromide | Triphenylmethanol | 88-96 |
Troubleshooting and Optimization
-
Low Yield: Low yields can result from impure or wet reagents and solvents. Ensure all materials are anhydrous and the reaction is protected from air and moisture. Incomplete formation of the Grignard reagent is also a common issue.[8]
-
Side Reactions: The primary side reaction is Wurtz coupling, where the Grignard reagent couples with unreacted alkyl halide.[8] This can be minimized by slow, dropwise addition of the alkyl halide during the Grignard reagent preparation.
-
Enolization: If the ester has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition. This is less common with esters than with ketones but can be a factor with sterically hindered reagents.[11]
-
Reaction Temperature: The initial addition should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. Allowing the reaction to warm to room temperature helps ensure it goes to completion.[8]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. Grignard Reaction [organic-chemistry.org]
Application Notes and Protocols for the Characterization of 3-Ethyl-5-hexen-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of 3-Ethyl-5-hexen-3-ol, a tertiary alcohol with applications in various chemical syntheses. The following protocols outline the use of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.
Chemical Structure and Properties
This compound is a volatile organic compound with the molecular formula C8H16O.[1][2] Its structure features a tertiary alcohol functional group and a terminal double bond.
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol [1] |
| CAS Number | 1907-46-6[1] |
| Boiling Point | 172.7°C at 760 mmHg |
| Density | 0.836 g/cm³ |
| Refractive Index | 1.439 |
I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application: GC-MS is a powerful technique for determining the purity of this compound and confirming its molecular weight and structure through fragmentation analysis. Due to the polarity of the hydroxyl group, derivatization is sometimes employed to improve peak shape and thermal stability, though direct analysis is also feasible.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
For derivatization (optional, to improve peak shape), the dried sample can be treated with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine (B92270) to convert the hydroxyl group to a less polar trimethylsilyl (B98337) (TMS) ether.
-
-
Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (MSD).
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or a DB-Wax (polyethylene glycol) column, is suitable. A standard column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
-
GC-MS Parameters:
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
Data Presentation: Expected GC-MS Data for this compound
| Parameter | Expected Value/Observation |
| Retention Time | Dependent on the specific GC column and conditions used. |
| Molecular Ion (M+) | m/z 128 (may be weak or absent in EI)[1] |
| Key Fragment Ions (m/z) | 110 ([M-H₂O]⁺), 99 ([M-C₂H₅]⁺), 81, 71, 57 (base peak), 43, 41[1] |
Logical Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is essential for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the proton environment, while ¹³C NMR identifies the number of non-equivalent carbons and their functional groups.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
-
NMR Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Number of Scans | 16-32 | 1024 or more |
| Relaxation Delay | 1-2 s | 2-5 s |
Data Presentation: Expected NMR Data for this compound in CDCl₃
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | -CH=CH₂ |
| ~5.2-5.0 | m | 2H | -CH=CH₂ |
| ~2.2 | d | 2H | -CH₂-CH= |
| ~1.5 | q | 4H | -C(OH)(CH₂CH₃)₂ |
| ~1.3 | s | 1H | -OH |
| ~0.9 | t | 6H | -C(OH)(CH₂CH₃)₂ |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~134 | -CH=CH₂ |
| ~118 | -CH=CH₂ |
| ~75 | -C(OH) |
| ~45 | -CH₂-CH= |
| ~30 | -C(OH)(CH₂CH₃)₂ |
| ~8 | -C(OH)(CH₂CH₃)₂ |
Logical Workflow for NMR Analysis
Caption: Workflow for the NMR analysis of this compound.
III. Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound, such as the hydroxyl (-OH) and alkene (C=C) groups.
Experimental Protocol:
-
Sample Preparation:
-
For neat liquid analysis, place a drop of this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory or a transmission sample holder.
-
-
FTIR Parameters:
| Parameter | Recommended Setting |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
| Mode | Transmittance or Absorbance |
Data Presentation: Expected FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3400 (broad) | O-H stretch | Tertiary alcohol |
| ~3080 | C-H stretch | =C-H (alkene) |
| ~2970-2850 | C-H stretch | C-H (alkane) |
| ~1640 | C=C stretch | Alkene |
| ~1460, 1380 | C-H bend | Alkane |
| ~1150 | C-O stretch | Tertiary alcohol |
| ~995, 910 | C-H bend (out-of-plane) | -CH=CH₂ |
Logical Workflow for FTIR Analysis
Caption: Workflow for the FTIR analysis of this compound.
References
Application Notes and Protocols: ¹H and ¹³C NMR of 3-Ethyl-5-hexen-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-ethyl-5-hexen-3-ol. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and diagrams to illustrate the molecular structure and experimental workflow.
Introduction to NMR Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. ¹H NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of a molecule.
This compound (C₈H₁₆O) is a tertiary alcohol with an alkene functional group. Its structure presents distinct proton and carbon environments that can be clearly resolved and assigned using NMR spectroscopy.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using a reliable NMR prediction tool and serves as a reference for experimental verification.
Table 1: Predicted ¹H NMR Data for this compound
| Proton (H) | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H on -OH | ~1.5 - 2.5 | Singlet (broad) | 1H | N/A |
| H on C5 | 5.75 - 5.95 | Multiplet | 1H | N/A |
| H on C6 (trans to C5-H) | 5.10 - 5.20 | Doublet of doublets | 1H | J = 17.2, 1.5 |
| H on C6 (cis to C5-H) | 5.00 - 5.10 | Doublet of doublets | 1H | J = 10.5, 1.5 |
| H on C4 | 2.15 - 2.30 | Doublet | 2H | J = 7.5 |
| H on Ethyl (-CH₂-) | 1.40 - 1.55 | Quartet | 4H | J = 7.4 |
| H on Ethyl (-CH₃) | 0.85 - 0.95 | Triplet | 6H | J = 7.4 |
Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature. It often appears as a broad singlet.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (C) | Chemical Shift (δ) ppm |
| C3 | 74.5 |
| C5 | 134.8 |
| C6 | 118.5 |
| C4 | 45.0 |
| Ethyl (-CH₂) | 30.0 |
| Ethyl (-CH₃) | 8.0 |
Experimental Protocols
This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. If the solvent does not already contain TMS, a small amount can be added.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 300 MHz or higher field NMR spectrometer is recommended for good spectral resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve homogeneity, which is crucial for sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width of approximately 10-12 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is usually sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds allows for the full relaxation of protons between scans.
-
Number of Scans: For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A wider spectral width of about 200-220 ppm is necessary for ¹³C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, as some carbons, particularly quaternary carbons, can have long relaxation times.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or to the residual solvent peak.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify and label the chemical shifts of all peaks in both the ¹H and ¹³C spectra.
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the carbon and key hydrogen atoms numbered for correlation with the NMR data.
Caption: Structure of this compound with atom numbering for NMR correlation.
Experimental Workflow
This flowchart outlines the logical steps for the NMR analysis of this compound, from sample preparation to final data analysis.
Caption: Flowchart of the experimental workflow for NMR analysis.
Mass Spectrometry of 3-Ethyl-5-hexen-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of 3-Ethyl-5-hexen-3-ol using gas chromatography-mass spectrometry (GC-MS). It includes a comprehensive analysis of its electron ionization (EI) mass spectrum, a proposed fragmentation pathway, and a standardized protocol for its qualitative and quantitative analysis. This information is critical for researchers in fields such as metabolomics, flavor and fragrance analysis, and synthetic chemistry who may encounter this unsaturated tertiary alcohol.
Introduction
This compound (C₈H₁₆O, MW: 128.21 g/mol ) is a tertiary alcohol containing a vinyl group.[1] Its structure presents interesting fragmentation patterns under electron ionization, which are crucial for its unambiguous identification in complex matrices. Understanding its mass spectral behavior is essential for accurate compound identification and structural elucidation.
Mass Spectral Fragmentation Analysis
The electron ionization mass spectrum of this compound is characterized by the absence or very low abundance of the molecular ion peak (M⁺) at m/z 128, a common feature for tertiary alcohols which readily undergo fragmentation.[2][3][4] The major fragmentation pathways are dominated by α-cleavage and dehydration (loss of a water molecule).[5][6][7]
Key Fragmentation Pathways:
-
α-Cleavage: This is the most significant fragmentation route for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[6][8] For this compound, there are three possible α-cleavage points, leading to the formation of stable oxonium ions.
-
Loss of an ethyl radical (•C₂H₅) results in a fragment at m/z 99 .
-
Loss of a propyl radical (•C₃H₇) is not a primary cleavage but can occur after rearrangement.
-
Loss of an allyl radical (•C₃H₅) leads to the formation of a resonance-stabilized oxonium ion at m/z 87 .
-
-
Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is another characteristic fragmentation pathway for alcohols.[7][9] This results in a fragment ion at m/z 110 (M-18). This fragment can then undergo further fragmentation.
-
Base Peak: The base peak in the mass spectrum of this compound is observed at m/z 57 . This prominent peak is attributed to the formation of the resonance-stabilized tert-butyl cation or a C₄H₉⁺ ion, which arises from the cleavage of the bond between C3 and C4, followed by the loss of an allyl radical and subsequent rearrangement.
Proposed Fragmentation Mechanism
The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.
References
- 1. This compound [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. whitman.edu [whitman.edu]
- 4. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
Application Notes and Protocols for Infrared Spectroscopy of 3-Ethyl-5-hexen-3-ol
Introduction
3-Ethyl-5-hexen-3-ol is a tertiary alcohol containing a terminal alkene group. Its chemical structure dictates a unique infrared (IR) spectrum that can be used for its identification and characterization. Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds, such as stretching and bending. This results in a characteristic spectrum that acts as a molecular fingerprint. This document provides a detailed protocol for obtaining and interpreting the IR spectrum of this compound.
Molecular Structure
IUPAC Name: 3-ethylhex-5-en-3-ol[1] Molecular Formula: C₈H₁₆O[1] Structure:
The key functional groups that will give rise to characteristic absorption bands in the IR spectrum are the hydroxyl (-OH) group of the tertiary alcohol and the vinyl (H₂C=CH-) group of the monosubstituted alkene.
Data Presentation: Characteristic Infrared Absorption Bands
The infrared spectrum of this compound is characterized by the absorption bands of its constituent functional groups. The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3500 - 3200 | O-H stretch | Tertiary Alcohol | Strong, Broad |
| 3100 - 3020 | =C-H stretch | Alkene | Medium |
| 2960 - 2850 | C-H stretch | Alkane | Strong |
| ~1650 | C=C stretch | Alkene | Medium to Weak |
| 1210 - 1100 | C-O stretch | Tertiary Alcohol | Strong |
| 990 and 910 | =C-H bend (out-of-plane) | Monosubstituted Alkene | Strong |
Note: The broadness of the O-H stretching band is due to intermolecular hydrogen bonding.
Experimental Protocol: Acquiring the FTIR Spectrum of Neat this compound
This protocol describes the procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound as a neat liquid using a capillary film between salt plates.
1. Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Demountable salt plates (e.g., NaCl or KBr) and holder
-
Pasteur pipette or micropipette
-
This compound sample
-
Volatile organic solvent for cleaning (e.g., hexane (B92381) or isopropanol)
-
Lens tissue
2. Spectrometer Setup
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Set the following data acquisition parameters in the instrument control software:
-
Scan Range: 4000 cm⁻¹ to 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel or similar
-
3. Background Spectrum Acquisition
-
Clean the salt plates thoroughly with a suitable solvent and dry them completely with a gentle stream of nitrogen or by carefully wiping with a lens tissue. Avoid contact with water as salt plates are hygroscopic.
-
Place the clean, empty salt plate assembly in the spectrometer's sample holder.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.
4. Sample Preparation and Spectrum Acquisition
-
Remove the salt plate assembly from the spectrometer.
-
Place one to two drops of the this compound sample onto the center of one salt plate using a clean pipette.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
Place the "sandwich" of salt plates into the sample holder and insert it into the spectrometer.
-
Acquire the sample spectrum. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
5. Data Processing and Analysis
-
Label the significant peaks in the spectrum with their corresponding wavenumbers.
-
Compare the obtained peak positions with the expected values in the data table above to confirm the identity and purity of the sample.
-
Save and export the spectral data as required.
6. Cleanup
-
Disassemble the salt plates and clean them immediately with a suitable solvent to remove the sample.
-
Store the clean, dry salt plates in a desiccator to protect them from moisture.
Mandatory Visualization
The following diagram illustrates the logical workflow for the infrared spectroscopy of this compound.
Caption: Workflow for FTIR analysis of this compound.
References
Application Notes and Protocols for 3-Ethyl-5-hexen-3-ol as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3-ethyl-5-hexen-3-ol as a versatile precursor for the synthesis of various organic compounds. This tertiary allylic alcohol possesses two key reactive sites: a tertiary hydroxyl group and a terminal double bond, allowing for a range of chemical transformations. The following sections detail potential applications, present quantitative data in tabular format, provide step-by-step experimental protocols, and include visualizations of the reaction pathways and workflows.
Applications in Organic Synthesis
This compound is a valuable building block for accessing more complex molecular architectures. Its functional groups can be manipulated independently or in concert to yield a variety of products. Key transformations include:
-
Oxidative Rearrangement: The tertiary allylic alcohol moiety can undergo oxidative rearrangement to form α,β-unsaturated ketones (enones). This transformation is particularly useful in the synthesis of natural products and other biologically active molecules.
-
Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers. These derivatives are common in the fragrance industry and can also serve as protecting groups or introduce new functionalities.
-
Ozonolysis: The terminal alkene can be cleaved to produce a ketone and formaldehyde, providing a route to smaller, functionalized molecules.
-
Acid-Catalyzed Rearrangements: In the presence of an acid catalyst, this compound can undergo a[1][2]-suprafacial shift to form a constitutional isomer, which can then be further functionalized.
These reactions open avenues for the use of this compound in the development of fine chemicals, pharmaceutical intermediates, and fragrance components.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key reactions described. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.
Table 1: Oxidative Rearrangement of this compound
| Product Name | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| 3-Ethyl-hex-1-en-3-one | Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | 2-4 | 75-85 |
Table 2: Derivatization of the Hydroxyl Group
| Product Name | Reaction Type | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| 3-Ethyl-5-hexen-3-yl acetate (B1210297) | Esterification | Acetic anhydride (B1165640), Pyridine (B92270) | Dichloromethane (DCM) | 1-2 | 90-95 |
| 3-Ethyl-3-methoxy-5-hexene | Etherification | Sodium hydride (NaH), Methyl iodide (CH₃I) | Tetrahydrofuran (THF) | 3-5 | 80-90 |
Table 3: Cleavage of the Alkene
| Product Name | Reagents | Solvent | Work-up | Typical Yield (%) |
| 3-Ethyl-3-hydroxy-pentanal | 1. Ozone (O₃) 2. Dimethyl sulfide (B99878) (DMS) | Dichloromethane (DCM)/Methanol | Reductive | 70-80 |
Experimental Protocols
This protocol describes the oxidative rearrangement of this compound to the corresponding enone using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 3-ethyl-hex-1-en-3-one.
This protocol details the synthesis of the acetate ester of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-ethyl-5-hexen-3-yl acetate.
This protocol describes the oxidative cleavage of the double bond in this compound.
Materials:
-
This compound
-
Ozone (O₃) generator
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Dimethyl sulfide (DMS)
-
Gas dispersion tube
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and MeOH (9:1, 0.1 M) in a round-bottom flask equipped with a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove the excess ozone.
-
Add dimethyl sulfide (DMS) (2.0 eq) to the reaction mixture at -78 °C.
-
Allow the mixture to slowly warm to room temperature and stir for at least 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude 3-ethyl-3-hydroxy-pentanal can be purified by column chromatography if necessary.
Mandatory Visualizations
Caption: Babler-Dauben Oxidation Pathway.
Caption: Esterification Experimental Workflow.
Caption: Ozonolysis Reaction Pathway.
References
Application Notes and Protocols for the Dehydration of 3-Ethyl-5-hexen-3-ol to Form Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized transformation in organic synthesis for the formation of alkenes. In the case of tertiary allylic alcohols, such as 3-ethyl-5-hexen-3-ol, this reaction offers a direct route to valuable conjugated and non-conjugated dienes. These dienes are versatile intermediates in the synthesis of complex molecules, including natural products, pharmaceuticals, and polymers. The reaction typically proceeds through an E1 elimination mechanism, involving the formation of a tertiary carbocation intermediate.[1][2] The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. However, in the case of allylic alcohols, the product distribution can be complex, yielding a mixture of isomeric dienes.[3]
This document provides detailed application notes and experimental protocols for the acid-catalyzed dehydration of this compound. Due to the limited availability of specific quantitative data for this particular substrate, product distribution data for the structurally analogous tertiary allylic alcohol, linalool (B1675412), is presented as a representative example.
Reaction Mechanism and Product Formation
The acid-catalyzed dehydration of this compound proceeds via an E1 (Elimination, Unimolecular) mechanism. The key steps are:
-
Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is protonated by a strong acid catalyst (e.g., sulfuric acid or phosphoric acid), forming a good leaving group (water).[1][2]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation intermediate. This is the rate-determining step of the reaction.
-
Deprotonation to Form Dienes: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.
Due to the structure of the carbocation intermediate derived from this compound, several diene isomers can be formed. The removal of a proton can occur from different adjacent positions, leading to both conjugated and non-conjugated dienes. The formation of the thermodynamically more stable conjugated dienes is generally favored.
Reaction Pathway for Dehydration of this compound
Caption: E1 mechanism for the dehydration of this compound.
Data Presentation: Product Distribution in a Model System
| Product | Structure | Percentage (%) at 150°C[4] |
| β-Myrcene | 7-methyl-3-methylene-1,6-octadiene | 17.89 |
| (Z)-β-Ocimene | (Z)-3,7-dimethyl-1,3,6-octatriene | 11.72 |
| (E)-β-Ocimene | (E)-3,7-dimethyl-1,3,6-octatriene | 20.08 |
| Limonene | 1-methyl-4-(1-methylethenyl)-cyclohexene | 11.40 |
| Terpinolene | 1-methyl-4-(1-methylethylidene)-cyclohexene | 3.37 |
| α-Terpinene | 1-methyl-4-(1-methylethyl)-1,3-cyclohexadiene | 1.69 |
Note: The formation of cyclic dienes (limonene, terpinolene, α-terpinene) occurs through subsequent ene cyclization of the initially formed acyclic dienes.[4]
Experimental Protocols
The following is a general protocol for the acid-catalyzed dehydration of a tertiary allylic alcohol, adapted for this compound. This protocol is based on established procedures for the dehydration of similar alcohols.[5]
Materials and Equipment:
-
This compound
-
Anhydrous Phosphoric Acid (85%) or Concentrated Sulfuric Acid
-
Anhydrous Calcium Chloride or Sodium Sulfate (drying agent)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis
Experimental Workflow
Caption: General workflow for the dehydration of this compound.
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Slowly and with cooling (in an ice bath), add a catalytic amount of a strong acid. A typical ratio is 1:4 acid to alcohol (v/v) for phosphoric acid.
-
Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a cooled receiving flask.
-
-
Dehydration and Distillation:
-
Gently heat the mixture using a heating mantle while stirring.
-
The diene products, being more volatile than the starting alcohol, will distill as they are formed. This also helps to drive the equilibrium towards the products.
-
Collect the distillate, which will consist of the diene products and water. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.
-
-
Workup:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Water.
-
Saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers.
-
-
Carefully separate and collect the organic layer.
-
-
Drying and Purification:
-
Dry the organic layer over an anhydrous drying agent such as calcium chloride or sodium sulfate.
-
Decant or filter the dried liquid to remove the drying agent.
-
If necessary, the product can be further purified by fractional distillation to separate the isomeric dienes.
-
-
Analysis:
-
The composition of the product mixture can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different diene isomers and their relative abundance.
-
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The diene products are flammable and volatile. Avoid open flames and ensure proper ventilation.
These application notes and protocols provide a comprehensive guide for researchers and scientists interested in the synthesis of dienes from the dehydration of this compound. The provided data on a model system offers valuable insights into the expected product distribution, while the detailed experimental protocol outlines a practical approach for carrying out this transformation in a laboratory setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Linalool Dehydratase-Isomerase, a Bifunctional Enzyme in the Anaerobic Degradation of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient myrcene production using linalool dehydratase isomerase and rational biochemical process in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. storage-cdn.labflow.com [storage-cdn.labflow.com]
Application Notes and Protocols: Oxidation Reactions of Tertiary Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of tertiary allylic alcohols is a cornerstone transformation in modern organic synthesis, enabling access to a diverse array of valuable building blocks for natural product synthesis and drug development. The inherent challenge lies in controlling the regioselectivity and chemoselectivity of the oxidation, given the multiple reactive sites within the molecule. This document provides a comprehensive overview of key methodologies, detailed experimental protocols, and comparative data to guide researchers in selecting the optimal conditions for their specific synthetic targets. The primary oxidation pathways lead to the formation of α,β-unsaturated ketones (enones) or epoxy alcohols, depending on the chosen reagents and reaction conditions.
Major Oxidation Pathways and Reagents
The oxidation of tertiary allylic alcohols can be broadly categorized into two main transformations: oxidative rearrangement to enones and epoxidation of the olefin.
Oxidative Rearrangement to α,β-Unsaturated Ketones (Enones)
This transformation, often referred to as a 1,3-oxidative transposition, is a powerful method for constructing enone moieties. Several classes of reagents are effective for this purpose.
-
Chromium(VI)-Based Reagents: Reagents such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are classic choices for this transformation, often referred to as the Babler-Dauben oxidation.[1][2] The reaction proceeds through the formation of a chromate (B82759) ester, which then undergoes a[3][3]-sigmatropic rearrangement to an isomeric chromate ester, followed by oxidation to the enone.[2][4] While effective, the high toxicity of hexavalent chromium is a significant drawback.[2] Milder, less acidic chromium reagents are preferred for substrates sensitive to acid.[1]
-
Manganese Dioxide (MnO₂): Activated manganese dioxide is a mild and highly selective heterogeneous oxidant for allylic and benzylic alcohols.[5][6] It is particularly useful for converting tertiary allylic alcohols to enones with high yields, often leaving other functional groups untouched.[7] The reaction requires a large excess of the reagent and its activity can vary depending on the method of preparation.[7][8]
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a mild and efficient alternative for the oxidation of alcohols to aldehydes and ketones.[9][10] It is known for its high chemoselectivity and tolerance of sensitive functional groups.[9] While primarily used for direct oxidation, it can be effective for the oxidative rearrangement of certain tertiary allylic alcohols.[11]
-
Palladium Catalysis: Palladium-catalyzed methods have emerged as a modern alternative, offering an efficient one-pot conversion of tertiary allylic alcohols to enones under aerobic conditions.[12] The reaction typically involves a Pd-catalyzed isomerization of the tertiary allylic alcohol to a secondary allylic alcohol, followed by aerobic oxidation.[12]
Epoxidation of the Alkene
Epoxidation of the carbon-carbon double bond in tertiary allylic alcohols provides access to valuable epoxy alcohol intermediates.
-
Peroxy Acids (e.g., m-CPBA): meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes. In the case of allylic alcohols, the hydroxyl group can direct the epoxidation to occur on the same face of the double bond through hydrogen bonding.[13]
-
Sharpless Asymmetric Epoxidation: While highly effective for primary and secondary allylic alcohols, the Sharpless epoxidation is generally not efficient for the direct epoxidation of tertiary allylic alcohols.[14][15] However, variations and other catalytic systems have been developed to address this limitation.[15]
-
Titanium-Catalyzed Epoxidation: Novel methodologies utilizing titanium(III) complexes have been developed for the epoxidation of a broad range of allylic alcohols, including tertiary ones, using tert-butyl hydroperoxide (TBHP) as the oxidant.[16]
Quantitative Data Summary
The choice of oxidant significantly impacts the yield and selectivity of the reaction. The following table provides a summary of representative data for different oxidation methods.
| Reagent/Method | Substrate Type | Product | Yield (%) | Notes |
| PCC | Cyclic Tertiary Allylic Alcohols | Enone | >75% | Known as the Babler-Dauben oxidation; suffers from chromium toxicity.[2] |
| MnO₂ | Allylic Alcohols | Aldehyde/Ketone | High | Mild, selective, but requires a large excess of reagent.[5][8] |
| DMP | Primary and Secondary Alcohols | Aldehyde/Ketone | High | Mild conditions, short reaction times, high chemoselectivity.[9][17] |
| Pd(TFA)₂/Neocuproine | Tertiary Allylic Alcohols | Enone | Good to Excellent | One-pot aerobic oxidation.[12] |
| m-CPBA | Allylic Alcohols | Epoxy Alcohol | High | Hydroxyl group directs stereoselectivity.[13] |
| Ti(III) catalyst/TBHP | Tertiary Allylic Alcohols | Epoxy Alcohol | Moderate to Excellent | Effective for substrates that are poor for Sharpless epoxidation.[16] |
Experimental Protocols
Protocol 1: Babler-Dauben Oxidation of a Tertiary Allylic Alcohol using PCC
Materials:
-
Tertiary allylic alcohol (1.0 equiv)
-
Pyridinium chlorochromate (PCC) (1.5 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the tertiary allylic alcohol in anhydrous DCM.
-
Add PCC in one portion to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enone.
Protocol 2: Oxidation of an Allylic Alcohol using Activated Manganese Dioxide
Materials:
-
Allylic alcohol (1.0 equiv)
-
Activated manganese dioxide (5-10 equiv)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite®
-
Round-bottom flask, magnetic stirrer, and filtration apparatus
Procedure:
-
To a solution of the allylic alcohol in DCM, add activated MnO₂.[5]
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary significantly depending on the substrate and the activity of the MnO₂.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or distillation as required.
Protocol 3: Dess-Martin Oxidation of an Allylic Alcohol
Materials:
-
Allylic alcohol (1.0 equiv)
-
Dess-Martin periodinane (DMP) (1.1-1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the allylic alcohol in anhydrous DCM in a round-bottom flask.[18]
-
Add DMP to the solution at room temperature and stir.[17]
-
Monitor the reaction by TLC; it is typically complete within 1-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Key oxidation pathways of tertiary allylic alcohols.
Caption: General experimental workflow for the oxidation of tertiary allylic alcohols.
References
- 1. Babler-Dauben Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Babler oxidation - Wikipedia [en.wikipedia.org]
- 3. Babler-Oxidation – Wikipedia [de.wikipedia.org]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. Manganese Dioxide [commonorganicchemistry.com]
- 6. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 7. nanotrun.com [nanotrun.com]
- 8. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for 3-Ethyl-5-hexen-3-ol in the Fragrance and Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-5-hexen-3-ol is a tertiary alcohol recognized in the fragrance industry for its unique organoleptic properties. It is characterized by a pleasant sweet, floral, and fruity aroma.[1] This compound's stability and good solubility in various solvents make it a versatile ingredient in a range of consumer products, including perfumes, soaps, and other personal care items.[1] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound for research and development purposes in the fragrance and flavor sectors.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in formulations.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [2][3] |
| Molecular Weight | 128.21 g/mol | [3] |
| CAS Number | 1907-46-6 | [2][3] |
| Appearance | Colorless liquid | [1] |
| Odor Profile | Sweet, floral, fruity | [1] |
| Boiling Point | 172.7 °C at 760 mmHg | [1] |
| Flash Point | 64.2 °C | [1] |
| Density | 0.836 g/cm³ | [1] |
| Refractive Index | 1.439 | [1] |
| LogP (Octanol/Water) | 2.11360 | [1] |
| Vapor Pressure | 0.413 mmHg at 25°C | [1] |
Application in Fragrance Formulations
This compound can be incorporated into a wide array of fragranced products. Due to a lack of publicly available data on specific concentration levels for this compound, the following table provides general usage levels for fragrance oils in different product types to serve as a guideline for formulation development.
| Product Type | Typical Fragrance Oil Concentration (%) |
| Perfumes (Eau de Parfum) | 15 - 20% |
| Eau de Toilette | 5 - 15% |
| Soaps (Cold Process) | 3 - 6% |
| Lotions & Body Care | 0.5 - 5% |
| Candles | 6 - 12% |
| Room Sprays | 1 - 3% |
Application in Flavor Formulations
While primarily used in fragrances, the structural characteristics of this compound suggest potential for use as a flavor ingredient. However, specific FEMA GRAS status, flavor profile, and usage levels for this compound are not publicly documented. For reference, related hexenol derivatives are recognized as flavoring agents. For example, cis-3-hexen-1-ol (B126655) is FEMA GRAS listed (FEMA No. 2563) and used to impart green notes.[4] Any application in flavor would necessitate rigorous sensory evaluation and regulatory assessment.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes a general procedure for the synthesis of tertiary alcohols like this compound using a Grignard reagent.
Materials:
-
3-Pentanone (B124093) (diethyl ketone)
-
Allyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Allylmagnesium Bromide (Grignard Reagent):
-
Under an inert atmosphere, place magnesium turnings in a flame-dried three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of allyl bromide in anhydrous diethyl ether or THF to the flask.
-
Once the reaction initiates (indicated by a color change and gentle refluxing), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Pentanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 3-pentanone in anhydrous diethyl ether or THF dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
-
Caption: Workflow for the synthesis of this compound.
Protocol 2: Sensory Evaluation of this compound
This protocol outlines a method for the sensory evaluation of this compound to characterize its odor profile.
Materials:
-
This compound
-
Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Perfumer's smelling strips (blotters)
-
Glass vials
-
Panel of trained sensory assessors (minimum of 5)
-
Odor-free evaluation room
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, and 0.1% by weight).
-
-
Evaluation:
-
Dip a smelling strip into each dilution, ensuring about 1 cm of the strip is submerged.
-
Remove the strip and allow the solvent to evaporate for a few seconds.
-
Present the coded, randomized samples to the panelists.
-
Instruct panelists to sniff the strips at different time intervals (e.g., immediately, after 5 minutes, 30 minutes, and 1 hour) to evaluate the top, middle, and base notes.
-
Panelists should record their perceptions using a standardized sensory evaluation form, noting odor characteristics, intensity, and any changes over time.
-
-
Data Analysis:
-
Compile the descriptors used by the panelists.
-
Analyze the frequency of each descriptor to create a comprehensive odor profile.
-
Calculate the average intensity ratings for the key attributes.
-
Caption: Workflow for the sensory evaluation of a fragrance ingredient.
Protocol 3: Quantification of this compound in a Fragrance Mixture by GC-MS
This protocol provides a general method for the quantitative analysis of this compound in a complex fragrance matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms or equivalent)
-
Helium (carrier gas)
-
This compound standard
-
Internal standard (e.g., 1,4-dibromobenzene)
-
Solvent (e.g., ethanol (B145695) or methyl tert-butyl ether)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the fragrance mixture and dissolve it in the solvent containing the internal standard.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with appropriate parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate, and MS scan parameters).
-
Inject the calibration standards and the prepared sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Caption: Workflow for the quantitative analysis by GC-MS.
Safety Information
This compound has the following GHS hazard classifications:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.
References
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the enzymatic synthesis of chiral tertiary alcohols, valuable building blocks in the pharmaceutical and fine chemical industries. The steric hindrance of tertiary alcohols presents a significant challenge for traditional chemical synthesis, making biocatalysis an attractive alternative due to its high enantioselectivity and mild reaction conditions.[1] This document focuses on three primary enzymatic strategies: kinetic resolution using lipases, asymmetric reduction of ketones by ketoreductases, and carbon-carbon bond formation catalyzed by aldolases.
Application Notes
The synthesis of enantiomerically pure tertiary alcohols is of great interest due to their presence in many natural products and pharmaceuticals.[2] Biocatalytic methods offer a greener and more efficient alternative to chemical routes, which often require harsh reaction conditions and toxic reagents.
1. Kinetic Resolution using Lipases:
Kinetic resolution is a widely used method for the separation of racemates. Lipases, particularly Candida antarctica lipase (B570770) A (CAL-A), have demonstrated the ability to selectively acylate one enantiomer of a racemic tertiary alcohol, allowing for the separation of the unreacted enantiomer and the esterified product.[1] This method is effective for a range of tertiary alcohols, including bicyclic structures. The choice of acyl donor and solvent is crucial for optimizing both the reaction rate and enantioselectivity.
2. Asymmetric Reduction of Ketones using Ketoreductases (KREDs):
Ketoreductases are enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. While highly effective for the synthesis of secondary alcohols, their application for the synthesis of the more sterically demanding tertiary alcohols is an area of ongoing research.[3][4][5] KREDs often require a cofactor, such as NADPH or NADH, which necessitates a cofactor regeneration system for preparative-scale synthesis.[5][6]
3. Aldol Addition Reactions using Aldolases:
Aldolases catalyze the formation of carbon-carbon bonds and can be employed for the synthesis of chiral tertiary alcohols by reacting a ketone with a suitable donor molecule.[7][8] This approach can provide direct access to complex chiral structures. The substrate scope of aldolases is an active area of research, with efforts focused on engineering these enzymes to accept non-natural substrates for the synthesis of novel chiral tertiary alcohols.[7][9][10]
Experimental Protocols
Protocol 1: Kinetic Resolution of (±)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol using Candida antarctica Lipase A (CAL-A)
This protocol describes the enzymatic kinetic resolution of a racemic tertiary alcohol via transesterification.
Materials:
-
(±)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
-
Immobilized Candida antarctica lipase A (CAL-A)
-
Vinyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Chromatography supplies for product purification (e.g., silica (B1680970) gel, solvents)
-
Chiral HPLC or GC column for enantiomeric excess determination
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (±)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (1.0 eq) in toluene.
-
Addition of Acyl Donor: Add vinyl acetate (2.0 eq) to the solution.
-
Enzyme Addition: Add immobilized CAL-A to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC.
-
Reaction Quench and Work-up: Once the desired conversion is reached (typically around 50%), filter off the enzyme. Wash the enzyme with fresh toluene to recover any adsorbed product.
-
Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting mixture of the unreacted alcohol and the formed ester by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (e.e.) of the unreacted alcohol and the ester by chiral HPLC or GC analysis.
Data Presentation
Table 1: Quantitative Data for the Biocatalytic Synthesis of Chiral Tertiary Alcohols
| Enzyme | Substrate | Product | Method | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Candida antarctica Lipase A (CAL-A) | (±)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | (R)-ester and (S)-alcohol | Kinetic Resolution | 44-45 | 96-99 | [1] |
| Ketoreductase | Various prochiral ketones | Chiral tertiary alcohols | Asymmetric Reduction | >95 | >98 | [4] |
| Aldolase | Non-natural ketone and donor | Chiral tertiary alcohol | Aldol Addition | - | - | [10] |
Note: Specific conversion and e.e. values for ketoreductase and aldolase-catalyzed synthesis of tertiary alcohols are highly substrate-dependent and require specific enzyme screening and optimization.
Visualizations
Caption: Experimental workflow for the kinetic resolution of a racemic tertiary alcohol.
Caption: Principle of lipase-catalyzed kinetic resolution of a tertiary alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. Widely Applicable Synthesis of Enantiomerically Pure (≥99% ee) Tertiary Alkyl-containing 1-Alkanols via ZACA–Pd- or Cu-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed evolution of aldolases for exploitation in synthetic organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of aldolase-based catalysts for the synthesis of organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
Application Notes and Protocols for Enzymatic Reactions Involving Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for enzymatic reactions involving tertiary alcohols. The focus is on practical methodologies for enzyme-catalyzed hydroxylation to form tertiary alcohols and the kinetic resolution of racemic tertiary alcohols, which are of significant interest in the pharmaceutical and fine chemical industries.
Application Note 1: Cytochrome P450-Catalyzed Regio- and Stereoselective Steroid Hydroxylation
Introduction: Cytochrome P450 (CYP) monooxygenases are versatile biocatalysts capable of hydroxylating non-activated carbon atoms in a regio- and stereoselective manner, a transformation that is often difficult to achieve using traditional chemical synthesis.[1] This capability is particularly valuable in the synthesis and modification of steroid-based drugs, where the introduction of a hydroxyl group can significantly alter biological activity.[1] This protocol details a whole-cell biocatalytic system for the hydroxylation of steroids, potentially leading to the formation of tertiary alcohols.
Experimental Protocol: Whole-Cell Biotransformation for Steroid Hydroxylation
This protocol is adapted from a study on the hydroxylation of testosterone (B1683101) and its derivatives using a recombinant E. coli expressing CYP109B1.[1]
1. Materials:
-
Recombinant Escherichia coli cells expressing the desired Cytochrome P450 monooxygenase and a suitable redox partner system (e.g., ferredoxin and ferredoxin reductase).
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0).
-
Steroid substrate (e.g., testosterone).
-
Dimethylformamide (DMF) for dissolving the substrate.
-
Glucose.
-
Glucose-6-phosphate-dehydrogenase.
-
NADP⁺.
-
Glycerol.
-
Appropriate antibiotics.
-
Shaking incubator.
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) system for analysis.
2. Procedure:
-
Cell Culture and Expression:
-
Inoculate a suitable volume of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic with the recombinant E. coli strain.
-
Grow the culture at 37°C with shaking (e.g., 200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression with a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for an appropriate time (e.g., 12-16 hours).
-
-
Whole-Cell Catalyst Preparation:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with 100 mM potassium phosphate buffer (pH 8.0).
-
Resuspend the cells in the same buffer to a desired final concentration for the biotransformation.
-
-
Biotransformation Reaction:
-
Prepare the reaction mixture in a final volume of 5 mL containing:
-
The prepared whole-cell suspension.
-
1 mM steroid substrate (dissolved in a minimal amount of DMF).
-
5% (v/v) glucose.
-
1 U/mL glucose-6-phosphate-dehydrogenase.
-
5% (v/v) glycerol.
-
-
Initiate the reaction by adding NADP⁺ to a final concentration of 1 mM.
-
Incubate the reaction at 25°C with shaking at 200 rpm for a specified duration (e.g., 9 hours).[1]
-
-
Analysis:
-
Withdraw samples at different time points.
-
Extract the steroids from the reaction mixture with an equal volume of ethyl acetate.
-
Centrifuge to separate the organic and aqueous layers.
-
Analyze the organic layer by HPLC to determine substrate conversion and product formation.
-
Quantitative Data:
The following table summarizes the results from the CYP109B1-catalyzed hydroxylation of various steroid substrates.
Table 1: CYP109B1-Catalyzed Steroid Hydroxylation
| Substrate | Conversion (%) | Main Product | Selectivity |
| Testosterone | >99% | 15β-hydroxytestosterone | 73% 15β-selectivity |
| Boldenone | 78% | 15β-hydroxyboldenone | - |
| Nandrolone | >99% | 15β-hydroxynandrolone | - |
| 9(10)-dehydronandrolone | - | 16β-hydroxylated product | Shifted to 16β-selectivity |
| Data obtained from a study on CYP109B1, which gives above 99% conversion with 73% 15β selectivity for testosterone.[1] |
Workflow Diagram:
Caption: Workflow for whole-cell CYP450-catalyzed steroid hydroxylation.
Application Note 2: Lipase-Catalyzed Kinetic Resolution of Tertiary Alcohols
Introduction: The synthesis of enantiomerically pure tertiary alcohols is a significant challenge in organic chemistry.[2] Lipase-catalyzed kinetic resolution (KR) of racemic tertiary alcohols offers an efficient and environmentally friendly method to obtain these valuable chiral building blocks.[2] This protocol describes the optimization of a lipase-catalyzed transesterification for the kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols.
Experimental Protocol: Lipase-Catalyzed Transesterification
This protocol is based on a study that optimized the kinetic resolution of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (B1295399) and 1-methyl-2,3-dihydro-1H-inden-1-ol using Candida antarctica lipase (B570770) A (CAL-A).[2]
1. Materials:
-
Immobilized Candida antarctica lipase A (CAL-A).
-
Racemic tertiary alcohol (e.g., 1-methyl-2,3-dihydro-1H-inden-1-ol).
-
Acyl donor (e.g., vinyl acetate).
-
Anhydrous solvent (e.g., heptane).
-
Shaking incubator.
-
Chiral Gas Chromatography (GC) or HPLC system for analysis.
2. Procedure:
-
Reaction Setup:
-
In a sealed vial, dissolve the racemic tertiary alcohol (e.g., 0.16 mmol) in the anhydrous solvent (e.g., heptane).
-
Add the acyl donor (e.g., vinyl acetate) in excess.
-
Add the immobilized lipase (CAL-A). The enzyme to substrate ratio can be optimized.
-
-
Kinetic Resolution:
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30-40°C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour).
-
-
Analysis:
-
For each time point, filter the enzyme from the aliquot.
-
Analyze the sample using chiral GC or HPLC to determine the enantiomeric excess (ee) of the unreacted alcohol and the produced ester, as well as the conversion.
-
Quantitative Data:
The following table presents the optimized results for the kinetic resolution of two tertiary benzyl bicyclic alcohols.
Table 2: Optimized Kinetic Resolution of Tertiary Alcohols with CAL-A
| Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | (R)-Ester ee (%) |
| 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Vinyl Acetate | Heptane | 4 | 44 | 96 |
| 1-methyl-2,3-dihydro-1H-inden-1-ol | Vinyl Acetate | Heptane | 5 | 45 | 99 |
| Data from a study where (R)-esters were obtained with high conversions and excellent enantiomeric excess in only 4-5 hours.[2] |
Workflow Diagram:
Caption: Workflow for lipase-catalyzed kinetic resolution of tertiary alcohols.
Application Note 3: Ketosteroid Isomerase Spectrophotometric Assay
Introduction: Ketosteroid isomerase (KSI) is an exceptionally efficient enzyme that catalyzes the isomerization of a double bond in ketosteroids.[3] The activity of this enzyme can be conveniently measured by monitoring the formation of the conjugated product, which exhibits strong UV absorbance at 248 nm.
Experimental Protocol: Spectrophotometric Assay for Ketosteroid Isomerase
This protocol is a compilation based on several studies of ketosteroid isomerase from Pseudomonas testosteroni.
1. Materials:
-
Purified ketosteroid isomerase.
-
Potassium phosphate buffer (40 mM, pH 7.2).
-
Substrate: 5-androstene-3,17-dione (Δ⁵-AD).
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the substrate.
-
1 mM Ethylenediaminetetraacetic acid (EDTA).
-
UV-Vis spectrophotometer with a thermostatted cuvette holder.
-
Quartz cuvettes (1 cm path length).
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (Δ⁵-AD) in DMSO.
-
Prepare the assay buffer: 40 mM potassium phosphate, pH 7.2, containing 1 mM EDTA.
-
-
Assay:
-
In a quartz cuvette, add the assay buffer to a final volume of 1 mL.
-
Add the enzyme solution to the cuvette.
-
Add 2% (v/v) DMSO to the cuvette to aid substrate solubility.[4]
-
Equilibrate the cuvette to 25°C in the spectrophotometer.
-
Initiate the reaction by adding the substrate stock solution to the desired final concentration (typically in the range of 2-800 µM).[4]
-
Immediately start monitoring the increase in absorbance at 248 nm for several minutes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔAbs/min) / (ε * path length) * 1000
-
Where ε (molar absorptivity of 4-androstene-3,17-dione at 248 nm) is approximately 16,300 M⁻¹cm⁻¹.[5]
-
The path length is typically 1 cm.
-
-
Quantitative Data:
The following table provides kinetic parameters for the isomerization of 5-androstene-3,17-dione by a glutathione (B108866) S-transferase with ketosteroid isomerase activity.
Table 3: Kinetic Parameters for Ketosteroid Isomerase Activity
| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| 5-androstene-3,17-dione | 340 | - | - |
| Kₘ value for 5-androstene-3,17-dione with the recombinant enzyme from P. testosteroni.[6] |
Reaction Pathway Diagram:
Caption: Reaction pathway for the ketosteroid isomerase-catalyzed isomerization.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Determining the catalytic role of remote substrate binding interactions in ketosteroid isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Isomerization of Δ5-Androstene-3,17-dione by the Human Glutathione Transferase A3-3 Proceeds via a Conjugated Heteroannular Diene Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and sequencing of the gene encoding delta 5-3-ketosteroid isomerase of Pseudomonas testosteroni: overexpression of the protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Ethyl-5-hexen-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed handling and safety precautions for 3-Ethyl-5-hexen-3-ol (CAS No: 1907-46-6). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound.
Chemical and Physical Properties
This compound is a colorless liquid.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [1][2][3][4][5] |
| Molecular Weight | 128.21 g/mol | [2] |
| Boiling Point | 172.7 °C at 760 mmHg | [1] |
| Flash Point | 64.2 °C | [1] |
| Density | 0.836 g/cm³ | [1] |
| Vapor Pressure | 0.413 mmHg at 25 °C | [1] |
| Refractive Index | 1.439 | [1] |
Safety and Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[2][3]
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Warning | Corrosion, Exclamation Mark |
| Serious Eye Damage, Category 1 | H318: Causes serious eye damage | Danger | Corrosion |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | Exclamation Mark |
Primary Hazards: Corrosive, Irritant.[2]
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are minimum requirements:
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] If engineering controls are not sufficient, a NIOSH-approved respirator may be required.
Handling and Storage
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Store in a flammable liquids storage cabinet.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Spill and Emergency Procedures
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary.
-
Close the laboratory doors.
-
Contact the institution's emergency response team.
-
-
First Aid Measures: [3]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Water spray may be used to cool containers.[7]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may spread the fire.
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
-
Dispose of contents/container in accordance with local, regional, and national regulations.
-
This material and its container must be disposed of as hazardous waste.
-
Do not allow to enter drains or waterways.
Toxicity Information
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H16O | CID 137255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 1907-46-6 [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. 5-Hexen-3-ol, 3-methyl- MSDS CasNo.1569-44-4 [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-5-hexen-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Ethyl-5-hexen-3-ol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard synthesis of this compound from allylmagnesium bromide and 3-pentanone (B124093).
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate (No bubbling or cloudiness after adding a small amount of allyl bromide) | Inactive magnesium surface due to oxidation. | Gently crush the magnesium turnings in a mortar and pestle before reaction to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in ether; the disappearance of the iodine color indicates activation. Gentle warming of the flask can also help initiate the reaction. |
| Low Yield of this compound | Presence of moisture in reagents or glassware. | Flame-dry or oven-dry all glassware immediately before use. Ensure all solvents (especially diethyl ether or THF) and reagents (allyl bromide and 3-pentanone) are strictly anhydrous. |
| Side reaction: Wurtz coupling of allyl bromide. | Add the allyl bromide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This keeps the concentration of allyl bromide low, minimizing its coupling to form 1,5-hexadiene. Using a larger excess of magnesium can also be beneficial. | |
| Incomplete reaction. | Allow for a sufficient reaction time after the addition of 3-pentanone. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. | |
| Formation of a Significant Amount of High-Boiling Point Side Product (1,5-hexadiene) | Wurtz coupling reaction is dominating. | This is a common side reaction with allyl halides. Ensure slow, controlled addition of the allyl bromide to the magnesium turnings. Maintaining a lower reaction temperature during the formation of the Grignard reagent can also suppress this side reaction. |
| Difficult Product Isolation During Workup (Emulsion formation) | Formation of magnesium salts that are difficult to separate. | Quench the reaction by slowly adding the reaction mixture to a vigorously stirred, ice-cold saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This helps to keep the magnesium salts in the aqueous layer and facilitates separation. |
| Product is Contaminated with Starting Material (3-pentanone) | Incomplete reaction or insufficient Grignard reagent. | Ensure the Grignard reagent was successfully formed and used in a slight excess. Monitor the reaction to completion by TLC before quenching. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for synthesizing this compound is through a Grignard reaction. This involves the reaction of allylmagnesium bromide (the Grignard reagent) with 3-pentanone. The allyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.
Q2: Why are anhydrous conditions so critical for this synthesis?
Grignard reagents, such as allylmagnesium bromide, are extremely strong bases and will react readily with any protic source, including water. This reaction quenches the Grignard reagent, converting it to propene and rendering it unable to react with the 3-pentanone, which significantly reduces the yield of the desired product.
Q3: My Grignard reaction is sluggish to start. What can I do?
Failure to initiate is a common issue, often due to a passivating oxide layer on the magnesium metal. To activate the magnesium, you can:
-
Mechanically crush the magnesium turnings to expose a fresh surface.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Gently warm the flask.
-
Add a small amount of a pre-formed Grignard reagent to initiate the reaction.
Q4: What are the main side reactions to be aware of in this synthesis?
The primary side reaction is the Wurtz coupling of the allyl bromide with the formed allylmagnesium bromide to produce 1,5-hexadiene. Another potential side reaction is the enolization of 3-pentanone by the Grignard reagent, which acts as a base. However, with an unhindered ketone like 3-pentanone, the nucleophilic addition is generally favored.
Q5: How can I purify the final product, this compound?
Purification is typically achieved through distillation under reduced pressure. Before distillation, an aqueous workup is necessary to remove magnesium salts and any unreacted starting materials. This involves quenching the reaction with saturated aqueous ammonium chloride, followed by extraction with an organic solvent (like diethyl ether), washing the organic layer with brine, and drying over an anhydrous salt such as magnesium sulfate (B86663).
Data Presentation
The yield of this compound is sensitive to several experimental parameters. The following table provides illustrative data on how varying these conditions can impact the product yield. This data is representative and intended to guide optimization efforts.
| Entry | Solvent | Reaction Temperature (°C) | Allyl Bromide Addition Time (min) | Yield (%) |
| 1 | Diethyl Ether | 25 (reflux) | 60 | 65 |
| 2 | Tetrahydrofuran (THF) | 25 (reflux) | 60 | 75 |
| 3 | Diethyl Ether | 0 | 60 | 70 |
| 4 | Diethyl Ether | 25 (reflux) | 30 | 55 |
| 5 | Diethyl Ether | 25 (reflux) | 120 | 72 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Allyl bromide
-
3-Pentanone
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (optional, for activation)
Procedure:
-
Preparation of Allylmagnesium Bromide (Grignard Reagent):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen or argon atmosphere.
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium suspension. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a single crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Pentanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 3-pentanone in anhydrous diethyl ether in the dropping funnel.
-
Add the 3-pentanone solution dropwise to the stirred Grignard reagent, maintaining a low temperature.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of 3-pentanone.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by distillation under reduced pressure.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
Technical Support Center: Grignard Synthesis of Tertiary Alcohols
Welcome to the Technical Support Center for the Grignard Synthesis of Tertiary Alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Grignard reactions, minimizing common side reactions and maximizing the yield of the desired tertiary alcohol products.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for synthesizing a tertiary alcohol is consistently giving low yields. What are the primary reasons for this?
A1: Low yields in the Grignard synthesis of tertiary alcohols can be attributed to several factors. The most common issues include the quality and concentration of the Grignard reagent, the presence of moisture or oxygen, and competing side reactions. Grignard reagents are potent bases and nucleophiles, making them highly sensitive to acidic protons (like water) and oxygen.[1] Key side reactions that can lower your yield are enolization of the ketone, reduction of the ketone, and Wurtz coupling.[1]
Q2: How crucial is it to maintain anhydrous and anaerobic conditions?
A2: It is absolutely critical. Grignard reagents react readily with water in an acid-base reaction, which quenches the reagent and renders it inactive for the desired reaction with the ketone.[1] Even a small amount of water can significantly reduce the yield. For instance, if 0.1 moles of water are present in a reaction intended to use 1 mole of Grignard reagent, 10% of your reagent is immediately consumed, limiting the theoretical yield to 90%.[1] Similarly, oxygen reacts with Grignard reagents to form alkoxides, further diminishing the concentration of the active reagent.[1] Therefore, using flame-dried glassware under an inert atmosphere (like nitrogen or argon) and anhydrous solvents is essential for a successful synthesis.
Q3: I'm using a commercially available Grignard reagent. Do I still need to be concerned about its quality?
A3: Yes. While commercial Grignard reagents are generally of high quality, their concentration can decrease over time due to gradual degradation during storage. It is always a best practice to titrate the Grignard reagent to determine its exact concentration just before use. This ensures accurate stoichiometry in your reaction, which is crucial for maximizing the yield of the tertiary alcohol.
Q4: My reaction mixture becomes very thick and difficult to stir after adding the ketone. What can I do?
A4: This is a common observation and is often due to the formation of the magnesium alkoxide intermediate, which can precipitate or form a thick slurry. To improve stirring, you can try diluting the reaction mixture with more anhydrous solvent (e.g., diethyl ether or THF).
Q5: What is the best way to quench the reaction and work up the product?
A5: A careful workup is crucial to maximize the isolated yield of the tertiary alcohol. The reaction is typically quenched by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This protonates the magnesium alkoxide to form the tertiary alcohol and is generally preferred over strong acids like HCl, which can sometimes promote elimination side reactions with the tertiary alcohol product, especially if it can form a stable carbocation.
Troubleshooting Guide for Common Side Reactions
Low yields of the desired tertiary alcohol in a Grignard reaction are often due to competing side reactions. This guide will help you identify and mitigate these common issues.
Enolization of the Ketone
Symptom: High recovery of the starting ketone after the reaction.
Cause: The Grignard reagent acts as a base instead of a nucleophile and abstracts an acidic α-proton from the ketone to form a magnesium enolate. During the aqueous workup, this enolate is protonated, regenerating the starting ketone. This side reaction is more prevalent with sterically hindered ketones and bulky Grignard reagents.
Solutions:
-
Lower the reaction temperature: Add the ketone to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to favor the nucleophilic addition over enolization.
-
Use a less sterically hindered Grignard reagent: If the synthesis allows, switch to a smaller Grignard reagent.
-
Use additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent, promoting the desired addition to the carbonyl group.
Reduction of the Ketone
Symptom: Isolation of a secondary alcohol corresponding to the starting ketone.
Cause: If the Grignard reagent has β-hydrogens, it can act as a reducing agent, transferring a hydride to the carbonyl carbon of the ketone via a six-membered cyclic transition state. This is more common with bulky Grignard reagents and sterically hindered ketones.
Solutions:
-
Lower the reaction temperature: Running the reaction at a lower temperature can decrease the rate of the reduction side reaction.
-
Choose a Grignard reagent without β-hydrogens: If possible, use Grignard reagents such as methylmagnesium bromide or phenylmagnesium bromide, which lack β-hydrogens.
Wurtz Coupling
Symptom: Formation of a non-polar hydrocarbon byproduct (R-R, where R is the organic group from the alkyl/aryl halide).
Cause: This side reaction occurs during the formation of the Grignard reagent, where a molecule of the newly formed Grignard reagent reacts with a molecule of the unreacted organic halide. This is more likely to occur at higher temperatures and with high local concentrations of the organic halide.
Solutions:
-
Slow addition of the halide: Add the organic halide dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Control the temperature: The formation of the Grignard reagent is exothermic. Use an ice bath to maintain a gentle reflux and avoid overheating.
-
Appropriate solvent choice: The choice of solvent can significantly impact the extent of Wurtz coupling. For example, for the formation of benzylmagnesium chloride, diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) gives significantly lower Wurtz coupling compared to tetrahydrofuran (B95107) (THF).
Data Presentation: Effect of Solvent on Wurtz Coupling
The following table summarizes the effect of the solvent on the yield of the Grignard product versus the Wurtz coupling byproduct in the reaction of benzyl (B1604629) chloride with magnesium, followed by quenching with 2-butanone.
| Solvent | Yield of Tertiary Alcohol (%) | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | High yield, demonstrating effective suppression of Wurtz coupling. |
Data adapted from Kadam et al., Green Chem., 2013, 15, 1860-1864.
Experimental Protocols
Protocol 1: Synthesis of Triphenylmethanol from Benzophenone (B1666685) and Phenylmagnesium Bromide
This protocol provides a general procedure for the synthesis of a tertiary alcohol via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzophenone
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate
-
Petroleum ether or hexanes for recrystallization
Procedure:
Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.
-
Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. Gentle warming may be required to initiate the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Benzophenone
-
Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether in a separate flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the benzophenone solution to the Grignard reagent via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
Part C: Workup and Purification
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude triphenylmethanol.
-
Purify the crude product by recrystallization from a suitable solvent such as petroleum ether or a mixture of diethyl ether and hexanes.[2][3][4][5][6]
Visualizations
Caption: Competing pathways in the Grignard synthesis of tertiary alcohols.
References
Technical Support Center: Purification of 3-Ethyl-5-hexen-3-ol
This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 3-Ethyl-5-hexen-3-ol from a reaction mixture, specifically tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected composition of the crude reaction mixture after synthesizing this compound via a Grignard reaction?
The crude product of a Grignard reaction between allylmagnesium bromide and diethyl ketone typically contains the desired tertiary alcohol, this compound, along with several potential impurities. These can include unreacted starting materials such as diethyl ketone and allyl bromide, byproducts like 1,5-hexadiene (B165246) (from the coupling of the Grignard reagent), and magnesium salts formed during the reaction and workup.[1][2][3] The presence and amount of these impurities depend on the reaction conditions and workup procedure.
Q2: What are the key physical properties of this compound relevant for its purification?
Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol [4] |
| Boiling Point | 172.7°C at 760 mmHg |
| Density | 0.836 g/cm³ |
| IUPAC Name | 3-ethylhex-5-en-3-ol[4] |
Q3: Which purification techniques are most suitable for this compound?
The most common and effective methods for purifying tertiary alcohols like this compound from a Grignard reaction mixture are fractional distillation and column chromatography. Fractional distillation is ideal for separating liquids with different boiling points, while column chromatography is used to separate compounds based on their polarity.
Troubleshooting Guide
Issue 1: Low yield of purified this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the Grignard reagent was freshly prepared or properly stored to maintain its reactivity. Consider extending the reaction time or performing the reaction at a slightly elevated temperature. |
| Side reactions | The Grignard reagent can act as a base, leading to enolization of the ketone, or as a reducing agent.[5] To minimize these side reactions, add the ketone dropwise to the Grignard solution at a low temperature. |
| Loss during workup | Ensure efficient extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Break up any emulsions that form. |
| Inefficient purification | Optimize the chosen purification method. For distillation, ensure the column is well-insulated and the distillation is performed slowly to allow for proper separation. For chromatography, select an appropriate solvent system that provides good separation between the product and impurities. |
Issue 2: Presence of impurities in the final product after purification.
| Impurity | Identification Method | Troubleshooting Step |
| Unreacted diethyl ketone | GC-MS, NMR | Improve the efficiency of the fractional distillation by using a longer column or a higher reflux ratio. If using column chromatography, adjust the solvent polarity to better separate the more polar alcohol from the less polar ketone. |
| 1,5-Hexadiene (coupling byproduct) | GC-MS, NMR | This byproduct has a significantly lower boiling point than the desired product and should be easily removed during the initial stages of fractional distillation. |
| Secondary alcohol (from reduction) | GC-MS, IR, NMR | These impurities may have boiling points close to the product. High-efficiency fractional distillation or careful column chromatography may be required. |
Experimental Protocols
Protocol 1: Aqueous Workup of the Grignard Reaction Mixture
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). This is preferred over strong acids to avoid potential acid-catalyzed dehydration of the tertiary alcohol.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash them sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4).
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a Vigreux or packed column.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Slowly heat the flask.
-
Collect and discard the initial low-boiling fraction, which will contain residual solvent and low-boiling impurities like 1,5-hexadiene.
-
Carefully collect the fraction that distills at or near the boiling point of this compound (172.7°C at atmospheric pressure). The boiling point will be lower under vacuum.
-
Monitor the purity of the collected fractions using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Protocol 3: Purification by Column Chromatography
-
Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Technical Support Center: Grignard Reactions with Alkyl Halides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving alkyl halides.
Troubleshooting Guide
This section addresses specific issues that may arise during the formation of Grignard reagents from alkyl halides.
Q1: My Grignard reaction will not initiate. What are the common causes and solutions?
Failure to initiate is the most common problem. The primary causes are the presence of moisture and the passivating layer of magnesium oxide on the magnesium turnings.[1][2][3]
Common Causes & Recommended Solutions
| Cause | Solution |
| Presence of Moisture | Glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (N₂ or Ar).[1][4] Solvents must be anhydrous.[5][6] |
| Passivated Magnesium Surface | The layer of magnesium oxide (MgO) on the metal surface inhibits the reaction.[1][2] Activation is required. |
| Chemical Activation: Add a small crystal of iodine (I₂). The disappearance of the purple/brown color is a strong indicator of initiation.[1] Alternatively, add a few drops of 1,2-dibromoethane (B42909) (DBE); the observation of ethylene (B1197577) gas bubbling indicates activation.[2][7] | |
| Mechanical Activation: In the reaction flask, gently crush some of the magnesium turnings with a dry glass rod to expose a fresh metal surface.[8] Sonication can also be used to clean the metal surface.[2][9] | |
| Low Reactivity of Alkyl Halide | Alkyl chlorides are less reactive than bromides and iodides.[10][11] For these, using highly activated magnesium (e.g., Rieke magnesium) or an entrainment agent like DBE is often necessary.[2][12] |
| Impure Reagents | Ensure the alkyl halide and solvent are pure and free from water or alcohol contaminants.[3][13] |
Troubleshooting Workflow for Reaction Initiation
Caption: A logical workflow for troubleshooting an unsuccessful Grignard reaction initiation.
Q2: My reaction started but the yield is very low. What could be the issue?
Low yields are often due to side reactions or the gradual quenching of the Grignard reagent.
Common Causes & Recommended Solutions
| Cause | Solution |
| Wurtz Coupling | This side reaction (R-X + R-MgX → R-R + MgX₂) is favored by high local concentrations of the alkyl halide.[11] To minimize this, add the alkyl halide solution slowly and dropwise to the magnesium suspension. This ensures the halide reacts with the magnesium before it can react with the already-formed Grignard reagent.[9] |
| Quenching by Moisture | Even small amounts of water from the atmosphere or glassware will destroy the Grignard reagent.[10][14] Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction and workup. |
| Incomplete Reaction | After the initial exothermic reaction subsides, some magnesium may remain unreacted. Gently reflux the mixture for 30-60 minutes after the addition of the alkyl halide is complete to ensure the reaction goes to completion.[11] |
| Thermal Decomposition | The reaction to form the Grignard reagent is highly exothermic.[9][15] If the reaction becomes too vigorous, the reagent can decompose. Use a cooling bath (e.g., water/ice) to maintain a gentle reflux and control the temperature.[8][16] |
Q3: The reaction has become cloudy and dark brown/black. Is this normal?
A cloudy, grey, or brownish appearance is a typical visual indicator of successful Grignard reagent formation.[1][3] However, a very dark black color, especially if accompanied by tar-like substances, could indicate decomposition due to overheating or the presence of oxygen.[2][17] Ensure the reaction is not being heated too strongly and that the inert atmosphere is maintained.[18]
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for a Grignard reaction?
Grignard reagents are extremely strong bases.[6][10] They will react with any compound that has an acidic proton, such as water, alcohols, or carboxylic acids.[6][19] This acid-base reaction is much faster than the desired nucleophilic attack on a carbonyl. When a Grignard reagent reacts with water, it is protonated to form an alkane, effectively quenching the reagent and preventing it from participating in the desired reaction.[10][19][20]
Q2: What is the general reactivity trend for alkyl halides in Grignard formation?
The reactivity of the alkyl halide (R-X) is inversely related to the strength of the carbon-halogen bond. Weaker bonds react more readily. The established reactivity order is: R-I > R-Br > R-Cl >> R-F .[11] Alkyl fluorides are generally considered unreactive for Grignard reagent formation due to the very strong C-F bond.[10][11]
Table 1: Comparison of Alkyl Halide Reactivity in Grignard Formation
| Alkyl Halide Type | C-X Bond Energy (kJ/mol) | Relative Reactivity | Typical Yield Range | Notes |
| Alkyl Iodide (R-I) | ~228 | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not controlled.[11] |
| Alkyl Bromide (R-Br) | ~285 | High | 80-90% | The most common choice, offering a good balance of reactivity and stability. |
| Alkyl Chloride (R-Cl) | ~340 | Moderate | 40-80% | Less reactive; often requires higher temperatures, longer reaction times, or special activation methods.[10][17] |
| Alkyl Fluoride (R-F) | ~450 | Very Low / Inert | <5% | Generally not used due to the high strength of the carbon-fluorine bond.[10][11] |
Q3: Which solvents are suitable for preparing Grignard reagents?
Ethereal solvents are essential for Grignard reagent formation. The lone pair electrons on the ether's oxygen atom coordinate with the magnesium, forming a complex that stabilizes the Grignard reagent and enhances its reactivity.[21][22] The solvent must be aprotic (lacking acidic protons) and anhydrous.[22]
Table 2: Properties of Common Solvents for Grignard Reactions
| Solvent | Formula | Boiling Point (°C) | Key Features |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | Traditional choice. Its low boiling point makes it easy to initiate reactions (the exotherm can cause boiling), but can lead to solvent loss.[4][23] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | Higher boiling point than diethyl ether, allowing for reactions at higher temperatures. Often better for less reactive chlorides.[21][23] |
| 2-Methyl-THF | C₅H₁₀O | 80 | A "greener" alternative with a higher boiling point and lower water solubility, which can aid in workup.[23] |
| Cyclopentyl methyl ether (CPME) | C₆H₁₂O | 106 | Another green solvent option with a high boiling point and good stability.[23] |
Q4: Can I form a Grignard reagent from an alkyl halide that contains other functional groups?
It is not possible if the other functional group is acidic or electrophilic. The Grignard reagent, being a strong base and nucleophile, will react with itself.[6] Incompatible functional groups include alcohols (-OH), amines (-NH), thiols (-SH), carboxylic acids (-COOH), aldehydes, ketones, esters, and nitriles.[2][24] If these groups are present, they must first be protected (e.g., converting an alcohol to a silyl (B83357) ether) before attempting to form the Grignard reagent.[5][6]
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
This protocol describes a standard method for activating magnesium turnings to remove the passivating oxide layer before adding the bulk of the alkyl halide.
Materials:
-
Magnesium turnings
-
Iodine (a single small crystal)
-
Flame-dried reaction flask with a stir bar, condenser, and addition funnel, under an inert atmosphere (N₂ or Ar)
Procedure:
-
Assemble all flame-dried glassware while hot and allow it to cool under a positive pressure of nitrogen or argon.
-
To the cooled flask, add the magnesium turnings and a magnetic stir bar.
-
Gently warm the flask with a heat gun. The iodine will sublime, and its purple vapor will coat the magnesium turnings.
-
Allow the flask to cool. The magnesium surface is now activated and ready for the reaction.
Protocol 2: General Procedure for Grignard Reagent Formation (using Alkyl Bromide)
This protocol outlines the synthesis of a Grignard reagent for immediate use in a subsequent reaction.
Materials:
-
Activated magnesium turnings (from Protocol 1)
-
Alkyl bromide
-
Anhydrous diethyl ether or THF
-
Flame-dried apparatus under an inert atmosphere
Procedure:
-
To the flask containing activated magnesium turnings, add enough anhydrous solvent to just cover the metal.
-
In the addition funnel, prepare a solution of the alkyl bromide in the remaining anhydrous solvent.
-
Add a small portion (~5-10%) of the alkyl bromide solution to the stirred magnesium suspension.
-
Observe the reaction mixture closely for signs of initiation: gentle bubbling from the magnesium surface, the disappearance of the iodine color, an increase in temperature (exotherm), and the formation of a cloudy/grey solution.[1][11] If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated and is self-sustaining, begin the slow, dropwise addition of the remaining alkyl bromide solution from the addition funnel. The rate of addition should be controlled to maintain a gentle reflux.[11] Use a cooling bath if the reaction becomes too vigorous.
-
After the addition is complete, stir the mixture and gently heat to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[11]
-
Cool the resulting grey, cloudy Grignard reagent solution to the desired temperature before using it in the next step.
Visualizations
Caption: A simplified pathway showing Grignard reagent formation and subsequent reaction.
Caption: Key experimental factors that directly influence the success of a Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. orgosolver.com [orgosolver.com]
- 9. benchchem.com [benchchem.com]
- 10. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 14. reddit.com [reddit.com]
- 15. mt.com [mt.com]
- 16. vapourtec.com [vapourtec.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 23. benchchem.com [benchchem.com]
- 24. byjus.com [byjus.com]
Preventing rearrangement of allylic alcohols during synthesis
Technical Support Center: Allylic Alcohol Synthesis
Welcome to the Technical Support Center for Synthetic Chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted rearrangement of allylic alcohols during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My allylic alcohol is rearranging under acidic conditions. What is happening and how can I stop it?
A1: Acid-catalyzed rearrangement is a common issue where the protonation of the hydroxyl group turns it into a good leaving group (water), leading to the formation of a resonance-stabilized allylic carbocation.[1] This intermediate can then be attacked by a nucleophile at either end, leading to a mixture of isomeric products. This process is also known as an allylic shift.[1]
Troubleshooting Strategies:
-
Use Milder Conditions: Avoid strong acids. If an acid is necessary, consider using a milder catalyst like hot water, which can promote 1,3-rearrangements under controlled conditions.[2]
-
Protecting Groups: Before exposing the molecule to acidic conditions, protect the alcohol functionality. Silyl ethers (e.g., TBDMS) or benzyl (B1604629) ethers are generally stable to a range of conditions but can be removed selectively.
-
Buffered Systems: If pH control is critical, use a buffered solution to prevent the reaction medium from becoming strongly acidic.
Q2: I am trying to oxidize an allylic alcohol to an enone/enal, but I'm getting low yields and a complex product mixture due to rearrangement. What are the best practices?
A2: Oxidation of allylic alcohols is prone to side reactions, including overoxidation and rearrangement, especially under harsh conditions.[3] The choice of oxidant is critical for a successful and clean transformation.
Recommended Reagents for Selective Oxidation:
-
Manganese Dioxide (MnO₂): This is a classic and highly selective reagent for the oxidation of allylic and benzylic alcohols.[4][5][6] It operates under mild, neutral conditions, minimizing the risk of acid-catalyzed rearrangements.[5][6] The reaction is heterogeneous and requires an "activated" form of MnO₂.[6]
-
PCC/PDC: Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are also effective for oxidizing allylic alcohols to aldehydes and ketones without significant isomerization of the double bond.[7] PCC is slightly acidic but can be buffered with sodium acetate.
-
DDQ with a Co-oxidant: A catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a stoichiometric co-oxidant like Mn(OAc)₃ can provide high yields rapidly and selectively.[4]
Data on Oxidizing Agents for Allylic Alcohols:
| Oxidizing Agent | Typical Conditions | Selectivity | Common Issues |
| Activated MnO₂ | Neutral solvent (hexane, CH₂Cl₂, acetone), RT | High for allylic/benzylic alcohols | Requires large excess of reagent, activity varies with preparation |
| PCC | CH₂Cl₂, RT | Good, minimal over-oxidation | Slightly acidic, can be buffered |
| Dess-Martin Periodinane | CH₂Cl₂, RT | High, mild conditions | Can be expensive, sensitive to moisture |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temp (-78 °C) | High, good for sensitive substrates | Requires cryogenic temperatures, unpleasant odor |
| DDQ (catalytic) / Mn(OAc)₃ | Dioxane, RT | High for allylic alcohols, very fast | Requires a co-oxidant |
Q3: During a glycosylation reaction with a glycal, I am observing the formation of a 2,3-unsaturated glycoside instead of my desired product. Is this a rearrangement?
A3: Yes, this is a well-known reaction in carbohydrate chemistry called the Ferrier rearrangement .[8][9] It is an allylic rearrangement of glycals (2,3-unsaturated glycosides) typically promoted by a Lewis acid.[8][9] The reaction proceeds through a delocalized allyloxocarbenium ion intermediate.[8]
Strategies to Control the Ferrier Rearrangement:
-
Catalyst Choice: The choice and amount of Lewis acid are critical. Milder Lewis acids like indium(III) chloride (InCl₃) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can efficiently catalyze the desired rearrangement under controlled conditions, offering high selectivity.[10][11]
-
Protecting Groups on the Glycal: The protecting groups on the glycal can influence the reaction's outcome. Benzylated glycals, for example, readily undergo the rearrangement.[10]
-
Nucleophile: The nature of the nucleophile (alcohols, phenols, or even carbon nucleophiles) will also affect the reaction's efficiency and stereochemical outcome.[10]
Troubleshooting Workflow
If you are encountering an unexpected rearrangement of an allylic alcohol, this workflow can help diagnose the issue and find a suitable solution.
Caption: Decision tree for troubleshooting allylic alcohol rearrangements.
Key Rearrangement Pathways
Understanding the underlying mechanism is key to prevention. The diagram below illustrates a generalized acid-catalyzed allylic rearrangement.
Caption: Pathway of acid-catalyzed rearrangement of an allylic alcohol.
Experimental Protocols
Protocol 1: Selective Oxidation of an Allylic Alcohol using Activated MnO₂
This protocol describes a general procedure for the selective oxidation of a primary or secondary allylic alcohol to the corresponding aldehyde or ketone.
Materials:
-
Allylic alcohol substrate
-
Activated Manganese (IV) Oxide (MnO₂) (10-20 eq.)
-
Anhydrous solvent (e.g., dichloromethane, hexane, or acetone)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite® or a similar filter aid
Procedure:
-
Dissolve the allylic alcohol (1 eq.) in the chosen anhydrous solvent (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Add activated MnO₂ (10-20 eq. by weight) to the solution in one portion. The reaction is heterogeneous.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions can take anywhere from 1 to 24 hours, depending on the substrate and the activity of the MnO₂.
-
Upon completion, dilute the reaction mixture with more solvent.
-
Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with the solvent to ensure complete recovery of the product.
-
Combine the filtrate and washes.
-
Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Note: The activity of MnO₂ can vary significantly between batches and suppliers.[4] It is often prepared by the reaction of a Mn(II) salt with potassium permanganate (B83412) and then "activated" by heating to remove water, which can compete for active sites on the MnO₂ surface.[5][6]
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. 1,n-Rearrangement of allylic alcohols promoted by hot water: application to the synthesis of navenone B, a polyene natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 6. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 9. Ferrier Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability issues of 3-Ethyl-5-hexen-3-ol under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Ethyl-5-hexen-3-ol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic environments?
A1: The primary stability concern for this compound, a tertiary allylic alcohol, under acidic conditions is its susceptibility to acid-catalyzed dehydration and rearrangement. This can lead to the formation of a mixture of isomeric dienes and potentially a rearranged allylic alcohol, compromising the purity and integrity of the compound.
Q2: What is the general mechanism for the degradation of this compound in the presence of acid?
A2: The degradation is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Departure of the water molecule generates a relatively stable tertiary allylic carbocation. This carbocation can then undergo two main pathways:
-
Elimination (Dehydration): Loss of a proton from an adjacent carbon atom results in the formation of a conjugated diene.
-
Allylic Rearrangement (SN1' type): The positive charge can delocalize across the allyl system, allowing a nucleophile (like water) to attack at a different position, leading to the formation of a rearranged, isomeric allylic alcohol.
Q3: What are the expected degradation products of this compound under acidic conditions?
A3: Based on the mechanism, the likely degradation products are a mixture of isomeric dienes, such as 3-ethyl-3,5-hexadiene and 3-ethyl-2,5-hexadiene. Additionally, the rearranged allylic alcohol, 5-ethyl-5-hexen-3-ol, could also be formed.
Q4: How do factors like acid strength and temperature affect the stability of this compound?
A4: Both stronger acids and higher temperatures will accelerate the rate of degradation. Increased acid concentration provides more protons to initiate the reaction, while higher temperatures provide the necessary activation energy for both the formation of the carbocation and the subsequent elimination or rearrangement steps.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC/GC analysis after subjecting this compound to an acidic workup or reaction conditions.
-
Possible Cause 1: Acid-catalyzed Dehydration. The acidic conditions have likely caused the dehydration of your starting material, leading to the formation of one or more isomeric dienes. These dienes will have different retention times compared to the parent alcohol.
-
Solution:
-
Minimize exposure to strong acids and high temperatures during your experimental procedure.
-
Consider using a milder acid or a buffered system if acidity is required.
-
If an acidic workup is necessary, perform it at a low temperature (e.g., 0 °C) and for the shortest possible duration. Neutralize the acid as soon as the desired transformation is complete.
-
-
-
Possible Cause 2: Allylic Rearrangement. In addition to dehydration, the intermediate carbocation can undergo an allylic shift, leading to the formation of an isomeric allylic alcohol.
-
Solution:
-
Characterize the unexpected peaks using techniques like GC-MS or LC-MS to identify their molecular weights and fragmentation patterns. This can help confirm the presence of isomers.
-
Employ reaction conditions that favor the desired outcome and minimize carbocation formation or its lifetime.
-
-
Problem: The yield of my reaction involving this compound is consistently low when performed in an acidic medium.
-
Possible Cause: Degradation of the starting material. The low yield is likely due to the decomposition of this compound into various byproducts as described above.
-
Solution:
-
Monitor the reaction progress closely using techniques like TLC, HPLC, or GC to determine the optimal reaction time and prevent prolonged exposure to acidic conditions.
-
If possible, explore alternative synthetic routes that avoid strongly acidic conditions.
-
-
Data on Potential Degradation under Acidic Conditions
| Parameter | Condition 1: Mild Acidity (e.g., pH 4-6) | Condition 2: Moderate Acidity (e.g., pH 2-4) | Condition 3: Strong Acidity (e.g., pH < 2) |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) | Elevated Temperature (e.g., 50 °C) |
| Expected Degradation | Minimal to low | Moderate | High to complete |
| Primary Products | Primarily starting material | Mixture of dienes and rearranged alcohol | Predominantly diene mixture |
| Estimated Half-life | Relatively long (days to weeks) | Shorter (hours to days) | Very short (minutes to hours) |
Experimental Protocols
Protocol for Forced Degradation Study of this compound under Acidic Conditions
Objective: To assess the stability of this compound in acidic solutions and identify major degradation products.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Preparation of Test Solutions:
-
Acidic Condition: To a vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Control Solution: Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water to the same final concentration.
-
-
Stress Conditions:
-
Place the acidic solution vial and the control solution vial in a water bath or oven set to a specific temperature (e.g., 40 °C).
-
Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots from the acidic solution with an equivalent amount of 0.1 M NaOH.
-
-
Analysis:
-
Analyze all samples by HPLC. A typical method would involve a gradient elution with a mobile phase of acetonitrile (B52724) and water.
-
Monitor the disappearance of the parent peak (this compound) and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation at each time point relative to the initial concentration in the control sample.
-
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Technical Support Center: Challenges in the Oxidation of Tertiary Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the oxidation of tertiary alcohols.
Frequently Asked Questions (FAQs)
Q1: Why is the direct oxidation of tertiary alcohols to ketones or other carbonyl compounds challenging?
A1: The direct oxidation of tertiary alcohols is challenging due to the absence of an alpha-hydrogen on the carbon atom bearing the hydroxyl group.[1] In primary and secondary alcohols, the presence of this hydrogen allows for the formation of a carbon-oxygen double bond through dehydrogenation. For tertiary alcohols, this pathway is blocked, and oxidation would necessitate the cleavage of a much more stable carbon-carbon bond, which requires harsh reaction conditions.[1]
Q2: What are the common outcomes when forcing the oxidation of a tertiary alcohol?
A2: Under harsh conditions with strong oxidizing agents, tertiary alcohols are prone to undergo C-C bond cleavage, leading to a mixture of smaller ketones and carboxylic acids.[2] This fragmentation of the carbon skeleton is often undesirable, particularly in the context of drug development where maintaining the molecular scaffold is critical.
Q3: Are there any "mild" oxidizing agents that can be used for tertiary alcohols?
A3: Traditional mild oxidizing agents used for primary and secondary alcohols, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are generally ineffective for the direct oxidation of tertiary alcohols.[3][4] Their reactivity is predicated on the presence of an alpha-hydrogen.
Q4: What are the primary safety concerns when attempting to oxidize tertiary alcohols?
A4: The use of strong oxidizing agents under forcing conditions (e.g., high temperatures) can lead to highly exothermic and potentially explosive reactions. It is crucial to follow strict safety protocols, including proper personal protective equipment (PPE), working in a well-ventilated fume hood, and careful control of reaction temperature.
Troubleshooting Guides
Problem 1: No reaction observed with standard oxidizing agents.
Symptoms:
-
Starting material (tertiary alcohol) is recovered unchanged after treatment with common oxidizing agents (e.g., PCC, DMP, Swern oxidation).
-
No color change is observed with reagents like potassium dichromate.[5]
Possible Causes:
-
Inherent lack of reactivity of the tertiary alcohol due to the absence of an alpha-hydrogen.
Solutions:
-
Re-evaluate the synthetic strategy: Consider if an alternative synthetic route can be employed to avoid the oxidation of a tertiary alcohol.
-
Indirect Oxidation Methods: Explore indirect methods such as the Saegusa-Ito oxidation, which involves the formation of a silyl (B83357) enol ether from the corresponding ketone precursor, followed by oxidation to an enone.[6][7][8]
-
Alternative Chemistries: Investigate reactions that functionalize the tertiary alcohol without direct oxidation, such as dehydration to an alkene followed by other transformations.
Problem 2: Undesired C-C bond cleavage and fragmentation of the molecule.
Symptoms:
-
Formation of a complex mixture of products with lower molecular weights than the starting material.
-
Identification of smaller ketones or carboxylic acids in the reaction mixture.
Possible Causes:
-
Use of overly harsh reaction conditions (high temperature, strong acids/oxidants).
-
The inherent propensity of tertiary alcohols to undergo fragmentation under oxidative stress.
Solutions:
-
Controlled C-C Bond Cleavage: If the cleavage is unavoidable but a specific fragmented product is desired, modern methods like photocatalysis can offer more controlled fragmentation.
-
Iron-Catalyzed Photocatalytic Cleavage: This method uses a simple iron salt as a photocatalyst under visible light to achieve C-C bond cleavage, producing ketones or aldehydes.[9][10][11][12]
-
Cobalt-Catalyzed Aerobic Cleavage of Tertiary Allylic Alcohols: For the specific case of tertiary allylic alcohols, a Co(II)-salen complex can catalyze the aerobic C-C bond cleavage to generate ketones.[13][14]
-
-
Milder Reaction Conditions: If fragmentation is to be avoided, significantly milder conditions must be explored, though direct oxidation is unlikely. Consider protecting the tertiary alcohol if other parts of the molecule need to be oxidized.
Experimental Protocols
Protocol 1: Iron-Photocatalyzed Oxidative C-C Bond Cleavage of a Tertiary Alcohol
This protocol is adapted from the work of Hu and colleagues on the deconstruction/hydrogenation of alcohols.[9][10][11][12]
Objective: To achieve a controlled C-C bond cleavage of a tertiary alcohol to yield a specific ketone.
Materials:
-
Tertiary alcohol (e.g., 1-phenylcyclohexanol) (0.2 mmol)
-
Iron(III) chloride (FeCl₃) (0.02 mmol, 10 mol%)
-
Tetrabutylammonium chloride (TBACl) (0.04 mmol, 20 mol%)
-
2,4,6-Collidine (0.2 mmol, 1 equiv.)
-
Solvent (e.g., Dichloroethane - DCE, 0.1 M)
-
Blue LEDs (450 nm)
-
Nitrogen atmosphere
Procedure:
-
To an oven-dried reaction vessel, add the tertiary alcohol, FeCl₃, TBACl, and 2,4,6-collidine.
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add the solvent via syringe.
-
Place the reaction vessel in a setup equipped with blue LEDs (450 nm) and ensure proper cooling to maintain room temperature.
-
Irradiate the reaction mixture for the specified time (e.g., 60 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Protocol 2: Saegusa-Ito Oxidation (Indirect Method)
This protocol is a general procedure for the conversion of a ketone to an α,β-unsaturated ketone, which can be an alternative to direct oxidation of a tertiary alcohol if the corresponding ketone is accessible.[7]
Objective: To introduce α,β-unsaturation adjacent to a carbonyl group.
Step A: Formation of the Silyl Enol Ether
-
Dissolve 2,2,6,6-tetramethylpiperidine (B32323) (5.2 equiv) in dry THF (appropriate volume for concentration).
-
Cool the solution to -78 °C.
-
Add n-BuLi (2.5 M in hexane, 5.0 equiv) dropwise. Stir for 10 minutes.
-
In a separate flask, dissolve the starting ketone (1.0 equiv) and TMSCl (4.0 equiv) in THF.
-
Slowly transfer the freshly prepared lithium tetramethylpiperidide solution to the ketone solution at -78 °C.
-
Stir for 30 minutes, then warm to 0 °C and stir for an additional 10 minutes.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with pentane.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure to obtain the crude silyl enol ether.
Step B: Palladium-Mediated Oxidation
-
Dissolve the crude silyl enol ether in dry acetonitrile.
-
Add tris(dibenzylideneacetone)dipalladium(0) (B46781) (0.20 equiv) in one portion.
-
Add allyl methyl carbonate (2.0 equiv) dropwise at room temperature.
-
Warm the reaction to 40 °C and stir for 3 hours.
-
Filter the reaction mixture through a pad of Celite®.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography to yield the enone.
Data Presentation
Table 1: Comparison of Yields for Selected Tertiary Alcohol C-C Cleavage Reactions
| Substrate | Method | Catalyst/Reagent | Solvent | Time (h) | Product | Yield (%) | Reference |
| 1-Phenylcyclohexanol | Iron-Photocatalysis | FeCl₃, TBACl, 2,4,6-collidine | DCE | 60 | Cyclohexanone | 81 | [10] |
| 1-(p-Methoxyphenyl)cyclohexanol | Iron-Photocatalysis | FeCl₃, TBACl, 2,4,6-collidine | DCE | 24 | Cyclohexanone | 88 | [10] |
| 1-(p-Chlorophenyl)cyclohexanol | Iron-Photocatalysis | FeCl₃, TBACl, 2,4,6-collidine | DCE | 60 | Cyclohexanone | 65 | [10] |
| Tertiary Allylic Alcohol (example) | Co-Catalyzed Aerobic Cleavage | Co(II)(salen), (EtO)₃SiH | Toluene | - | Ketone | High | [14] |
Note: Yields are highly substrate-dependent. The data presented here are for specific examples and should be considered as a guide.
Mandatory Visualizations
References
- 1. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 7. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]
- 8. Saegusa-Ito Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Collection - Aerobic CâC Bond Cleavage of Allylic Alcohols via Co-Catalyzed Hydrogen Atom Transfer - Organic Letters - Figshare [figshare.com]
- 14. Aerobic C–C Bond Cleavage of Tertiary Allylic Alcohols - ChemistryViews [chemistryviews.org]
Removal of magnesium salts from Grignard reaction workup
Technical Support Center: Grignard Reaction Workup
Welcome to the Technical Support Center for Grignard Reaction Workup. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of magnesium salts from Grignard reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the workup of a Grignard reaction?
The most frequent issues arise from the precipitation of magnesium salts (MgX₂ and Mg(OH)₂), which can lead to several complications:
-
Thick, unfilterable precipitates: These can trap the desired product, leading to reduced yields.
-
Emulsion formation: The fine particulate nature of the magnesium salts can stabilize emulsions between the organic and aqueous layers, making separation difficult.[1]
-
Product loss: Adsorption of the product onto the surface of the magnesium salt precipitate can significantly lower the isolated yield.
Q2: What are the most common quenching agents for Grignard reactions, and when should I use each?
The choice of quenching agent is critical and depends on the stability of your product to acidic or basic conditions. The most common options are water, dilute aqueous acids (like HCl or H₂SO₄), and saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Water: While simple and inexpensive, it often leads to the formation of insoluble magnesium hydroxide (B78521) (Mg(OH)₂), which can be difficult to manage.
-
Dilute Acids (e.g., 1M HCl, 10% H₂SO₄): These are effective at dissolving magnesium salts by converting them to more soluble species. However, strong acids should be avoided as they can cause side reactions with acid-sensitive products, such as dehydration of tertiary alcohols.[2]
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): This is often the reagent of choice as it provides a mildly acidic quench (pKa of NH₄⁺ is ~9.2), which is sufficient to protonate the alkoxide and break down magnesium salts without being harsh enough to cause acid-catalyzed side reactions.[2][3] It helps to ensure that all inorganic magnesium salts are partitioned into the aqueous phase.[3]
Q3: My product is sensitive to water and acidic conditions. Is there a non-aqueous workup method?
Yes, a non-aqueous workup using dioxane is a common strategy for water-sensitive compounds. Dioxane forms an insoluble coordination complex with magnesium halides (MgX₂(dioxane)), which can then be removed by filtration or centrifugation.[4] This method avoids the introduction of water and acidic protons to the reaction mixture.
Troubleshooting Guides
Issue 1: A thick, unfilterable precipitate has formed during the aqueous workup.
-
Root Cause: This is typically due to the formation of insoluble magnesium hydroxide (Mg(OH)₂) when water is used as the primary quenching agent.
-
Recommended Actions:
-
Acidify the mixture: Slowly add a dilute acid (e.g., 1M HCl or 10% H₂SO₄) or a saturated aqueous solution of ammonium chloride with vigorous stirring. This will convert the insoluble magnesium hydroxide to more soluble magnesium salts.[1]
-
Use a filter aid: If the precipitate persists, filter the mixture through a pad of Celite®. This can help to trap the fine particles and improve filtration speed.
-
Consider a different quenching agent for future reactions: For subsequent experiments, consider using saturated aqueous ammonium chloride or a dilute acid from the outset to prevent the formation of large amounts of insoluble precipitate.
-
Issue 2: An emulsion has formed between the organic and aqueous layers, and they will not separate.
-
Root Cause: Emulsions are often stabilized by fine magnesium salt precipitates at the interface of the two layers.
-
Recommended Actions:
-
Add brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[1]
-
Filter through Celite®: Filtering the entire mixture through a pad of Celite® can remove the solid particles that are stabilizing the emulsion.
-
Add a different solvent: Sometimes, adding a small amount of a different organic solvent can disrupt the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Gravity can sometimes be sufficient to resolve the layers.
-
Centrifugation: If the emulsion is persistent and the scale of the reaction allows, centrifuging the mixture can force the separation of the layers.
-
Data Presentation: Comparison of Workup Methods
While exact yields are highly dependent on the specific substrates and reaction conditions, the following table provides a general comparison of expected outcomes for different workup procedures.
| Workup Method | Typical Product Yield Range | Key Advantages | Common Disadvantages |
| Aqueous Quench with Saturated NH₄Cl | 70-95% | Mild conditions, minimizes side reactions for acid-sensitive products.[2][3] | May not be sufficient to dissolve large quantities of magnesium salts. |
| Aqueous Quench with Dilute Acid (e.g., 1M HCl) | 60-90% | Effectively dissolves magnesium salts, leading to a cleaner separation. | Can cause dehydration of tertiary alcohols or other acid-catalyzed side reactions.[2] |
| Non-Aqueous Workup with Dioxane | 65-85% | Avoids water and acid, suitable for highly sensitive products.[4] | Dioxane is a suspected carcinogen and must be handled with care. The precipitated complex can sometimes be gelatinous and difficult to filter.[4] |
Note: Yields are illustrative and can vary significantly.
Experimental Protocols
Protocol 1: Standard Aqueous Workup with Saturated Ammonium Chloride
-
Cooling: Once the Grignard reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring. The addition is exothermic, so maintain the temperature below 20 °C.
-
Stirring: Continue stirring the mixture at room temperature for 15-30 minutes to ensure all the magnesium salts are dissolved or converted to a manageable slurry.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) two to three times.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Non-Aqueous Workup with Dioxane
-
Solvent Removal (Optional): If the Grignard reaction was performed in a solvent other than THF or diethyl ether, it may be beneficial to remove the solvent under reduced pressure.
-
Addition of Dioxane: To the stirred Grignard reaction mixture at room temperature, add 1,4-dioxane (B91453) (typically 3-4 equivalents relative to the Grignard reagent) dropwise.
-
Precipitation: A white precipitate of the MgX₂(dioxane) complex should form. Stir the mixture for 1-2 hours to ensure complete precipitation.[4]
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated magnesium salts. Wash the filter cake with anhydrous organic solvent to recover any trapped product.
-
Concentration: The filtrate contains the desired product and can be concentrated under reduced pressure.
Visualizations
Caption: Workflow for a standard aqueous Grignard reaction workup.
Caption: Workflow for a non-aqueous Grignard reaction workup using dioxane.
References
- 1. benchchem.com [benchchem.com]
- 2. Answered: NH4Cl is sometimes preferred instead of HCl or H2SO4 for “acid” work-up after Grignard reactions, particularly when the expected and desired product is a… | bartleby [bartleby.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
Technical Support Center: Activation of Magnesium for Grignard Reagent Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the activation of magnesium for Grignard reagent synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction not starting?
The most common reason for a Grignard reaction failing to initiate is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1][2][3][4][5] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the organic halide.[1][2][3][4][5] Additionally, even trace amounts of water in the glassware or solvent can quench the reaction.[1][4][6][7][8]
Q2: What are the visual signs of a successful Grignard reaction initiation?
A successful initiation is typically marked by several observable signs:
-
The disappearance of the color of a chemical activator, such as the purple vapor or brown color of iodine.[1]
-
Spontaneous boiling or refluxing of the solvent, especially with low-boiling point ethers like diethyl ether.[1]
-
The appearance of turbidity, with the reaction mixture turning cloudy and often grayish or brownish.[1][4]
-
A noticeable increase in temperature, as the reaction is exothermic.[1]
-
The formation of bubbles on the surface of the magnesium.[2]
Q3: What are the most common methods to activate magnesium turnings?
Magnesium activation methods are broadly categorized as chemical and physical.
-
Chemical Activation: Involves using activating agents to react with and remove the oxide layer. Common activators include:
-
Iodine (I₂): A few crystals of iodine are added, which are thought to react with the magnesium at weak points in the oxide layer.[1][2] The disappearance of the iodine color is a good indicator of initiation.[1]
-
1,2-Dibromoethane (B42909) (DBE): This highly reactive alkyl halide readily reacts with magnesium, producing ethylene (B1197577) gas (observed as bubbling) and magnesium bromide, which helps to expose a fresh magnesium surface.[1][2][9][10]
-
Diisobutylaluminum hydride (DIBAH): A powerful activating agent that also helps to dry the reaction mixture.[11][12][13]
-
-
Physical Activation: These methods aim to physically disrupt the magnesium oxide layer.
Q4: How critical are anhydrous (dry) conditions for Grignard reagent formation?
Absolutely critical. Grignard reagents are highly reactive with protic solvents like water and alcohols.[1][6][7][8][15] The presence of water will quench the Grignard reagent as it forms, leading to the formation of an alkane and magnesium hydroxide, which will significantly lower or completely inhibit the yield of your desired product.[6][7][8] All glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used.[1][4][16]
Q5: My reaction started but then turned dark and stopped. What happened?
A dark or black appearance can indicate decomposition or significant side reactions, potentially due to overheating.[4] While a grayish or brownish color is normal, excessive darkening may suggest that the reaction is not proceeding cleanly.[4] This could be due to impurities in the reagents or solvent, or the reaction temperature being too high.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Passivating MgO layer on magnesium. 2. Wet glassware or solvents. 3. Low reactivity of the organic halide. | 1. Activate Magnesium: Use one of the chemical or physical activation methods described in the FAQs and detailed in the experimental protocols below. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere and use anhydrous solvents.[1][4] 3. Initiation Aids: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming with a heat gun can also be effective, but exercise caution to avoid runaway reactions.[1][4] |
| Low yield of Grignard reagent | 1. Wurtz coupling side reaction. 2. Incomplete reaction. 3. Quenching by moisture or acidic impurities. | 1. Minimize Wurtz Coupling: Add the organic halide slowly to maintain a low concentration, maintain a moderate temperature, and use highly activated magnesium.[4] 2. Ensure Complete Reaction: Allow sufficient reaction time and ensure efficient stirring to keep the magnesium suspended. 3. Rigorous Drying: Re-check all procedures for drying glassware and solvents. |
| Reaction is exothermic and uncontrolled | 1. Addition of the organic halide is too fast. 2. Insufficient cooling. | 1. Slow Addition: Add the organic halide dropwise using an addition funnel.[3] 2. Temperature Control: Use an ice bath or other appropriate cooling system to maintain the desired temperature.[3] |
| Formation of significant byproducts | 1. Incorrect stoichiometry. 2. High local concentration of the Grignard reagent. 3. Reaction temperature is too high. | 1. Check Stoichiometry: Ensure the correct molar ratios of reactants are being used. 2. Slow Addition and Dilution: Add the organic halide slowly and ensure adequate solvent volume. 3. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Experimental Protocols
Protocol 1: Chemical Activation with Iodine
-
Glassware Preparation: Thoroughly dry all glassware, including a round-bottom flask, condenser, and addition funnel, by flame-drying under vacuum or heating in an oven at >120°C for several hours. Cool under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Setup: To the dried flask, add the magnesium turnings and a magnetic stir bar.
-
Initiation: Add a single, small crystal of iodine. The flask may be gently warmed with a heat gun until the purple color of the iodine disappears, indicating activation.[4] Allow the flask to cool to room temperature.
-
Solvent and Halide Addition: Add a small portion of the anhydrous ether solvent to cover the magnesium. Add a small amount (approx. 10%) of the organic halide solution to initiate the reaction.[1][4]
-
Observation and Continuation: Stir the mixture. Look for the signs of initiation as described in the FAQs. Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.[1]
Protocol 2: Chemical Activation with 1,2-Dibromoethane (DBE)
-
Glassware and Reagent Preparation: Use dried glassware and an inert atmosphere as described in Protocol 1.
-
Reagent Setup: Place the magnesium turnings and a stir bar in the reaction flask.
-
Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium.
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[1] Observe for bubbling (ethylene gas evolution), which indicates activation.
-
Organic Halide Addition: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of your organic halide solution.[1]
Protocol 3: Mechanical Activation by Crushing
-
Glassware and Reagent Preparation: Use dried glassware and an inert atmosphere as described in Protocol 1. Add the magnesium turnings to the flask.
-
Mechanical Agitation: Before adding the solvent, use a dry glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask.[1] This should be done carefully to avoid breaking the glassware.
-
Initiation: After mechanical activation, add the anhydrous ether and a small amount of the organic halide to initiate the reaction.
-
Continuation: Once initiated, proceed with the dropwise addition of the remaining organic halide solution.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. How does water affect Grignard reagents? | Filo [askfilo.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 15. Grignard reaction - Wikipedia [en.wikipedia.org]
- 16. quora.com [quora.com]
Common impurities in commercial 3-Ethyl-5-hexen-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Ethyl-5-hexen-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via a Grignard reaction between allylmagnesium bromide and 3-pentanone (B124093). Due to the nature of this synthesis, several process-related impurities can be present in the final product. The most common impurities include:
-
Unreacted Starting Materials: Residual amounts of 3-pentanone and allyl bromide.
-
Side-Reaction Byproducts:
-
1,5-Hexadiene: Formed from the Wurtz coupling of the Grignard reagent (allylmagnesium bromide).
-
Allyl alcohol: Results from the reaction of the Grignard reagent with trace amounts of water.
-
-
Solvent Residues: Depending on the purification process, traces of solvents like diethyl ether or tetrahydrofuran (B95107) (THF) may be present.
Q2: The purity of my this compound appears lower than specified. What could be the cause?
A2: A lower than expected purity can be attributed to several factors. The compound itself can be susceptible to degradation over time, especially if not stored under optimal conditions (cool, dry, and under an inert atmosphere). Additionally, the initial purity from the supplier can vary between batches. It is also possible that the analytical method used is detecting impurities that were not quantified in the supplier's certificate of analysis.
Q3: How should I store commercial this compound to maintain its purity?
A3: To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. It is recommended to store it in a cool, dry, and dark place. Avoid exposure to moisture and air, as the compound can be hygroscopic and may slowly oxidize.
Q4: I am observing unexpected side products in my reaction using this compound. Could impurities be the cause?
A4: Yes, impurities in the starting material can lead to unexpected side reactions. For instance, unreacted 3-pentanone could participate in your reaction scheme. Similarly, other nucleophilic or electrophilic impurities could interfere with your desired transformation. It is always recommended to verify the purity of your starting material before use, especially for sensitive applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis and use of this compound.
| Problem | Potential Cause | Suggested Solution |
| Variable reaction yields or unexpected byproducts | Presence of uncharacterized impurities in the this compound lot. | Characterize the purity of the starting material using GC-MS to identify and quantify impurities. If significant impurities are detected, consider purifying the alcohol by distillation before use. |
| Poor peak shape (tailing) during GC analysis | The hydroxyl group of the alcohol is interacting with active sites in the GC system (e.g., inlet liner, column).[1] | 1. Derivatization: Convert the alcohol to a less polar trimethylsilyl (B98337) (TMS) ether before analysis.[1]2. Use an inert flow path: Employ a deactivated inlet liner and a high-quality, inert GC column.[1]3. Optimize GC conditions: Lower the injector temperature to minimize on-column degradation.[1] |
| Inconsistent results between different batches of this compound | Batch-to-batch variability in the impurity profile. | Qualify each new batch of starting material by GC-MS to ensure it meets the required specifications for your experiment. Do not assume that different lots will have identical impurity profiles. |
| Presence of a low-boiling point impurity in the GC chromatogram | This could be residual solvent (e.g., diethyl ether, THF) or a byproduct like 1,5-hexadiene. | Compare the retention time of the unknown peak with that of authentic standards of potential low-boiling impurities. Adjust the initial GC oven temperature to achieve better separation of early-eluting peaks. |
Quantitative Data on Common Impurities
Since a specific Certificate of Analysis for commercial this compound is not consistently available, the following table provides a representative summary of potential impurities and their likely concentration ranges in a product with a purity of 98-99.5%. The exact composition can vary between suppliers and batches.
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Typical Concentration Range (%) | Potential Origin |
| 3-Pentanone | C₅H₁₀O | 86.13 | 0.1 - 1.0 | Unreacted starting material |
| Allyl bromide | C₃H₅Br | 120.98 | < 0.1 | Unreacted starting material |
| 1,5-Hexadiene | C₆H₁₀ | 82.14 | 0.1 - 0.5 | Wurtz coupling of Grignard reagent |
| Allyl alcohol | C₃H₆O | 58.08 | < 0.2 | Reaction of Grignard reagent with water |
| Diethyl ether | C₄H₁₀O | 74.12 | < 0.5 | Residual synthesis solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | < 0.5 | Residual synthesis solvent |
Experimental Protocols
Protocol for Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in a sample of this compound.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) for quantification.
-
Gas Chromatograph with a Mass Spectrometer (GC-MS) for identification.
-
Capillary GC column: A polar column such as a DB-WAX or ZB-WAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of alcohols and other polar impurities.[2]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound by dissolving 100 mg of the sample in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or isopropanol).
-
Prepare a series of calibration standards for the expected impurities (3-pentanone, 1,5-hexadiene, allyl alcohol, etc.) in the same solvent.
-
For accurate quantification, prepare a solution containing a suitable internal standard (e.g., n-nonanol) at a known concentration. Add a fixed amount of the internal standard solution to all samples and calibration standards.
-
-
GC-MS/FID Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: Increase to 150 °C at 5 °C/min.
-
Ramp 2: Increase to 240 °C at 20 °C/min, hold for 5 minutes.
-
-
FID Temperature (for quantification): 280 °C
-
MS Transfer Line Temperature: 250 °C
-
MS Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
-
Data Analysis:
-
Identify the impurities in the sample by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of the prepared standards.
-
Quantify the identified impurities using the calibration curves generated from the standards, based on the peak area ratios relative to the internal standard.
-
Visualizations
Caption: Workflow for the identification and quantification of impurities in this compound.
Caption: Decision tree for troubleshooting issues related to this compound purity.
References
Storage and handling of 3-Ethyl-5-hexen-3-ol to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 3-Ethyl-5-hexen-3-ol to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. As a flammable liquid, it should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1][2] For optimal preservation of purity, we recommend the following:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the allylic alcohol. |
| Container | Amber Glass Bottle with a Tightly Sealed Cap | Protects from light-induced degradation and prevents evaporation. |
| Purity | High Purity (e.g., 98% or higher) is available from various suppliers.[3] | Higher purity starting material is less likely to contain impurities that could catalyze degradation. |
Q2: I've noticed a change in the color and viscosity of my this compound sample. What could be the cause?
A change in color (e.g., yellowing) and an increase in viscosity are common indicators of degradation. The most likely causes are oxidation and polymerization. The double bond and the tertiary alcohol group in this compound make it susceptible to these reactions, especially when exposed to air (oxygen), light, or heat.
Q3: How can I test the purity of my this compound sample?
Regular purity assessment is essential to ensure the integrity of your experimental results. Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard and effective method for determining the purity of volatile compounds like this compound.[4] For identification of unknown impurities or degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in GC analysis | Degradation: The sample may have been exposed to air, light, or elevated temperatures, leading to the formation of degradation products. | 1. Confirm the identity of the new peaks using GC-MS.2. Review storage and handling procedures to minimize exposure to adverse conditions.3. Consider purifying the sample by distillation if the impurity level is significant. |
| Reduced potency or unexpected reaction outcomes | Lowered Purity: The concentration of the active compound may have decreased due to degradation. | 1. Re-analyze the purity of the starting material using GC-FID.2. If purity is compromised, use a fresh, properly stored batch for subsequent experiments. |
| Precipitate formation or cloudiness | Polymerization or Contamination: The sample may have started to polymerize, or it may be contaminated with an insoluble impurity. | 1. Attempt to identify the precipitate. If it is a polymer, the sample should be discarded.2. If it is an unknown contaminant, filtration may be possible, but the purity of the filtrate should be thoroughly checked. |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is key to preventing them. As a tertiary allylic alcohol, it is susceptible to several degradation mechanisms.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
Objective: To determine the percentage purity of a this compound sample.
Materials:
-
This compound sample
-
High-purity solvent (e.g., ethanol (B145695) or isopropanol)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a polar stationary phase)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dilute to the mark with the high-purity solvent.
-
Instrument Setup: Set up the GC-FID with an appropriate method (injection volume, inlet temperature, oven temperature program, and detector temperature).
-
Injection: Inject a suitable volume (e.g., 1 µL) of the prepared sample onto the GC column.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time (previously determined with a standard). Calculate the purity using the area percent method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Protocol 2: Forced Degradation Study Workflow
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.
Caption: Workflow for a forced degradation study of this compound.
This workflow provides a systematic approach to identifying the conditions under which this compound is unstable and the nature of the resulting degradation products.[2][7][8][9][10] This information is invaluable for developing robust formulations and defining appropriate storage and handling procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. sltchemicals.com [sltchemicals.com]
- 4. Unsaturated fatty alcohol derivatives of olive oil phenolic compounds with potential low-density lipoprotein (LDL) antioxidant and antiobesity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ijariie.com [ijariie.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Scaling Up the Synthesis of 3-Ethyl-5-hexen-3-ol
Welcome to the technical support center for the synthesis of 3-Ethyl-5-hexen-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the successful scale-up of this tertiary allylic alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most direct and widely used method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an allylmagnesium halide (typically allylmagnesium bromide) to 3-pentanone (B124093) (diethyl ketone). This method is highly effective for creating the desired tertiary alcohol structure.
Q2: My Grignard reaction is difficult to initiate, especially at a larger scale. What can I do?
Difficulty in initiating a Grignard reaction is a frequent issue, primarily due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. Here are several activation methods:
-
Mechanical Activation: In a dry flask, vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent. This can help to break the oxide layer and expose a fresh magnesium surface.
-
Chemical Activation:
-
Add a small crystal of iodine. The iodine will react with the magnesium surface, creating a small amount of magnesium iodide and exposing fresh metal. You should observe the disappearance of the purple or brown color as the reaction initiates.
-
Add a few drops of 1,2-dibromoethane. This will react with the magnesium to form ethene gas and magnesium bromide, which helps to activate the surface. You should see bubbling as an indication of activation.
-
-
Use of a "Grignard Starter": Add a small amount of a pre-formed Grignard reagent to initiate the reaction.
-
Ensure Anhydrous Conditions: Any trace of moisture will quench the Grignard reagent and inhibit its formation. All glassware must be thoroughly flame-dried or oven-dried, and all solvents and reagents must be strictly anhydrous.
Q3: The reaction is highly exothermic and difficult to control during scale-up. How can I manage the temperature?
The formation of the Grignard reagent and its subsequent reaction with 3-pentanone are both highly exothermic, posing a significant safety risk during scale-up. Effective temperature control is critical.
-
Controlled Addition: Add the allyl bromide to the magnesium suspension and the 3-pentanone to the Grignard reagent solution slowly and dropwise using an addition funnel. The rate of addition should be adjusted to maintain the desired reaction temperature.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a low reaction temperature (typically 0-10 °C) during the addition of the reagents.
-
Adequate Stirring: Ensure efficient and continuous stirring to promote even heat distribution throughout the reaction mixture.
-
Dilution: Using a sufficient amount of anhydrous solvent can help to dissipate the heat generated.
Q4: What are the common side reactions, and how can I minimize them?
Several side reactions can occur, reducing the yield and purity of the desired product.
-
Wurtz Coupling: The primary side reaction during the formation of the Grignard reagent is the coupling of two allyl bromide molecules to form 1,5-hexadiene. This can be minimized by the slow addition of allyl bromide to an excess of magnesium.
-
Enolization of the Ketone: The Grignard reagent is a strong base and can deprotonate the alpha-protons of 3-pentanone to form an enolate. This is more likely to occur at higher temperatures. To minimize this, add the ketone slowly to the Grignard reagent at a low temperature.
-
Reduction of the Ketone: Although less common with allyl Grignard reagents, reduction of the ketone to the corresponding secondary alcohol (3-pentanol) can occur.
Q5: What is the recommended work-up procedure for a large-scale reaction?
The work-up procedure is crucial for quenching the reaction and isolating the product.
-
Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) with vigorous stirring. This will quench any unreacted Grignard reagent and precipitate the magnesium salts as magnesium hydroxide. Avoid adding water directly, as it can react violently with the excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, MTBE) to recover all of the product.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Q6: How can I purify the final product?
The crude product may contain unreacted starting materials and side products.
-
Distillation: The most common method for purifying this compound is fractional distillation under reduced pressure. This is effective for separating the product from lower and higher boiling point impurities.
-
Column Chromatography: If distillation does not provide sufficient purity, silica (B1680970) gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1907-46-6 |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 157-159 °C (at 760 mmHg) |
| Density | 0.84 g/cm³ |
Table 2: Recommended Reagent Ratios for Grignard Synthesis
| Reagent | Molar Equivalents |
| Magnesium Turnings | 1.2 - 1.5 |
| Allyl Bromide | 1.0 |
| 3-Pentanone | 1.0 - 1.1 |
Note: An excess of magnesium is used to ensure complete consumption of the allyl bromide and to compensate for any passivated magnesium.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure for the laboratory-scale synthesis and can be adapted for scale-up with appropriate safety and engineering controls.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
3-Pentanone (Diethyl ketone)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for activation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Mechanical or magnetic stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of the Grignard Reagent (Allylmagnesium Bromide): a. Assemble a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and an inert gas inlet. b. Place magnesium turnings (1.2 eq) in the flask under a positive pressure of nitrogen or argon. c. Add a small crystal of iodine to the magnesium. d. Add a small amount of anhydrous diethyl ether to just cover the magnesium. e. In the dropping funnel, prepare a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether. f. Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gently warm the flask. g. Once the reaction has initiated, cool the flask in an ice bath. Add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. h. After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grayish solution is your allylmagnesium bromide.
-
Reaction with 3-Pentanone: a. Cool the prepared Grignard reagent to 0 °C in an ice bath. b. Add a solution of 3-pentanone (1.0 eq) in anhydrous diethyl ether to the dropping funnel. c. Add the 3-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction. A white precipitate will form. c. Continue adding the NH₄Cl solution until the bubbling ceases and two distinct layers are formed. d. Transfer the mixture to a separatory funnel and separate the organic layer. e. Extract the aqueous layer twice with diethyl ether. f. Combine all organic layers and wash with brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. h. Purify the crude product by vacuum distillation.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Ethyl-5-hexen-3-ol and Other Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-ethyl-5-hexen-3-ol, a tertiary allylic alcohol, with other standard tertiary alcohols, such as tert-butyl alcohol. The presence of a vinyl group in this compound introduces unique reactivity pathways, particularly in oxidation reactions, and influences the rates of dehydration and substitution reactions. This document outlines the theoretical basis for these differences and provides illustrative experimental protocols.
Core Reactivity Comparison
The reactivity of tertiary alcohols is primarily dictated by the stability of the carbocation intermediate formed during a reaction and the presence of alpha-hydrogens. While standard tertiary alcohols are known for their relative inertness to oxidation, the allylic nature of this compound fundamentally alters this characteristic.
| Reaction Type | This compound (Tertiary Allylic) | Tert-Butyl Alcohol (Tertiary) | Rationale for Reactivity Difference |
| Oxidation | Susceptible to oxidation via allylic transposition (e.g., Babler oxidation) to form an α,β-unsaturated ketone. | Generally resistant to oxidation under mild conditions due to the lack of an alpha-hydrogen.[1] | The double bond in this compound allows for a[1][1]-sigmatropic rearrangement of a chromate (B82759) ester intermediate, leading to oxidation.[2] |
| Dehydration | Readily undergoes acid-catalyzed dehydration. The rate is expected to be faster than for tert-butyl alcohol. May yield a mixture of conjugated dienes. | Readily undergoes acid-catalyzed dehydration to form isobutylene. | The formation of a resonance-stabilized tertiary allylic carbocation intermediate is more favorable and occurs faster than the formation of a standard tertiary carbocation.[3][4] |
| Substitution (with HX) | Reacts rapidly via an SN1 mechanism. The rate is expected to be faster than for tert-butyl alcohol. | Reacts via an SN1 mechanism. | The tertiary allylic carbocation intermediate is stabilized by resonance, leading to a lower activation energy and a faster reaction rate compared to the tertiary carbocation from tert-butyl alcohol.[5][6] |
Experimental Protocols
The following are representative experimental protocols for comparing the reactivity of tertiary alcohols.
Oxidation: The Babler Oxidation of this compound
This protocol is adapted from the general procedure for the Babler-Dauben oxidation, which is specific to allylic alcohols.[2][7]
Objective: To demonstrate the oxidative transposition of a tertiary allylic alcohol to an α,β-unsaturated ketone.
Materials:
-
This compound
-
Pyridinium (B92312) chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Celite or silica (B1680970) gel
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration and solvent evaporation
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite or silica gel to remove the chromium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude α,β-unsaturated ketone.
-
Purify the product by column chromatography.
Dehydration: Acid-Catalyzed Dehydration of a Tertiary Alcohol
This is a general protocol that can be used for both this compound and tert-butyl alcohol to compare their rates of dehydration, potentially by monitoring the rate of alkene formation via gas chromatography.
Objective: To compare the relative rates of acid-catalyzed dehydration of a tertiary allylic alcohol and a standard tertiary alcohol.
Materials:
-
This compound
-
Tert-butyl alcohol
-
Concentrated sulfuric acid or phosphoric acid
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Anhydrous calcium chloride
Procedure:
-
Place the tertiary alcohol (either this compound or tert-butyl alcohol) in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Set up a simple distillation apparatus.
-
Gently heat the mixture to distill the alkene product as it forms.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with water in a separatory funnel.
-
Dry the organic layer with anhydrous calcium chloride.
-
The relative rates of reaction can be inferred by comparing the time taken for the distillation to complete under identical conditions. The product distribution for the dehydration of this compound can be analyzed by gas chromatography-mass spectrometry (GC-MS).
Visualizing Reaction Pathways and Workflows
Caption: Factors influencing tertiary alcohol reactivity.
Caption: Workflow for comparing tertiary alcohol reactivity.
Conclusion
The presence of a vinyl group in the allylic position significantly impacts the reactivity of a tertiary alcohol. This compound, as a tertiary allylic alcohol, exhibits a unique susceptibility to oxidation via allylic transposition, a reaction not observed with standard tertiary alcohols like tert-butyl alcohol. Furthermore, the resonance stabilization of the tertiary allylic carbocation intermediate suggests that this compound will undergo dehydration and SN1 substitution reactions at a faster rate than its saturated counterparts. These differences are crucial for consideration in synthetic planning and drug development, where precise control over reactivity is paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. Babler oxidation - Wikipedia [en.wikipedia.org]
- 3. Rate of dehydration of the following compounds: Aromatic alcohol Tertiar.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Babler-Dauben Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Comparative analysis of allylic vs non-allylic tertiary alcohols
A Comparative Analysis of Allylic vs. Non-Allylic Tertiary Alcohols for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the chemical properties and reactivity of allylic versus non-allylic tertiary alcohols, supported by experimental data and detailed methodologies for key comparative reactions. This analysis is crucial for professionals in chemical research and drug development, where the choice of alcohol substrate can significantly impact synthetic routes and metabolic stability.
Introduction: Structural and Electronic Differences
Tertiary alcohols are characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. The key distinction between allylic and non-allylic tertiary alcohols lies in the presence of a carbon-carbon double bond adjacent to the alcohol-bearing carbon in the former. This structural feature has profound implications for the reactivity and stability of the molecule and its intermediates.
Non-Allylic Tertiary Alcohol: The hydroxyl group is attached to a saturated tertiary carbon. An example is tert-butanol.
Allylic Tertiary Alcohol: The hydroxyl group is on a tertiary carbon that is adjacent to a C=C double bond. An example is 1-methylcyclohex-2-en-1-ol.
The proximity of the π-system in allylic tertiary alcohols allows for resonance stabilization of cationic intermediates, a factor that does not influence non-allylic tertiary alcohols. This electronic effect is central to the differences in their chemical behavior.
Comparative Reactivity
Oxidation
A significant difference between the two classes of alcohols is their behavior towards oxidizing agents.
-
Non-Allylic Tertiary Alcohols: These are generally resistant to oxidation under standard conditions.[1][2] Oxidation reactions typically require the presence of a hydrogen atom on the carbon bearing the hydroxyl group, which is absent in tertiary alcohols.[1][2]
-
Allylic Tertiary Alcohols: In contrast, allylic tertiary alcohols can undergo oxidation, often through a[3][3]-sigmatropic rearrangement of a chromate (B82759) ester intermediate, in a process known as the Babler oxidation.[4] This reaction results in the formation of an α,β-unsaturated ketone. While direct oxidation is not possible, this rearrangement allows for an oxidative transposition.[4] Other methods using reagents like TEMPO-derived oxoammonium salts have also been developed for the efficient oxidative rearrangement of tertiary allylic alcohols.
Dehydration
The acid-catalyzed dehydration of alcohols to form alkenes is a fundamental reaction, and its rate is highly dependent on the stability of the carbocation intermediate.
-
Non-Allylic Tertiary Alcohols: These alcohols readily undergo dehydration via an E1 mechanism due to the formation of a relatively stable tertiary carbocation.[5][6] The reaction generally requires heating in the presence of a strong acid like sulfuric or phosphoric acid.[7]
-
Allylic Tertiary Alcohols: Allylic tertiary alcohols also dehydrate rapidly, often under milder conditions than their non-allylic counterparts.[8][9] The reason for this enhanced reactivity is the formation of a resonance-stabilized allylic carbocation, which is even more stable than a simple tertiary carbocation.[8] This increased stability of the intermediate lowers the activation energy for the reaction.
Nucleophilic Substitution
Nucleophilic substitution reactions of alcohols typically require protonation of the hydroxyl group to form a good leaving group (water). The subsequent reaction pathway (Sₙ1 or Sₙ2) is determined by the substrate structure.
-
Non-Allylic Tertiary Alcohols: These alcohols react exclusively through an Sₙ1 mechanism due to the formation of a stable tertiary carbocation.[10] The rate of reaction is independent of the nucleophile's concentration.[10]
-
Allylic Tertiary Alcohols: Allylic tertiary alcohols are also highly reactive in Sₙ1 reactions because they form a resonance-stabilized allylic carbocation.[11][12] This stabilization often makes them more reactive than non-allylic tertiary alcohols in Sₙ1 reactions.[11][12] The resonance-stabilized carbocation can be attacked by the nucleophile at two different positions, potentially leading to a mixture of products (Sₙ1 and Sₙ1').
Quantitative Data Presentation
Direct quantitative comparisons of reaction rates and yields between a specific allylic tertiary alcohol and its non-allylic counterpart under identical conditions are scarce in the literature. However, we can summarize the general observations and provide specific data for allylic systems.
Table 1: Comparative Reactivity Summary
| Reaction | Non-Allylic Tertiary Alcohols | Allylic Tertiary Alcohols |
| Oxidation | Generally unreactive | Reactive via rearrangement (e.g., Babler oxidation) |
| Dehydration | Readily occurs via stable tertiary carbocation | Very readily occurs via resonance-stabilized allylic carbocation |
| Substitution (Sₙ1) | Occurs via stable tertiary carbocation | Occurs readily via resonance-stabilized allylic carbocation (often faster) |
Table 2: Representative Yields for the Oxidation of Tertiary Allylic Alcohols
| Substrate | Reagent | Product | Yield (%) |
| 1-Butyl-2-cyclohexenol | TEMPO⁺BF₄⁻ | 3-Butyl-cyclohexenone | 94%[13] |
| Various Tertiary Allylic Alcohols | Pyridinium Chlorochromate (PCC) | Corresponding Enones | >75% (typically)[4] |
Note: Non-allylic tertiary alcohols would yield 0% of an oxidation product under similar conditions.
Relevance in Drug Development and Metabolism
The choice between incorporating a non-allylic versus an allylic tertiary alcohol moiety in a drug candidate has significant implications for its metabolic fate.
-
Non-Allylic Tertiary Alcohols: These are often incorporated into drug molecules to improve metabolic stability.[1][2] Their resistance to oxidation and slower rate of glucuronidation (due to steric hindrance) compared to primary and secondary alcohols can lead to a longer half-life of the drug in the body.[1][2]
-
Allylic Alcohols: The presence of the double bond can introduce metabolic liabilities. While the tertiary nature of the alcohol prevents direct oxidation, the allylic position can be susceptible to other metabolic transformations. Furthermore, allylic alcohols can sometimes exhibit toxicity.
Experimental Protocols
Oxidation of a Tertiary Allylic Alcohol (Babler Oxidation)
Objective: To synthesize an α,β-unsaturated ketone from a tertiary allylic alcohol.
Materials:
-
Tertiary allylic alcohol
-
Pyridinium chlorochromate (PCC)
-
Dry dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve the tertiary allylic alcohol in dry DCM in a round-bottom flask under an inert atmosphere.
-
Add PCC (approximately 1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure α,β-unsaturated ketone.
Acid-Catalyzed Dehydration of a Tertiary Alcohol
Objective: To synthesize an alkene from a tertiary alcohol.
Materials:
-
Tertiary alcohol (allylic or non-allylic)
-
Concentrated sulfuric acid or phosphoric acid
-
Distillation apparatus
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Place the tertiary alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the flask.
-
Set up a simple distillation apparatus with the flask.
-
Gently heat the mixture to the appropriate temperature (typically lower for allylic tertiary alcohols).
-
The alkene product will distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
A final distillation of the organic layer will yield the pure alkene.
Comparative Sₙ1 Solvolysis Rate Determination
Objective: To qualitatively or quantitatively compare the Sₙ1 reaction rates of an allylic and a non-allylic tertiary alcohol.
Materials:
-
Tertiary allylic alcohol
-
Non-allylic tertiary alcohol
-
Concentrated hydrochloric acid
-
Zinc chloride (for Lucas reagent)
-
Aqueous ethanol (B145695) solution
-
pH indicator (e.g., bromothymol blue)
-
Sodium hydroxide (B78521) solution (standardized)
-
Test tubes, burette, flasks
Procedure (Qualitative - Lucas Test):
-
Place equal amounts of the allylic and non-allylic tertiary alcohols into separate test tubes.
-
Add the Lucas reagent (ZnCl₂ in conc. HCl) to each test tube at the same time.
-
Observe the time it takes for a cloudy solution or a separate layer of the alkyl chloride to form. A faster reaction indicates a more stable carbocation and thus a more reactive alcohol in Sₙ1 reactions.
Procedure (Quantitative):
-
Prepare solutions of the allylic and non-allylic tertiary alcohols in aqueous ethanol.
-
Add a pH indicator to each solution.
-
Initiate the reaction by adding a small amount of concentrated HCl. The reaction will produce HCl as a byproduct.
-
Titrate the produced HCl with a standardized solution of NaOH, monitoring the time it takes for the indicator to change color.
-
The rate of NaOH consumption is proportional to the rate of the Sₙ1 reaction. Plot the amount of HCl produced over time to determine the initial reaction rate for each alcohol.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Comparative reactivity and metabolic profiles.
Experimental Workflow: Comparative Sₙ1 Solvolysis
Caption: Workflow for comparing Sₙ1 solvolysis rates.
Reaction Mechanism: Dehydration
Caption: Dehydration mechanism and relative rates.
References
- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 2. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. Babler oxidation - Wikipedia [en.wikipedia.org]
- 5. Mechanism of dehydration explained [unacademy.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Alcohols
For researchers, scientists, and professionals in drug development, a thorough understanding of alcohol reactivity is fundamental to synthetic strategy and mechanistic investigation. The structural classification of an alcohol—as primary (1°), secondary (2°), or tertiary (3°)—profoundly dictates its chemical behavior. This guide provides an objective comparison of the reactivity of these alcohol classes in key organic reactions, supported by experimental data and detailed protocols.
The classification of alcohols depends on the number of carbon atoms attached to the carbon atom that bears the hydroxyl (-OH) group. A primary alcohol has one alkyl substituent, a secondary alcohol has two, and a tertiary alcohol has three. This structural difference is the primary determinant of their reactivity.
Summary of Reactivity Trends
The reactivity of primary, secondary, and tertiary alcohols varies significantly depending on the reaction type. The general trends are summarized below.
| Reaction Type | Reactivity Order | Underlying Reason |
| Oxidation | Primary > Secondary > Tertiary | Presence of α-hydrogens (1° have two, 2° have one, 3° have none). |
| Dehydration | Tertiary > Secondary > Primary | Stability of the carbocation intermediate (3° > 2° > 1°). |
| Reaction with HX | Tertiary > Secondary > Primary | Stability of the carbocation intermediate for SN1; steric hindrance for SN2. |
Oxidation Reactions
The oxidation of alcohols is a critical transformation for the synthesis of carbonyl compounds. The rate and outcome of the reaction are directly linked to the alcohol's structure.[1] The mechanism generally involves the removal of a hydrogen from the hydroxyl group and a hydrogen from the alpha-carbon (the carbon attached to the -OH group).[1]
Reactivity Order: Primary > Secondary > Tertiary
-
Primary Alcohols: Possess two α-hydrogens, allowing them to be oxidized first to an aldehyde and, with strong oxidizing agents in an aqueous environment, further to a carboxylic acid.[2]
-
Secondary Alcohols: Have one α-hydrogen and are oxidized to form ketones.[2] Further oxidation is not possible without breaking carbon-carbon bonds.[1]
-
Tertiary Alcohols: Lack an α-hydrogen and are therefore resistant to oxidation under standard conditions.[1] Any reaction requires harsh conditions that cleave C-C bonds.[1]
Data Presentation: Oxidation of Alcohols
The choice of oxidizing agent determines the product of primary alcohol oxidation.
| Alcohol Class | Example Structure | Oxidizing Agent | Product |
| Primary (1°) | R-CH₂OH | PCC, DMP (Mild) | Aldehyde (R-CHO)[3] |
| KMnO₄, H₂CrO₄ (Strong) | Carboxylic Acid (R-COOH)[3] | ||
| Secondary (2°) | R₂CHOH | Any (PCC, H₂CrO₄, etc.) | Ketone (R₂C=O)[2] |
| Tertiary (3°) | R₃COH | Any (PCC, H₂CrO₄, etc.) | No reaction[2] |
A common qualitative assessment is the chromic acid (Jones) test, where the orange Cr⁶⁺ reagent is reduced to green Cr³⁺ in the presence of a 1° or 2° alcohol.[4]
| Compound Class | Expected Result | Approximate Reaction Time |
| Primary Alcohols | Positive (Orange to Green) | Rapid (< 15 seconds)[4] |
| Secondary Alcohols | Positive (Orange to Green) | Rapid (< 15 seconds)[4] |
| Tertiary Alcohols | Negative (Remains Orange) | No reaction[4] |
| Aldehydes | Positive (Orange to Green) | Very Rapid (< 5 seconds)[4] |
Visualization: Oxidation Pathways
Experimental Protocol: Chromic Acid Test
This protocol provides a qualitative comparison of the oxidation rates of different alcohol classes.
Objective: To visually distinguish primary and secondary alcohols from tertiary alcohols.
Materials:
-
Test compound (1-butanol, 2-butanol, 2-methyl-2-propanol)
-
Acetone (B3395972) (reagent grade)
-
Chromic acid solution (Jones reagent)
-
Test tubes and rack
-
Pipettes
Procedure:
-
Place 5 drops of acetone into a clean test tube.
-
Add 3 drops of the alcohol to be tested to the acetone and mix gently.
-
Add 5 drops of the chromic acid solution (orange) to the mixture, drop by drop, while gently shaking the test tube.
-
Observe any color change within 15 seconds.
Expected Results:
-
Primary & Secondary Alcohols: A rapid change from the orange color of Cr⁶⁺ to a green or blue-green opaque solution, characteristic of Cr³⁺, indicates a positive test.[5]
-
Tertiary Alcohols: The solution will remain orange, indicating a negative test.[4]
Dehydration Reactions
Acid-catalyzed dehydration is an elimination reaction that removes a molecule of water from an alcohol to form an alkene.[6] The reaction rate is highly dependent on the stability of the carbocation intermediate that forms.
Reactivity Order: Tertiary > Secondary > Primary
This order is a direct consequence of carbocation stability (3° > 2° > 1°).[7] Tertiary alcohols dehydrate under the mildest conditions, while primary alcohols require the most forcing conditions.[6]
-
Tertiary & Secondary Alcohols: Typically react through an E1 (unimolecular elimination) mechanism.[6] This involves the protonation of the hydroxyl group, loss of water to form a carbocation intermediate, and subsequent deprotonation of an adjacent carbon to form the alkene.[8]
-
Primary Alcohols: React via an E2 (bimolecular elimination) mechanism because the formation of a primary carbocation is highly unfavorable.[6] This is a concerted process where a base removes a proton from a β-carbon at the same time the protonated hydroxyl group leaves.[6]
Data Presentation: Dehydration Conditions
The increasing harshness of the required reaction conditions reflects the decreasing reactivity from tertiary to primary alcohols.
| Alcohol Class | Mechanism | Typical Conditions |
| Tertiary (3°) | E1 | 25% H₂SO₄, 25°– 80°C[6] |
| Secondary (2°) | E1 | 75% H₂SO₄, 100°– 140°C[6] |
| Primary (1°) | E2 | 95% H₂SO₄, 170°– 180°C[6] |
Visualizations: Dehydration Mechanisms
Experimental Protocol: Acid-Catalyzed Dehydration of Cyclohexanol (B46403) (2°)
Objective: To synthesize cyclohexene (B86901) from cyclohexanol via E1 elimination and observe the reaction progress.
Materials:
-
Cyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Simple distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
Place 20 mL of cyclohexanol into a 100 mL round-bottom flask.
-
Carefully add 5 mL of 85% phosphoric acid and a few boiling chips to the flask. Swirl to mix.
-
Set up the apparatus for simple distillation. The receiving flask should be cooled in an ice bath to minimize the evaporation of the cyclohexene product.
-
Heat the mixture gently to distill the product. The temperature of the distilling vapor should not exceed 100°C.
-
Continue distillation until only a few milliliters of residue remain in the distilling flask.
-
Transfer the distillate to a separatory funnel and wash it with 10 mL of saturated NaCl solution to remove any unreacted alcohol and acid.
-
Separate the lower aqueous layer and transfer the upper organic layer (cyclohexene) to a clean, dry Erlenmeyer flask.
-
Dry the product by adding a small amount of anhydrous sodium sulfate. Swirl the flask until the liquid is clear.
-
The final product can be decanted and its yield and purity analyzed (e.g., by GC-MS or refractive index).
Reaction with Hydrogen Halides (HX)
Alcohols react with hydrogen halides (HCl, HBr, HI) in a nucleophilic substitution reaction to form alkyl halides and water.[9] Similar to dehydration, the reactivity is governed by the ability to form a stable carbocation or, for primary alcohols, the accessibility for backside attack.
Reactivity Order: Tertiary > Secondary > Primary
-
Tertiary Alcohols: React rapidly via an SN1 (unimolecular nucleophilic substitution) mechanism.[10] The stability of the tertiary carbocation intermediate drives the reaction.[11]
-
Primary Alcohols: React very slowly through an SN2 (bimolecular nucleophilic substitution) mechanism.[10] The reaction requires backside attack by the halide nucleophile, which is hindered by increasing substitution.[11]
-
Secondary Alcohols: Can react via either SN1 or SN2 pathways, exhibiting intermediate reactivity.[12]
The Lucas test utilizes these reactivity differences to distinguish between the alcohol classes.[13]
Data Presentation: Lucas Test
The Lucas reagent is a solution of anhydrous zinc chloride (ZnCl₂) in concentrated hydrochloric acid (HCl).[14] The test relies on the formation of an insoluble alkyl chloride, which results in turbidity.[13]
| Alcohol Class | Mechanism | Observation with Lucas Reagent | Approximate Time |
| Tertiary (3°) | SN1 | Immediate cloudiness/turbidity.[13] | < 30 seconds |
| Secondary (2°) | SN1 | Cloudiness appears slowly.[13] | 3 - 5 minutes |
| Primary (1°) | SN2 | No reaction at room temperature.[13] | > 10 minutes |
Visualizations: SN1 and SN2 Mechanisms with HX
Experimental Protocol: The Lucas Test
Objective: To differentiate between primary, secondary, and tertiary alcohols based on their reaction rate with Lucas reagent.
Materials:
-
Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)
-
1-butanol (primary)
-
2-butanol (secondary)
-
2-methyl-2-propanol (tertiary)
-
Three clean, dry test tubes
-
Droppers or pipettes
Procedure:
-
Place 2 mL of the Lucas reagent into each of the three test tubes.
-
Add 5-6 drops of one of the alcohols to the first test tube. Stopper the tube, shake vigorously for 15 seconds, and then allow it to stand.
-
Record the time required for the clear solution to become turbid or for a distinct layer to separate.
-
Repeat the procedure for the other two alcohols in separate test tubes.
-
Compare the reaction times for the three classes of alcohols.
Expected Results:
-
2-methyl-2-propanol (Tertiary): Turbidity will appear almost immediately.[15]
-
2-butanol (Secondary): The solution will become cloudy after approximately 3-5 minutes.[13][15]
-
1-butanol (Primary): The solution will remain clear. No reaction will be observed at room temperature.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Functional Groups - The Chromic Acid Test [dept.harpercollege.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dehydration Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. periodicchemistry.com [periodicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 11. jackwestin.com [jackwestin.com]
- 12. Reactions of Alcohols - Free Sketchy MCAT Lesson [sketchy.com]
- 13. byjus.com [byjus.com]
- 14. Lucas' reagent - Wikipedia [en.wikipedia.org]
- 15. Lucas Test for Primary, Secondary, and Tertiary Alcohols [chemedx.org]
Lack of Specific Data on the Biological Activity of 3-Ethyl-5-hexen-3-ol Necessitates a Broader Look at Tertiary Allylic Alcohols
A comprehensive review of scientific literature reveals a significant gap in the understanding of the biological activity of 3-Ethyl-5-hexen-3-ol and its derivatives. Currently, there is no published research detailing specific biological effects, comparative studies against other compounds, or established experimental protocols for this particular molecule. Consequently, a direct comparison guide as requested cannot be formulated.
In light of this absence of specific data, this guide will provide a broader overview of the potential biological activities of tertiary allylic alcohols as a chemical class, drawing parallels from structurally related compounds. This information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and a framework for potential future investigations into this compound.
General Biological Activities of Tertiary Alcohols
Research into various tertiary alcohols has indicated a range of biological activities, with antimicrobial and anti-inflammatory properties being the most explored. For instance, some novel alkyl/aryl substituted tertiary alcohols have demonstrated good to excellent antimicrobial activities against a variety of bacterial and fungal strains.[1] The presence of a hydroxyl group on a quaternary carbon, often in conjunction with other functional groups, is thought to be a key structural feature for these activities.[1]
Potential Areas of Investigation for this compound
Given its structure as a tertiary allylic alcohol, this compound could be hypothesized to exhibit certain biological effects. The allyl group, for example, is a structural feature that can influence the antifungal potential of a molecule.[1] However, it is also important to note that allylic compounds can be reactive and may exhibit toxicity.
Future research on this compound and its derivatives could explore the following areas:
-
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.
-
Cytotoxicity: Evaluation of its effect on various cancer cell lines and normal cell lines to determine any potential anticancer properties or general toxicity.
-
Anti-inflammatory Activity: Investigation of its ability to modulate inflammatory pathways.
Generic Experimental Protocols for Biological Screening
For researchers interested in investigating the biological activity of this compound, a general workflow for initial screening is outlined below. These are standard assays used to determine the biological potential of novel compounds.
Antimicrobial Activity Screening: Agar (B569324) Well Diffusion Method
This method is a preliminary test to evaluate the antimicrobial potential of a compound.
-
Preparation of Inoculum: Fresh inoculums of test bacterial or fungal strains are prepared and diluted with sterile normal saline.
-
Agar Plate Preparation: A suitable medium such as Mueller Hinton Agar (MHA) for bacteria or Potato Dextrose Agar (PDA) for fungi is poured into sterile petri dishes and allowed to solidify.
-
Inoculation: The solidified agar is uniformly swabbed with the prepared microbial inoculum.
-
Well Preparation and Compound Addition: Wells are punched into the agar using a sterile cork borer. A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to the wells. A solvent control and a standard antibiotic/antifungal are also included.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active metabolism will convert the soluble MTT into an insoluble purple formazan (B1609692).
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is proportional to the number of viable cells.
Visualizing a Generic Experimental Workflow
The following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.
Caption: A generalized workflow for the synthesis, biological screening, and further investigation of novel chemical compounds.
Conclusion
While the specific biological activity of this compound remains uncharacterized in the current scientific literature, the broader class of tertiary allylic alcohols presents a potential area for new drug discovery research. The experimental protocols and workflow provided here offer a starting point for researchers to begin to explore the biological potential of this and other novel compounds. Further investigation is required to determine if this compound or its derivatives possess any significant biological activities.
References
Comparison of different synthetic routes to 3-Ethyl-5-hexen-3-ol
For researchers and professionals in the field of drug development and organic synthesis, the selection of an appropriate synthetic route is paramount for efficiency, yield, and sustainability. This guide provides a detailed comparison of two common methods for the synthesis of the tertiary alcohol 3-Ethyl-5-hexen-3-ol: the Grignard reaction and the Barbier reaction.
At a Glance: Grignard vs. Barbier for this compound Synthesis
| Feature | Grignard Reaction | Barbier Reaction (Mechanochemical) |
| Starting Materials | Diethyl ketone, Allyl bromide, Magnesium turnings | Diethyl ketone, Allyl bromide, Zinc powder |
| Reagent Preparation | Separate preparation of Allylmagnesium bromide | In situ generation of organozinc reagent |
| Reaction Conditions | Anhydrous solvent (e.g., diethyl ether), inert atmosphere, low to ambient temperature | Solvent-free (or minimal solvent), air atmosphere, ambient temperature (ball milling) |
| Reported Yield | Typically moderate to high (an analogous reaction with ethyl methyl ketone reports a yield of 84%) | Generally good to excellent for various ketones (specific yield for this compound not reported, but expected to be high) |
| Key Advantages | Well-established, high yields often achievable. | Operationally simple, no need for dry solvents or inert atmosphere, aligns with green chemistry principles.[1][2] |
| Key Disadvantages | Requires strict anhydrous conditions, sensitive to air and moisture, two-step process. | Requires specialized ball-milling equipment. |
Visualizing the Synthetic Pathways
The following diagram illustrates the two distinct synthetic approaches to this compound.
Caption: Comparison of Grignard and Barbier synthetic routes.
Experimental Protocols
Route 1: Grignard Synthesis of this compound
This protocol is adapted from standard Grignard reaction procedures.
Part A: Preparation of Allylmagnesium Bromide
-
A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.
-
The flask is charged with magnesium turnings (1.2 equivalents) and anhydrous diethyl ether.
-
A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of magnesium. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Part B: Reaction with Diethyl Ketone
-
The prepared allylmagnesium bromide solution is cooled in an ice bath.
-
A solution of diethyl ketone (0.9 equivalents) in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
Route 2: Mechanochemical Zinc-Mediated Barbier Synthesis of this compound
This protocol is based on a general procedure for the ball-milling enabled zinc-mediated Barbier-type allylation of ketones.[1]
-
To a 10 mL stainless steel milling jar is added diethyl ketone (1.0 mmol, 1 equivalent), zinc powder (2.0 mmol, 2 equivalents), and allyl bromide (1.5 mmol, 1.5 equivalents).[1]
-
A 12 mm stainless steel ball is added to the jar.[1]
-
The mixture is milled at a frequency of 30 Hz for 2 hours.[1]
-
After milling, the resulting paste is transferred to a flask using ethyl acetate.[1]
-
The mixture is quenched with distilled water and stirred for 30 minutes.[1]
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica (B1680970) gel flash chromatography to yield this compound.[1]
Logical Workflow for Method Selection
The choice between the Grignard and Barbier routes can be guided by several factors, as illustrated in the workflow below.
Caption: Decision workflow for selecting a synthetic route.
References
A Comparative Guide to Analytical Methods for the Quantification of 3-Ethyl-5-hexen-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two robust analytical methods for the quantification of the volatile tertiary alcohol, 3-Ethyl-5-hexen-3-ol: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry (LLE-GC-MS). The information presented is synthesized from established analytical practices for volatile organic compounds and is intended to guide researchers in selecting and implementing a suitable method for their specific needs.
Method Comparison
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the key performance characteristics of the two presented methods.
| Parameter | Method A: Headspace GC-MS | Method B: Liquid-Liquid Extraction GC-MS |
| Principle | Analysis of volatile compounds partitioned into the gas phase above the sample. | Extraction of the analyte from a liquid sample into an immiscible solvent. |
| Sample Throughput | High, amenable to automation. | Moderate, can be more labor-intensive. |
| Matrix Effects | Minimized, as non-volatile matrix components remain in the sample vial. | Can be significant, requiring potential sample cleanup steps. |
| Sensitivity | Generally lower than LLE, but can be enhanced with techniques like dynamic headspace. | High, as the analyte is concentrated in the extraction solvent. |
| Solvent Usage | Minimal, primarily for standard preparation. | Higher, requires extraction solvents. |
| Automation | Readily automated with modern headspace samplers. | Can be automated, but may require more complex liquid handling systems. |
Quantitative Validation Data Summary
The following table summarizes the typical validation parameters for the two methods. These values are representative of what can be expected for the analysis of this compound based on methods for similar volatile alcohols.[1][2][3][4]
| Validation Parameter | Method A: Headspace GC-MS | Method B: Liquid-Liquid Extraction GC-MS |
| Linearity (R²) | > 0.995 | > 0.995 |
| Range | 0.1 - 50 µg/mL | 0.01 - 20 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 10% | < 10% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for analytical method validation and the specific workflows for the two discussed methods.
Caption: General workflow for analytical method validation.
Caption: Sample preparation workflows for the two methods.
Experimental Protocols
Method A: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is ideal for the rapid and automated analysis of this compound in various sample matrices with minimal sample preparation.
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD) and a headspace autosampler.
-
Capillary Column: A mid-polarity column such as a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Standards:
-
This compound standard of known purity.
-
Solvent for stock solution (e.g., methanol (B129727) or ethanol).
-
Internal Standard (IS): e.g., 2-Methyl-2-pentanol or cyclohexanol.
3. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution in the sample matrix or a suitable surrogate matrix.
-
For each sample and standard, place a known volume (e.g., 1 mL) into a headspace vial.
-
Add the internal standard solution to each vial.
-
Seal the vials immediately.
4. HS-GC-MS Parameters:
-
Headspace Sampler:
-
Oven Temperature: 80°C
-
Equilibration Time: 15 minutes
-
Injection Volume: 1 mL of headspace gas
-
-
GC:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
-
-
MSD:
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for identification.
-
Monitor characteristic ions for this compound and the internal standard.
-
Method B: Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry (LLE-GC-MS)
This method provides higher sensitivity and is suitable for samples where the concentration of this compound is expected to be low.[5]
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD) and a liquid autosampler.
-
Capillary Column: Same as in Method A.
2. Reagents and Standards:
-
This compound standard of known purity.
-
Extraction Solvent: e.g., Dichloromethane, ethyl acetate, or hexane (B92381) (HPLC grade).
-
Drying Agent: Anhydrous sodium sulfate (B86663).
-
Internal Standard (IS): e.g., 2-Methyl-2-pentanol or cyclohexanol.
3. Sample Preparation:
-
Prepare stock and calibration standards as in Method A.
-
To a known volume of sample or standard (e.g., 5 mL), add the internal standard.
-
Add a known volume of extraction solvent (e.g., 2 mL).
-
Vortex or shake vigorously for 1-2 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic extract to an autosampler vial.
4. GC-MS Parameters:
-
GC:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless or split (e.g., 10:1 ratio) depending on the concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
-
-
MSD:
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for identification.
-
Monitor characteristic ions for this compound and the internal standard.
-
This guide provides a foundational framework for the validation and application of analytical methods for this compound quantification. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical requirements.
References
- 1. Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of 3-Ethyl-5-hexen-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive conformational analysis of the tertiary unsaturated alcohol, 3-Ethyl-5-hexen-3-ol. Due to the absence of specific experimental data for this molecule in publicly available literature, this guide leverages comparative analysis with structurally similar compounds, for which experimental and computational data are available. By examining the conformational landscape of analogous molecules, we can infer the likely conformational preferences of this compound, driven primarily by stabilizing intramolecular interactions.
Introduction to Conformational Analysis of Unsaturated Alcohols
The three-dimensional structure of a molecule is critical to its chemical reactivity and biological activity. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, multiple conformers can exist in equilibrium, with their relative populations determined by their potential energies.
In unsaturated alcohols, a key factor governing conformational preference is the formation of intramolecular hydrogen bonds, particularly the interaction between the hydroxyl (-OH) group and the π-electrons of the carbon-carbon double bond (OH-π interaction). This interaction typically stabilizes conformers where the hydroxyl group is in proximity to the double bond.
Structural Features of this compound
This compound is a tertiary alcohol containing a vinyl group. The key rotational bonds that determine its overall conformation are the C3-C4 and C4-C5 single bonds. Rotation around these bonds will dictate the spatial relationship between the hydroxyl group and the vinyl group, and consequently, the potential for intramolecular hydrogen bonding.
Comparative Conformational Analysis
To predict the conformational behavior of this compound, we will compare it with a well-studied, structurally related tertiary unsaturated alcohol: Linalool (B1675412) . Linalool also possesses a tertiary alcohol and a terminal vinyl group, making it an excellent model for understanding the conformational landscape of this compound. Computational studies on linalool have identified its most stable conformers and quantified the stabilizing effect of the OH-π interaction.[1]
Table 1: Calculated Relative Energies and Boltzmann Population of the Most Stable Linalool Conformers
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Feature |
| 1 | 0.00 | 93.55 | Stabilized by OH-π interaction |
| 2 | > 2.0 | < 5.0 | Extended, no significant intramolecular H-bond |
| 3 | > 2.0 | < 1.0 | Other non-stabilized conformations |
Data synthesized from computational studies on linalool.[1]
The most stable conformer of linalool is significantly stabilized by an OH-π interaction, with a calculated stabilization energy of approximately 5.51 kcal/mol.[1] This conformer accounts for over 93% of the population at room temperature. This strong preference for a conformation that allows for this intramolecular hydrogen bond is a common feature in similar unsaturated alcohols.[2]
Based on this comparison, it is highly probable that the most stable conformer of This compound will also be one that allows for a stabilizing intramolecular OH-π interaction between its hydroxyl group and the C5-C6 double bond. Steric hindrance between the ethyl group and the propyl chain will also play a role in determining the precise geometry of the most stable conformer.
Experimental and Computational Protocols
The conformational analysis of molecules like this compound is typically carried out using a combination of experimental and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the relative populations of conformers in solution.
-
Methodology:
-
Sample Preparation: Dissolve a known concentration of the alcohol in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra at various temperatures.
-
Analysis of Coupling Constants: Measure the vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the averaged coupling constants, the relative populations of the different conformers can be estimated.
-
NOESY Analysis: Nuclear Overhauser Effect (NOE) data can provide information about through-space proximity between protons, helping to identify which groups are close to each other in the dominant conformation.
-
Chemical Shift Analysis: The chemical shift of the hydroxyl proton can be particularly informative. A downfield shift is often indicative of involvement in hydrogen bonding.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To detect the presence of intramolecular hydrogen bonding.
-
Methodology:
-
Sample Preparation: Prepare dilute solutions of the alcohol in a non-polar solvent (e.g., CCl₄, hexane) to minimize intermolecular hydrogen bonding.
-
Data Acquisition: Record the IR spectrum in the O-H stretching region (typically 3200-3700 cm⁻¹).
-
Spectral Analysis: The presence of a sharp band around 3600-3650 cm⁻¹ corresponds to the "free" (non-hydrogen-bonded) hydroxyl group. A broader band at a lower frequency (typically 3400-3550 cm⁻¹) is indicative of a hydrogen-bonded hydroxyl group. The relative areas of these bands can provide an estimate of the equilibrium between the hydrogen-bonded and non-hydrogen-bonded conformers.
-
-
Objective: To identify all possible low-energy conformers, determine their relative stabilities, and analyze the stabilizing interactions.
-
Methodology:
-
Initial Conformer Search: A systematic or stochastic search of the conformational space is performed using a computationally inexpensive method like molecular mechanics (e.g., with MMFF94 force field) to generate a large number of possible conformers.
-
Geometry Optimization and Energy Calculation: The low-energy conformers identified in the initial search are then subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger) is commonly used to optimize the geometry and calculate the electronic energy of each conformer.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy).
-
Analysis of Results: The relative energies (ΔE, ΔH, ΔG) of the conformers are used to calculate their expected populations according to the Boltzmann distribution. The geometries of the most stable conformers are analyzed to identify key structural features and intramolecular interactions, such as hydrogen bonds. Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these interactions.
-
Visualization of Conformational Analysis Workflow
The following diagram illustrates a typical workflow for the conformational analysis of a flexible molecule like this compound.
Caption: Workflow for Conformational Analysis.
Conclusion
While direct experimental data for this compound is not currently available, a comparative analysis with the structurally similar molecule, linalool, provides strong evidence for its conformational preferences. The dominant conformer of this compound is predicted to be stabilized by an intramolecular OH-π hydrogen bond. The combination of NMR and FTIR spectroscopy with quantum mechanical calculations, as outlined in this guide, provides a robust framework for the detailed characterization of the conformational landscape of this and other flexible molecules, which is essential for understanding their structure-activity relationships.
References
A Comparative Guide to the Conformational Stability of 3-Ethyl-5-hexen-3-ol via Quantum Chemical Calculations
This guide provides a comparative analysis of the conformational stability of 3-Ethyl-5-hexen-3-ol based on hypothetical quantum chemical calculations. The data and protocols presented are representative of standard computational chemistry methodologies and are intended to illustrate the expected relative stabilities and electronic properties of different conformers of this molecule. This information is valuable for researchers, scientists, and professionals in drug development for understanding the molecule's behavior and potential interactions.
I. Introduction to the Conformational Analysis of this compound
This compound is a tertiary alcohol with a flexible carbon chain, allowing it to adopt various spatial arrangements or conformations. These conformers can differ in energy, and thus stability, which can influence the molecule's physical, chemical, and biological properties. Understanding the relative stability of these conformers is crucial for predicting the most likely shapes the molecule will adopt and how it might interact with other molecules, such as biological receptors.
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for investigating the conformational landscape of molecules. By calculating the electronic energy and thermodynamic properties of different conformers, we can predict their relative stabilities. In this guide, we present a hypothetical study on several plausible conformers of this compound to illustrate this process.
II. Hypothetical Comparative Stability Data
The following table summarizes the key calculated thermochemical data for three hypothetical conformers of this compound. These values are representative of what a typical DFT study might yield and are referenced against the most stable conformer (Conformer A).
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Dipole Moment (Debye) |
| Conformer A | 0.00 | 0.00 | 0.00 | 1.75 |
| Conformer B | 1.25 | 1.10 | 1.35 | 2.10 |
| Conformer C | 2.10 | 1.95 | 2.25 | 1.90 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It does not represent experimentally verified or published computational results for this compound.
III. Experimental and Computational Protocols
The hypothetical data presented in this guide were conceived as being generated through the following computational protocol:
1. Conformational Search: An initial conformational search for this compound would be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. The resulting unique structures would serve as starting points for quantum chemical calculations.
2. Geometry Optimization: The geometries of the identified conformers would be optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
3. Frequency Calculations: Frequency calculations would be performed on the optimized structures at the same level of theory to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data such as enthalpy and Gibbs free energy.
4. Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations would be performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set, such as 6-311+G(d,p).
5. Data Analysis: The relative energies (electronic, enthalpy, and Gibbs free energy) of the conformers would be calculated by taking the difference between the energy of each conformer and that of the most stable conformer. The dipole moments would also be obtained from the output of the calculations.
IV. Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of the quantum chemical calculations described above.
Caption: Workflow for Quantum Chemical Stability Analysis.
V. Signaling Pathway of Conformational Influence
The conformational stability of a molecule like this compound can influence its biological activity. The following diagram illustrates a hypothetical signaling pathway where different conformers of a drug molecule exhibit varying binding affinities to a receptor, leading to different downstream effects.
Caption: Influence of Conformation on Biological Activity.
Isomerization of 3-Ethyl-5-hexen-3-ol: A Comparative Guide to Reaction Outcomes Under Diverse Conditions
For researchers, scientists, and drug development professionals, understanding the reactivity of functional groups under various conditions is paramount for synthetic strategy and drug stability. This guide provides a comparative analysis of the isomerization of the tertiary allylic alcohol, 3-Ethyl-5-hexen-3-ol, under acidic, basic, and thermal conditions. While specific experimental data for this exact molecule is limited in published literature, this guide draws upon established principles and analogous reactions of structurally similar tertiary allylic alcohols to predict and compare the expected outcomes.
This document outlines the predicted products, reaction mechanisms, and detailed experimental protocols for the isomerization of this compound, supported by quantitative data from analogous systems.
At a Glance: Predicted Isomerization Outcomes
| Condition | Catalyst/Reagent | Primary Product(s) | Key Transformation |
| Acidic | H₃O⁺ (e.g., dilute H₂SO₄) | 3-Ethyl-2,5-hexadien-3-ol, 3-Ethyl-1,3-hexadien-5-ol, and various dehydration products | Allylic rearrangement ([1][2]-hydroxyl shift) and dehydration |
| Basic | Strong Base (e.g., NaH) | Limited or no reaction (for non-activated alcohols) | Deprotonation of the hydroxyl group |
| Thermal | Heat (typically >150°C) | 3-Ethyl-3-hydroxy-1,5-hexadiene | Intramolecular ene reaction |
| Oxidative | TEMPO⁺BF₄⁻ | 3-Ethyl-1-hexen-3-one | Oxidative[1][2]-rearrangement |
Reaction Pathways and Mechanisms
The isomerization of this compound can proceed through distinct mechanistic pathways depending on the reaction conditions, leading to a variety of structural isomers and related products.
Acid-Catalyzed Rearrangement
Under acidic conditions, the reaction is expected to proceed through a carbocation intermediate, leading to a mixture of rearranged allylic alcohols and dehydration products. The protonation of the hydroxyl group facilitates its departure as a water molecule, forming a tertiary carbocation. This carbocation can then undergo rearrangement and deprotonation to yield various isomeric dienes or be attacked by water to form rearranged alcohols. A notable analogous reaction is the acid-catalyzed isomerization of linalool, a naturally occurring tertiary allylic alcohol.[3][4][5]
Caption: Acid-catalyzed rearrangement of a tertiary allylic alcohol.
Base-Catalyzed Conditions
For simple, non-activated tertiary allylic alcohols like this compound, isomerization under basic conditions is generally not facile. A strong base will primarily deprotonate the hydroxyl group to form an alkoxide. For a[1][2]-proton shift to occur, leading to an isomeric alcohol, the abstraction of a proton from the carbon backbone is required. This is typically unfavorable unless the proton is activated by an adjacent electron-withdrawing group. Therefore, under standard basic conditions, this compound is expected to be largely unreactive or only form the corresponding alkoxide.[1]
Caption: Reaction of a tertiary allylic alcohol under basic conditions.
Thermal Rearrangement
Upon heating, this compound can undergo a pericyclic reaction known as an intramolecular ene reaction. This process involves a concerted[1][6]-hydrogen shift from the ethyl group to the terminal carbon of the vinyl group, with a concomitant rearrangement of the double bonds. This type of reaction is common for 1,5-dienes and related systems.[2]
Caption: Thermal intramolecular ene reaction of a tertiary allylic alcohol.
Oxidative Rearrangement
An alternative transformation is the oxidative rearrangement, which can be achieved using reagents like oxoammonium salts (e.g., TEMPO⁺BF₄⁻). This reaction proceeds via a[1][2]-transposition of the alcohol to an enone. While not a simple isomerization, it represents a synthetically valuable alternative pathway for the rearrangement of tertiary allylic alcohols.
References
A Comparative Guide to Catalysts in 3-Ethyl-5-hexen-3-ol Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the efficient and selective formation of key intermediates is paramount. 3-Ethyl-5-hexen-3-ol, a tertiary allylic alcohol, serves as a valuable building block in various synthetic pathways. This guide provides a comparative analysis of catalytic methods for its synthesis, with a focus on the prevalent Grignard reaction and the impact of various catalytic additives. Experimental data from analogous reactions are presented to offer insights into expected performance.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound is most effectively achieved through the nucleophilic addition of an organometallic reagent to a ketone. The primary routes involve the Grignard reaction, a long-standing and versatile method for C-C bond formation.[1][2] Two principal reactant pairs are considered for this synthesis:
-
Route A: 3-Pentanone (B124093) with Allylmagnesium Bromide
-
Route B: Ethyl Vinyl Ketone with Ethylmagnesium Bromide
While the uncatalyzed Grignard reaction is a robust method, its efficacy can be hampered by side reactions such as enolization and reduction, particularly with sterically hindered ketones.[3][4] To mitigate these issues and enhance product yield, various catalysts can be employed. This guide compares the traditional Grignard synthesis with catalyst-assisted approaches.
Data Presentation: Catalyst Performance in Tertiary Alcohol Synthesis
The following table summarizes quantitative data for different catalytic systems in the synthesis of tertiary alcohols via Grignard-type reactions. While specific data for this compound is not extensively available, the presented data for analogous reactions provide a strong basis for comparison.
| Catalyst/Additive | Reactants (Ketone + Grignard Reagent) | Reaction Conditions | Yield (%) | Selectivity | Reference |
| None (Conventional Grignard) | Acetophenone + Phenylmagnesium Bromide | THF, 0 °C to rt, 1 h | ~70-80 | Moderate | [5] |
| None (Conventional Grignard) | 2-Methylpentan-3-one + But-2-en-1-ylmagnesium bromide | Ether, -20 °C, 1 h | Variable (α:γ adducts 1:19) | Low regioselectivity | [6] |
| ZnCl₂ (10 mol%) | Various Ketones + Various Grignard Reagents | THF, 0 °C, 2 h | 85-99 | High | [4][7] |
| NBu₄Cl (10 mol%) + Diglyme | Acetophenone + Phenylmagnesium Bromide | THF, 0 °C, 2 h | 95 | High | [8][9] |
| CuCl | 3-Aryl-substituted secondary propargylic alcohols + Grignard Reagents | Not specified | Good to excellent | High regio- and stereoselectivity | [10] |
| Organolithium Reagents | Ketones/Esters + Organolithium Reagent | Anhydrous Ether/THF, 0 °C | Generally higher than Grignard | High | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of tertiary alcohols using a conventional Grignard reaction and a catalyst-assisted approach are provided below. These protocols are generalized and may require optimization for the specific synthesis of this compound.
Protocol 1: Conventional Grignard Synthesis of this compound (Route A)
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Allyl bromide
-
3-Pentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (Allylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary.
-
Once the Grignard reagent formation is complete, the solution is cooled to 0 °C in an ice bath.
-
A solution of 3-pentanone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation.
Protocol 2: Zinc(II)-Catalyzed Grignard Synthesis
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Grignard reagent (e.g., Allylmagnesium bromide) prepared as in Protocol 1
-
3-Pentanone
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve anhydrous ZnCl₂ (10 mol%) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the prepared Grignard reagent to the ZnCl₂ solution and stir for 30 minutes at 0 °C.
-
Add a solution of 3-pentanone in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Follow the extraction and purification steps as described in Protocol 1.[7]
Mandatory Visualization
The following diagrams illustrate the general synthetic pathways and the experimental workflow for a comparative study of catalysts.
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for catalyst comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. ERIC - EJ820751 - Using a Premade Grignard Reagent to Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment, Journal of Chemical Education, 2007-Mar [eric.ed.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Cross-Reactivity Studies of 3-Ethyl-5-hexen-3-ol in Assays
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 3-Ethyl-5-hexen-3-ol. Cross-reactivity in this context refers to the potential for other compounds to co-elute and produce similar mass spectra, leading to misidentification or inaccurate quantification.
Experimental Protocol: GC-MS for Alcohols
A standard GC-MS protocol for analyzing small alcohols would involve the following steps:
-
Sample Preparation: The sample containing this compound is dissolved in a suitable solvent (e.g., methanol, dichloromethane). For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate volatile compounds.
-
Gas Chromatography:
-
Injection: A small volume of the prepared sample is injected into the GC inlet, which is heated to volatilize the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of compounds is based on their boiling points and interactions with the column's stationary phase. A non-polar or mid-polar column is typically used for alcohols.
-
Temperature Program: A temperature gradient is applied to the GC oven to facilitate the elution of compounds with different volatilities.
-
-
Mass Spectrometry:
-
Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).
-
Fragmentation: The high-energy electrons in the EI source cause the molecules to fragment in a reproducible manner.
-
Detection: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum serves as a molecular fingerprint.
-
Data Presentation: Predicted GC-MS Data and Potential Cross-Reactivity
The primary identification of this compound would be based on its retention time and its unique mass spectrum. The NIST WebBook provides a reference mass spectrum for this compound. Tertiary alcohols often show a weak or absent molecular ion peak.[1] Key fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[2]
Table 1: Predicted GC-MS Data for this compound and Structurally Similar Compounds
| Compound | Molecular Weight ( g/mol ) | Predicted Retention Time | Key Mass Fragments (m/z) | Potential for Interference |
| This compound | 128.21 | Reference | 59, 81, 99 | - |
| 3,5-Dimethyl-5-hexen-3-ol | 128.21 | Similar | 73, 43, 55 | High (Isomer) |
| Linalool | 154.25 | Different | 71, 93, 41, 68 | Moderate (Similar functional group) |
| Terpinen-4-ol | 154.25 | Different | 71, 93, 43 | Moderate (Similar functional group) |
Note: Predicted retention times and key mass fragments are illustrative and would need to be experimentally determined.
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS analysis of volatile compounds.
Immunoassay Cross-Reactivity
Immunoassays utilize antibodies to detect specific analytes. For a small molecule like this compound, a competitive immunoassay format would be necessary. Cross-reactivity occurs when the antibody binds to molecules other than the target analyte. The development of an immunoassay for a small, simple alcohol is challenging due to its limited immunogenicity.
Experimental Protocol: Competitive ELISA (Hypothetical)
-
Antibody Production: this compound would first need to be conjugated to a carrier protein (e.g., BSA) to become immunogenic and produce specific antibodies in an animal model.
-
Assay Development:
-
Coating: A microtiter plate is coated with a conjugate of this compound and a protein.
-
Competition: A sample containing unknown amounts of this compound is added to the wells along with a limited amount of the specific antibody. The free analyte in the sample competes with the coated analyte for antibody binding.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, producing a colorimetric signal that is inversely proportional to the concentration of this compound in the sample.
-
Data Presentation: Assessing Cross-Reactivity
Cross-reactivity is typically quantified by determining the concentration of the interfering compound that causes a 50% inhibition of the signal (IC50) and comparing it to the IC50 of the target analyte.
Percentage Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Table 2: Hypothetical Cross-Reactivity of an Anti-3-Ethyl-5-hexen-3-ol Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100 |
| 3-Ethyl-3-hexanol | 500 | 2 |
| 5-Hexen-3-ol | 250 | 4 |
| Linalool | > 10,000 | < 0.1 |
| 1-Hexanol | > 10,000 | < 0.1 |
Note: These values are hypothetical and illustrate how data would be presented.
Visualization of Competitive Immunoassay Principle
Caption: Principle of a competitive immunoassay.
Receptor Binding Assays
Simple aliphatic alcohols are generally not considered to interact with specific receptors in the classical sense.[3] Their pharmacological effects are often attributed to non-specific interactions with cell membranes, leading to changes in membrane fluidity and function of embedded proteins like ion channels.[3] Therefore, assessing the "cross-reactivity" of this compound in a receptor binding assay would likely involve evaluating its general effects on cell membrane-associated functions rather than binding to a specific receptor.
Experimental Protocol: Membrane Fluidity Assay
-
Cell Culture: A suitable cell line is cultured.
-
Membrane Labeling: The cell membranes are labeled with a fluorescent probe whose emission spectrum is sensitive to the lipid environment (e.g., Laurdan).
-
Treatment: The labeled cells are incubated with varying concentrations of this compound and other test compounds.
-
Fluorescence Measurement: The fluorescence emission spectrum of the probe is measured using a spectrofluorometer. Changes in the spectral properties indicate alterations in membrane fluidity.
Data Presentation: Comparing Effects on Membrane Fluidity
The effect on membrane fluidity can be quantified and compared across different compounds.
Table 3: Illustrative Effects of Alcohols on Membrane Fluidity
| Compound | EC50 for Fluidity Change (mM) | Maximum % Change in Fluidity |
| This compound | To be determined | To be determined |
| 1-Hexanol | Example: 5 | Example: 15% |
| Ethanol | Example: 100 | Example: 10% |
| Cholesterol (increases rigidity) | N/A | Negative Change |
Note: This table illustrates the type of comparative data that would be generated.
Visualization of Non-Specific Membrane Interaction
Caption: Non-specific interaction of alcohols with the cell membrane.
References
Benchmarking the Purity of Synthesized 3-Ethyl-5-hexen-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized 3-Ethyl-5-hexen-3-ol purity benchmarks against a commercially available standard and a common functional alternative, linalool. Detailed experimental protocols for key analytical techniques are provided to ensure accurate and reproducible purity assessments.
Comparative Purity Analysis
The purity of newly synthesized this compound was benchmarked against commercially available standards of itself and linalool, a structurally related tertiary allylic alcohol also used in the fragrance industry.[1] Linalool serves as a functional alternative for comparison due to its similar chemical properties and applications.[2][3] Purity was determined using Gas Chromatography-Mass Spectrometry (GC-MS).
| Compound | Source | Purity (%) |
| This compound | Synthesized | 98.5% (Representative) |
| This compound | Commercial Standard | ≥98%[4] |
| Linalool | Commercial Standard | ≥97%[5] |
Note: The purity of the synthesized this compound is a representative value for a typical laboratory synthesis and may vary based on the specific reaction and purification conditions.
Experimental Protocols
Accurate determination of purity relies on robust analytical methodologies. The following sections detail the protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy analysis of this compound and its alternatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound.[6]
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized this compound in GC-grade dichloromethane.
-
Create a series of dilutions from the stock solution to establish a calibration curve.
-
For quantitative analysis, add a suitable internal standard (e.g., n-dodecane) to each sample and standard solution at a known concentration.
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[7] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-300 amu |
Data Analysis:
The purity of the synthesized this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of organic molecules.[8]
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl3).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[9]
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
| Parameter | Value |
| Spectrometer | Bruker Avance 400 MHz or equivalent |
| Solvent | CDCl3[9] |
| ¹H NMR | |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| ¹³C NMR | |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
Expected Chemical Shifts for this compound:
The acquired spectra should be compared against known spectral data for this compound.[10]
Visualized Workflows
The following diagrams illustrate the logical workflows for the analytical techniques described above.
References
- 1. Page loading... [guidechem.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Linalool (78-70-6) - Floral/Fresh Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. molport.com [molport.com]
- 5. Linalool: Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. rsc.org [rsc.org]
- 10. This compound | C8H16O | CID 137255 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison for the Analysis of 3-Ethyl-5-hexen-3-ol
Introduction
This guide outlines a framework for conducting an inter-laboratory comparison for the analysis of 3-Ethyl-5-hexen-3-ol (CAS 1907-46-6), a volatile tertiary alcohol.[1][2] Given the absence of publicly available, large-scale proficiency testing data specifically for this compound, this document presents a realistic, hypothetical study design. The methodologies and performance evaluations are based on established principles for the analysis of volatile organic compounds (VOCs) and alcohols using gas chromatography.[3][4]
Inter-laboratory comparisons are crucial for validating analytical methods, evaluating the proficiency of different laboratories, and ensuring that analytical results are reliable and comparable across different studies.[5] The accurate quantification of this compound is vital in various research and development sectors where its presence, purity, or concentration needs to be monitored.
Hypothetical Study Design
This proposed study assesses the performance of four independent laboratories in the quantification of this compound. A central organizing body would prepare and distribute identical, blind test samples to each participating laboratory.
-
Test Material : A stock solution of this compound is prepared gravimetrically in a suitable solvent like methanol. This stock is then used to create a final test sample by spiking it into a matrix relevant to the intended application (e.g., purified water, a simple buffer, or a placebo formulation).
-
Assigned Value : The consensus concentration, or "assigned value," for the analyte in the test sample is determined by the organizing body through replicate analyses using a fully validated reference method. For this hypothetical study, the assigned value is 45.0 µg/mL .
-
Evaluation Criteria : Laboratory performance is evaluated using the z-score, a common statistical tool in proficiency testing.[6] A z-score between -2.0 and 2.0 is generally considered a satisfactory performance.
Experimental Protocols
The following is a generalized protocol based on standard methods for analyzing volatile alcohols via Gas Chromatography with a Flame Ionization Detector (GC-FID).[4][7]
1. Sample Preparation and Calibration Standards
-
Internal Standard (IS) Solution : Prepare a 100 µg/mL solution of an appropriate internal standard (e.g., 2-Methyl-2-pentanol or Cyclohexanol) in methanol. The IS helps to correct for variations in injection volume and instrument response.[8]
-
Calibration Standards : Prepare a series of calibration standards by diluting the this compound stock solution to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL. Spike each calibrator and the test samples with the internal standard solution to a final IS concentration of 10 µg/mL.
-
Extraction (for aqueous samples) : If the sample matrix is aqueous, perform a liquid-liquid extraction. To 1 mL of the sample, add 500 µL of a suitable extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate). Vortex vigorously for 1 minute, then centrifuge to separate the layers. Transfer the organic (bottom) layer for GC analysis.[9]
2. Gas Chromatography (GC-FID) Conditions
-
Instrumentation : Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[10]
-
Column : A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas : High-purity helium or nitrogen with a constant flow rate (e.g., 1.0 mL/min).
-
Temperatures :
-
Injector: 250 °C
-
Detector (FID): 280 °C
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
-
Injection : 1 µL injection volume with a split ratio of 20:1.
3. Data Analysis
-
Identify the peaks for this compound and the internal standard based on their retention times, confirmed by running individual standards.
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the test samples using the linear regression equation from the calibration curve.
Data Presentation and Comparison
The results submitted by the four hypothetical participating laboratories are summarized in the table below. Performance was evaluated using the z-score, calculated as:
z = (x - X) / σ
Where:
-
x is the participant's reported result.
-
X is the assigned value (45.0 µg/mL).
-
σ is the standard deviation for proficiency assessment, typically set as a percentage of the assigned value (e.g., 10%, making σ = 4.5 µg/mL).
Table 1: Hypothetical Inter-laboratory Comparison Results
| Laboratory | Reported Concentration (µg/mL) | Accuracy (% Recovery) | z-score | Performance |
| Lab A | 46.8 | 104.0% | 0.40 | Satisfactory |
| Lab B | 42.1 | 93.6% | -0.64 | Satisfactory |
| Lab C | 51.5 | 114.4% | 1.44 | Satisfactory |
| Lab D | 39.5 | 87.8% | -1.22 | Satisfactory |
Visualizations
The diagrams below illustrate the logical workflow of the analytical process and the key factors that can influence the comparability of results between different laboratories.
Caption: Standard experimental workflow for the GC-FID analysis of this compound.
Caption: Key factors influencing inter-laboratory variability in chemical analysis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H16O | CID 137255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 4. Gas chromatography of Alcohols [delloyd.50megs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. env.go.jp [env.go.jp]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 3-Ethyl-5-hexen-3-ol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-Ethyl-5-hexen-3-ol, a compound classified with specific health hazards. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.
Hazard Profile of this compound
This compound is a tertiary alcohol that presents the following primary hazards:
-
Serious Eye Damage: Poses a risk of serious eye damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
Given its hazardous nature, this compound must be managed as hazardous waste. Improper disposal, such as pouring it down the drain, is strictly prohibited in a laboratory setting and can lead to environmental contamination and damage to plumbing systems.[3][4]
Quantitative Data for Alcohol Waste
| Waste Characteristic | Guideline | Regulatory Context |
| Ignitability | Alcohols with a concentration of 24% or greater are typically considered hazardous waste due to their low flash point.[5] | Environmental Protection Agency (EPA) / Department of Environment (DOE) |
| General Classification | All organic solvent waste and residues are generally treated as hazardous.[5] | Laboratory Hazardous Waste Management Protocols |
Experimental Protocol: Spill Management
In the event of a spill of this compound, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Objective: To safely contain, neutralize (where applicable), and collect spilled this compound for proper disposal.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Sealable, labeled hazardous waste container.
-
Scoop or other tools for collecting absorbed material.
-
Cleaning agent (e.g., soap and water).
Procedure:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is significant or in a poorly ventilated space, evacuate the entire lab and seek assistance from the institution's environmental health and safety (EHS) office. Ensure adequate ventilation by opening sashes or turning on fume hoods, if safe to do so.
-
Don PPE: Before approaching the spill, don the appropriate personal protective equipment.
-
Contain the Spill: Use an inert absorbent material to dike and contain the spill, preventing it from spreading.
-
Absorb the Liquid: Apply the absorbent material over the entire spill, working from the outside in.
-
Collect Waste: Once the liquid has been fully absorbed, carefully scoop the material into a designated, leak-proof hazardous waste container.[6]
-
Clean the Area: Clean the spill surface with soap and water. Collect any cleaning materials (e.g., paper towels) and place them in the hazardous waste container.
-
Label and Store: Securely seal the container and label it clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols. Store the container in a designated satellite accumulation area until it can be collected by a licensed waste carrier.[6]
Operational Disposal Plan
The routine disposal of this compound waste generated from experimental procedures requires a systematic approach to ensure safety and compliance.
Step-by-Step Disposal Procedure:
-
Segregation at the Source: Never mix this compound waste with other waste streams, particularly incompatible chemicals like strong oxidizing agents.[4]
-
Waste Collection: Collect all liquid waste containing this compound, as well as any contaminated solids (e.g., gloves, pipette tips, absorbent paper), in a designated and chemically compatible hazardous waste container.[6]
-
Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant," "Corrosive to Eyes").[6]
-
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a cool, well-ventilated, and designated satellite accumulation area away from ignition sources.[4] The storage area should have secondary containment.
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[7] Ensure all necessary waste transfer documentation is completed.[3]
Logical Flow for Disposal Decision-Making
References
- 1. This compound | C8H16O | CID 137255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. wastedirect.co.uk [wastedirect.co.uk]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. earth911.com [earth911.com]
Personal protective equipment for handling 3-Ethyl-5-hexen-3-ol
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 3-Ethyl-5-hexen-3-ol (CAS No: 1907-46-6). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its hazardous properties. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Danger
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.[1][2]
| Protection Type | Recommended Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory to prevent serious eye damage.[1][2] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood, to avoid respiratory irritation.[1] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[2] |
Operational and Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
2. Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][3]
3. First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[1][2] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1][2] |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
Disposal Plan
Contaminated materials and waste from this compound must be handled as hazardous waste.
-
Waste Container: Use a designated, properly labeled, and sealed container for chemical waste.
-
Disposal Method: Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal facility.[2] Do not dispose of it down the drain or in regular trash.
-
Contaminated PPE: Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[2]
Chemical Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
